molecular formula C8H9N3 B1387730 (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine CAS No. 1023655-32-4

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Cat. No.: B1387730
CAS No.: 1023655-32-4
M. Wt: 147.18 g/mol
InChI Key: VDXMZLDXEZZTHE-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine (CAS 1023655-32-4) is a high-value chemical building block with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . This compound, also known as 7-azaindole-6-methanamine, features a privileged scaffold in medicinal chemistry due to its planar, fused bicyclic structure containing both hydrogen bond donor and acceptor sites, which enables it to mimic purines and interact with the hinge region of various kinase enzymes . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel anticancer agents . Researchers utilize this scaffold to design and synthesize potent inhibitors of critical signaling pathways. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors, showing activity in the nanomolar range against FGFR1, 2, and 3, and demonstrating efficacy in inhibiting cancer cell proliferation and invasion . Furthermore, recent studies have focused on creating novel sulfonamide analogues from this core structure, which have exhibited promising in-vitro anticancer activity against challenging cell lines, including breast cancer (MCF-7) and lung cancer (A549) models . The primary amine functional group at the 6-position provides a versatile handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is provided for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMZLDXEZZTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652852
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023655-32-4
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
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Foundational & Exploratory

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine: Properties, Synthesis, and Applications

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, participating in crucial hydrogen bonding interactions with various biological targets. The strategic placement of functional groups on this core structure is a key strategy in the development of potent and selective therapeutic agents. This guide focuses on a specific, high-value derivative: this compound. The introduction of a primary aminomethyl group at the C6 position provides a versatile synthetic handle for constructing diverse molecular architectures, making it a critical building block for targeted therapies. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and applications.

Compound Identification and Core Properties

This compound is a derivative of 7-azaindole, featuring a methanamine substituent at the 6-position of the bicyclic system. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanamine[4]
CAS Number 1023655-32-4[4]
Molecular Formula C₈H₉N₃[3][4]
Molecular Weight 147.18 g/mol [5]
Monoisotopic Mass 147.07965 Da[3]

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Below are key computed and experimental parameters for this compound.

ParameterValueDetailsSource
Appearance White to light yellow powder/crystal (inferred from parent)The parent 7-azaindole is a white to light yellow crystalline powder.[2][2]
Solubility Soluble in organic solvents like DMF, DMSO.Inferred from typical solubility of heterocyclic amines used in synthesis.N/A
Predicted XlogP 0.2A measure of lipophilicity, indicating relatively low partitioning into octanol from water.[3]
Hydrogen Bond Donors 3One from the pyrrole N-H and two from the amine -NH₂.[3]
Hydrogen Bond Acceptors 2One from the pyridine nitrogen and one from the amine nitrogen.[3]

Spectroscopic Profile

Structural elucidation and confirmation rely on spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the benzylic-type CH₂ group, and a broad singlet for the NH₂ protons, in addition to the pyrrole N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 127.1 Ų, provide a reference for ion mobility experiments.[3]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared synthetically. A common and effective strategy involves the reduction of a nitrile precursor, which can be synthesized from a halogenated 7-azaindole.

Experimental Protocol: Synthesis via Nitrile Reduction

This two-step protocol outlines a representative synthesis starting from commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 1: Cyanation of 6-bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.

Step 2: Reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

  • Dissolve the nitrile intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction Start 6-Bromo-1H-pyrrolo[2,3-b]pyridine Reagents1 Zn(CN)₂, Pd(PPh₃)₄ DMF, 120-140 °C Start->Reagents1 Intermediate 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile Reagents1->Intermediate Reagents2 LiAlH₄ THF, 0 °C to RT Intermediate->Reagents2 Product This compound Reagents2->Product

Fig. 1: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The primary amine serves as a nucleophile or a point of attachment for various side chains and pharmacophores. The 7-azaindole core is a proven hinge-binding motif for many protein kinases.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of several important drug targets:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This scaffold is central to the design of inhibitors targeting FGFRs, which are implicated in various cancers.[6][7]

  • c-Met Kinase Inhibitors: The 7-azaindole core has been used to develop inhibitors of the c-Met proto-oncogene, a key target in oncology.[8]

  • NADPH Oxidase 2 (NOX2) Inhibitors: Complex molecules built upon this scaffold have shown promise as NOX2 inhibitors for treating neurodegenerative and cardiovascular diseases.[9]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: The scaffold has been successfully employed in the discovery of selective PDE4B inhibitors for inflammatory and central nervous system disorders.[10]

The aminomethyl group at the 6-position allows for the exploration of the solvent-exposed region of an enzyme's active site, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.

G cluster_targets Therapeutic Targets BuildingBlock This compound (Core + Linker) FGFR FGFR Inhibitors BuildingBlock->FGFR Acylation / Amidation cMet c-Met Inhibitors BuildingBlock->cMet Reductive Amination NOX2 NOX2 Inhibitors BuildingBlock->NOX2 Sulfonylation PDE4B PDE4B Inhibitors BuildingBlock->PDE4B Urea Formation

Fig. 2: Role as a versatile building block in drug discovery.

Safety and Handling

  • Hazard Classifications (Inferred): May be harmful if swallowed (Acute toxicity, oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11][12]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12][13]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the reactive aminomethyl handle on the privileged 7-azaindole scaffold, provides a reliable and versatile platform for constructing novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the pursuit of innovative therapeutics for a wide range of diseases.

References

  • Vertex AI Search. (n.d.). 1H-pyrrolo[2, 3-b]pyridin-3-ylmethanamine dihydrochloride, min 97%, 1 gram.
  • Vertex AI Search. (n.d.). 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine.
  • Vertex AI Search. (n.d.). 1h-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride.
  • ChemicalBook. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | 933691-80-6.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine.
  • Guidechem. (n.d.). a-ethyl-1h-pyrrolo[2,3-b]pyridine-6-methanamine hydrochloride.
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). (1H-Pyrrolo[2,3-c]pyridin-3-yl)MethanaMine.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • Venna, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • AA Blocks. (2025). Safety Data Sheet.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine | 271-63-6.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-5-ol AldrichCPR 98549-88-3.
  • ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
  • BLD Pharm. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine.
  • BLDpharm. (n.d.). This compound dihydrochloride.
  • Sigma-Aldrich. (n.d.). This compound | 1023655-32-4.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BLDpharm. (n.d.). (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

An In-Depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Core

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational scaffolds in the design of high-efficacy therapeutics. The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a quintessential example of such a "privileged" scaffold. Its structure, being a bioisostere of indole, often imparts favorable pharmacological properties, including enhanced solubility and improved bioavailability.[1] This has led to its incorporation into a number of clinically approved drugs, particularly in the realm of oncology and inflammatory diseases.[1]

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine (CAS Number: 1023655-32-4) is a key functionalized derivative of this core. The presence of a primary aminomethyl group at the C6 position provides a versatile chemical handle for researchers, enabling the strategic elaboration of the 7-azaindole nucleus. This guide offers a technical deep-dive into the synthesis, characterization, and strategic application of this compound, tailored for professionals in drug discovery and development.

Physicochemical Properties & Structural Data

A foundational understanding of a molecule begins with its basic physicochemical properties. This data is crucial for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 1023655-32-4N/A
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
Monoisotopic Mass 147.07965 Da[2]
Predicted XlogP 0.2[2]
SMILES C1=CC(=NC2=C1C=CN2)CN[2]
InChI InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)[2]

Strategic Synthesis of the 7-Azaindole Core

The synthesis of 7-azaindole derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often renders traditional indole synthesis methods like the Fischer or Reissert approaches ineffective.[1] However, several robust strategies have been developed, primarily involving palladium-catalyzed cross-coupling reactions or the construction of the pyridine ring onto a pre-existing pyrrole.[3][4]

A plausible and efficient synthetic route to this compound would likely commence from a suitably functionalized pyridine precursor, building the pyrrole ring in subsequent steps. Below is a proposed, logical workflow based on established methodologies in the literature.


// Nodes A [label="6-Methyl-2-aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="6-Methyl-2-bromopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="6-Methyl-1H-pyrrolo[2,3-b]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="6-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="6-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Sandmeyer Reaction\n(CuBr, HBr, NaNO2)"]; B -> C [label="Palladium-Catalyzed Annulation\n(e.g., with N-vinylacetamide)"]; C -> D [label="Radical Bromination\n(NBS, AIBN)"]; D -> E [label="Nucleophilic Substitution\n(NaN3, DMF)"]; E -> F [label="Staudinger Reduction\n(PPh3, H2O) or Hydrogenation (Pd/C, H2)"]; }

Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol is a representative, multi-step synthesis inferred from established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The initial construction of the 7-azaindole core is the critical first phase. A palladium-catalyzed cross-coupling and annulation sequence is a modern and efficient method for this transformation.

  • Procedure:

    • To a solution of 6-methyl-2-bromopyridine (1.0 eq) and a suitable pyrrole precursor like N-vinylacetamide (1.2 eq) in a degassed solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a phosphine ligand (e.g., XPhos, 0.1 eq).

    • Add a base, such as K₂CO₃ (2.5 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Bromination of the 6-Methyl Group

  • Rationale: To introduce the amine functionality, the methyl group must first be activated. A radical bromination is a standard method for converting a benzylic-type methyl group to a bromomethyl group.

  • Procedure:

    • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

    • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate initiation.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

    • The crude 6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine can often be used in the next step without extensive purification.

Step 3: Conversion to the Aminomethyl Group

  • Rationale: The bromomethyl intermediate is a versatile electrophile. A common and safe method to introduce a primary amine is via a two-step sequence involving an azide intermediate, which avoids over-alkylation issues common with direct amination.

  • Procedure:

    • Dissolve the crude 6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a polar aprotic solvent like DMF.

    • Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Once the azide displacement is complete (monitored by TLC), the intermediate 6-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine is typically not isolated.

    • For reduction, add triphenylphosphine (PPh₃) (1.2 eq) to the reaction mixture, followed by the slow addition of water (3.0 eq) (Staudinger Reduction).

    • Alternatively, the azide can be reduced via catalytic hydrogenation (H₂, Pd/C) in a solvent like methanol or ethanol.

    • After the reduction is complete, perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purify the final compound, this compound, by column chromatography or crystallization.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The CH₂ protons of the aminomethyl group would likely appear as a singlet around 3.8-4.2 ppm. The NH₂ protons would be a broad singlet, and the pyrrole N-H proton would appear as a broad singlet at a downfield shift, typically >11 ppm.

  • ¹³C NMR: The carbon spectrum would show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The aromatic carbons would resonate in the 100-150 ppm region, while the aliphatic CH₂ carbon would be expected around 40-50 ppm.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Predicted Data: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.

    • [M+H]⁺: The calculated monoisotopic mass for the protonated molecule (C₈H₁₀N₃⁺) is 148.0869 Da. This would be the primary ion observed in positive ion mode.

    • [M+Na]⁺: The sodium adduct would be expected at m/z 170.0689.[2]

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its role as a strategic building block for creating libraries of potential drug candidates. The 7-azaindole core acts as a hinge-binding motif for many protein kinases, while the aminomethyl group serves as a key point for diversification.[7][8]


// Nodes Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acyl [label="Acid Chloride\nor Activated Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonyl [label="Sulfonyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide-Linked Kinase Inhibitor Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Secondary/Tertiary Amine Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide-Linked Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acyl -> Amide; Start -> Amide [label="Acylation"]; Aldehyde -> Amine; Start -> Amine [label="Reductive Amination"]; Sulfonyl -> Sulfonamide; Start -> Sulfonamide [label="Sulfonylation"]; }

Key synthetic transformations utilizing the aminomethyl handle.

Workflow: Synthesis of a c-Met Inhibitor Scaffold

The following protocol illustrates how this compound can be used to synthesize a core structure found in c-Met kinase inhibitors.[9]

  • Rationale: The formation of an amide bond is one of the most common and robust reactions in medicinal chemistry. This reaction couples the 7-azaindole core to another functionalized aromatic system, a common strategy in kinase inhibitor design.

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

    • In a separate flask, prepare a solution of the desired carboxylic acid (e.g., a substituted benzoic acid, 1.0 eq) and a peptide coupling agent like HATU (1.1 eq) in DMF. Stir for 10 minutes to form the activated ester.

    • Add the activated ester solution dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide product by flash chromatography or preparative HPLC.

This synthetic strategy allows for the rapid generation of a diverse library of compounds by simply varying the carboxylic acid coupling partner, enabling extensive Structure-Activity Relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its 7-azaindole core provides a proven biological scaffold, while the C6-aminomethyl group offers a reliable and versatile point of attachment for generating molecular diversity. A thorough understanding of its synthesis, characterization, and reactive potential is essential for any research program focused on the discovery and development of novel kinase inhibitors and other targeted therapies.

References

  • Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. (2019). The Royal Society of Chemistry. Available at: [Link]

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PubMed Central. Available at: [Link]

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  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2013-12-10). Googleapis.com. Available at: [Link]

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An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, a privileged heterocyclic motif, has become a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics.[1][2] This guide provides a comprehensive technical overview of a key derivative, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine, also known as 6-(aminomethyl)-7-azaindole. We will delve into its structural elucidation, systematic nomenclature, synthetic pathways, and critical role as a versatile building block in the development of novel kinase inhibitors and other pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Ascendance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of both indole and the purine system, making it a highly attractive scaffold in drug design.[3] Its ability to form additional hydrogen bonds via the pyridine nitrogen can lead to enhanced binding affinity and selectivity for biological targets.[3][4] This has led to the extensive use of 7-azaindole derivatives in the development of kinase inhibitors, which mimic the adenine fragment of ATP to bind to the catalytic domain of kinases.[3] The strategic placement of functional groups on the 7-azaindole ring system allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound represents a crucial intermediate, providing a reactive aminomethyl handle for the construction of more complex molecular architectures.

Nomenclature and Structure Elucidation

The systematic naming and structural understanding of this compound are fundamental for its study and application.

Systematic IUPAC Name: this compound

Common Synonyms: 6-(Aminomethyl)-7-azaindole

CAS Number: 933691-80-6

Molecular Formula: C₈H₉N₃

Molecular Weight: 147.18 g/mol

The core of the molecule is the bicyclic heterocycle 1H-pyrrolo[2,3-b]pyridine, which consists of a pyrrole ring fused to a pyridine ring. The numbering of this system is crucial for identifying substituent positions. The aminomethyl group (-CH₂NH₂) is attached to the 6-position of this core structure.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Representative Protocol

While numerous methods exist for the synthesis of substituted 7-azaindoles, a common strategy involves the construction of the bicyclic core followed by functional group manipulation.[5][6] A plausible and frequently utilized approach for preparing 6-substituted 7-azaindoles involves a multi-step sequence starting from a suitable pyridine derivative. Below is a representative, conceptual protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., dioxane), add chloroacetaldehyde dimethyl acetal.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and add a strong acid (e.g., concentrated sulfuric acid) dropwise.

  • Heat the mixture again to effect cyclization.

  • After cooling, neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyanation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • In a reaction vessel, combine 6-bromo-1H-pyrrolo[2,3-b]pyridine, a cyanide source (e.g., zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add a suitable solvent (e.g., DMF) and degas the mixture.

  • Heat the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the resulting 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile by recrystallization or column chromatography.

Step 3: Reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

  • Dissolve the 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in a suitable solvent (e.g., THF or methanol) under an inert atmosphere.

  • Add a reducing agent (e.g., lithium aluminum hydride in THF or catalytic hydrogenation with Raney nickel).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the final product, this compound, by column chromatography if necessary.

G start 2-Amino-5-bromopyridine step1 Cyclization with Chloroacetaldehyde Dimethyl Acetal start->step1 intermediate1 6-Bromo-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Palladium-catalyzed Cyanation intermediate1->step2 intermediate2 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile step2->intermediate2 step3 Reduction of Nitrile (e.g., LiAlH4 or H2/Raney Ni) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of this compound are important for its handling, formulation, and pharmacokinetic profiling.

PropertyPredicted/Typical Value
Molecular Weight 147.18 g/mol
LogP 0.8 - 1.2 (Predicted)
pKa (amine) 8.5 - 9.5 (Predicted)
Appearance Off-white to yellow solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the aminomethyl (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The pyrrole N-H proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (both pyrrole and amine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The primary amine provides a convenient attachment point for various side chains and pharmacophoric groups through amide bond formation or other coupling reactions.

Role as a Kinase Inhibitor Scaffold:

The 7-azaindole core acts as a hinge-binding motif, mimicking the adenine of ATP. The aminomethyl group at the 6-position allows for the introduction of substituents that can occupy the solvent-exposed region of the kinase active site, leading to improved potency and selectivity.

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[7][8]

  • c-Met Inhibitors: The 7-azaindole scaffold has been utilized in the design of inhibitors of the c-Met proto-oncogene, a key target in cancer therapy.[9]

  • PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective inhibitors of phosphodiesterase 4B (PDE4B), which is involved in inflammatory processes.[10]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for a wide array of other kinases, demonstrating its broad applicability in drug discovery.[1][11]

G cluster_0 Kinase Active Site cluster_1 7-Azaindole Inhibitor Hinge Hinge Region (Backbone) Solvent Solvent-Exposed Region Core 7-Azaindole Core (1H-Pyrrolo[2,3-b]pyridine) Core->Hinge H-Bonding Amine This compound Sidechain R-Group (Selectivity/Potency) Amine->Sidechain Linker Sidechain->Solvent Interaction

Caption: Role of the 7-azaindole scaffold in kinase inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

  • Toxicity: While specific toxicity data for this compound is limited, related compounds are classified as harmful if swallowed and may cause skin and eye irritation.[13][14] Assume the compound is hazardous and handle it accordingly.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for interacting with a multitude of biological targets, most notably protein kinases. The presence of a reactive aminomethyl group at the 6-position offers synthetic chemists a versatile handle for constructing diverse libraries of compounds for drug discovery. A thorough understanding of its structure, synthesis, and applications is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

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Strategic Biological Activity Screening of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in oncology.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for developing potent and selective inhibitors of key biological targets. This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of a novel derivative, (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine. Moving beyond a simple list of protocols, we delineate the causal logic behind a tiered screening cascade—from broad phenotypic and target-class profiling to rigorous hit validation and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and robustly characterize novel 7-azaindole derivatives and unlock their therapeutic potential.

Rationale and Target Hypothesis Generation

The journey of a novel chemical entity from synthesis to a potential therapeutic lead begins with understanding its likely biological targets. The 7-azaindole core of this compound provides a strong foundation for hypothesis-driven screening.

Causality of Target Selection: The 7-azaindole moiety is a bioisostere of purine and indole systems, enabling it to interact with the ATP-binding sites of a wide range of enzymes.[2] Its defining feature is the pyridine nitrogen, which acts as a hydrogen bond acceptor, mimicking the N7 of adenine. This has been exploited in the design of numerous protein kinase inhibitors .[3][4] For example, Vemurafenib, an FDA-approved drug for melanoma, is a 7-azaindole derivative that targets the BRAF kinase.[1] Other derivatives have shown potent activity against diverse kinases such as FGFR, PI3Kγ, and CDK9.[5][6][7][8]

Therefore, our primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases. While kinases are the principal target class, the scaffold has also shown activity against other targets, including G-Protein Coupled Receptors (GPCRs) and ion channels, which will form our secondary hypotheses.[3][4]

The Tiered Screening Cascade: A Strategy for Efficiency and Confidence

A tiered or cascaded screening approach is fundamental to efficient drug discovery. It prioritizes resources by using broad, high-throughput assays initially to identify "hits," which are then subjected to progressively more complex and physiologically relevant assays for confirmation and characterization. This self-validating workflow minimizes the risk of pursuing artifacts and builds a robust data package for each promising compound.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Secondary Screening (Hit Validation & Selectivity) cluster_2 Tier 3: Tertiary Screening (MoA & Cellular Activity) phenotypic Phenotypic Assays (e.g., Cell Viability) ic50 Dose-Response & IC50 Determination phenotypic->ic50 Identified Hits target Target-Based HTS (e.g., Kinase Panel) target->ic50 Identified Hits orthogonal Orthogonal Confirmatory Assay ic50->orthogonal Confirmed Potency selectivity Selectivity Profiling (Counter-Screening) orthogonal->selectivity Confirmed Hit engagement Target Engagement (e.g., Western Blot) selectivity->engagement Selective Hit functional Functional Cellular Assays (e.g., Apoptosis, Migration) engagement->functional Confirmed Target Interaction in Cells lead_candidate Lead Candidate functional->lead_candidate start Test Compound: This compound start->phenotypic Broad Profiling start->target Broad Profiling

Caption: Tiered screening workflow for compound characterization.

Tier 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net to determine if the compound has any biological activity and to identify initial hits against our hypothesized target classes.

Phenotypic Screening: Cell Viability Assay

A phenotypic screen provides an unbiased view of a compound's effect on cellular health without preconceived notions of its target. A reduction in cell viability is a strong indicator of potent biological activity, particularly in an oncology context.[9][10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cell lines (e.g., HuH-7 for liver cancer, MDA-MB-231 for breast cancer[5]) into 384-well white, clear-bottom plates at a density of 2,000-5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create working solutions.

  • Compound Addition: Add 100 nL of compound solution to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include two sets of controls:

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: Staurosporine (1 µM), a potent broad-spectrum kinase inhibitor known to induce cell death.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Hit Criteria: A compound is considered a "hit" if it reduces cell viability by >50% (or >3 standard deviations from the negative control mean) at the screening concentration.

Target-Based Screening: Large-Panel Kinase Assay

Based on our primary hypothesis, a broad kinase panel screen is the most direct way to identify potential targets. Radiometric assays, which directly measure the transfer of ³³P-ATP to a substrate, are considered the gold standard due to their low rates of false positives.[11]

Protocol: High-Throughput Radiometric Kinase Profiling (e.g., HotSpot™ Platform)

  • Compound Submission: Provide the test compound to a specialized CRO (e.g., Reaction Biology) offering large kinase panels.[11] A typical screen might include over 300 kinases.

  • Assay Principle: The assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase.

  • Reaction Setup (Automated): In a multi-well plate, the following are combined:

    • Individual purified kinase enzyme.

    • Specific substrate for that kinase.

    • [γ-³³P]ATP (at a physiologically relevant concentration, e.g., 10 µM).

    • Test compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Reaction & Termination: The reaction is allowed to proceed for a set time at a controlled temperature. It is then stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Unreacted [γ-³³P]ATP is washed away.

  • Detection: The radioactivity remaining on the filter (corresponding to the phosphorylated substrate) is quantified using a scintillation counter.

  • Data Analysis: The activity of the kinase in the presence of the test compound is compared to a DMSO vehicle control. Data is expressed as percent inhibition.

  • Hit Criteria: A kinase is identified as a primary hit if its activity is inhibited by a significant threshold (e.g., >75% inhibition) at the screening concentration.

Tier 2: Secondary Screening for Hit Validation

Hits from primary screens are provisional and require rigorous confirmation. The goal of Tier 2 is to confirm the activity, determine potency, and assess selectivity.

IC₅₀ Determination

A dose-response curve is generated to quantify the compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: 10-Point IC₅₀ Determination

  • Assay Setup: Use the same assay format in which the hit was identified (e.g., the radiometric kinase assay).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 30 µM).

  • Assay Execution: Perform the assay with each concentration of the compound in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Orthogonal Assay Confirmation

To ensure the observed activity is not an artifact of the primary assay technology, the hit must be confirmed in an orthogonal (i.e., technologically distinct) assay. For a kinase hit from a biochemical screen, a cell-based assay that measures the inhibition of a downstream signaling event is an excellent choice.[9][12]

Signaling_Pathway cluster_pathway Example: FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor (Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates (p-FRS2) ERK ERK FRS2->ERK Activates via Downstream Effectors Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Test_Compound This compound Test_Compound->FGFR Inhibits

Caption: Hypothetical FGFR signaling pathway for orthogonal assay design.

Protocol: Cell-Based Phospho-Protein Assay

  • Cell Line Selection: Choose a cell line known to have active signaling through the kinase of interest (e.g., HuH-7 cells for FGFR4 signaling).[5]

  • Cell Culture: Plate cells and allow them to adhere overnight. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the relevant ligand (e.g., FGF19 to activate FGFR4) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection (Western Blot or ELISA):

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (e.g., anti-p-FRS2) and the total protein (e.g., anti-FRS2) as a loading control.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated target.

  • Validation Criteria: A confirmed hit will show a dose-dependent decrease in the phosphorylation of the downstream substrate.

Selectivity Profiling

A therapeutic agent should be as selective as possible for its intended target to minimize off-target side effects. The compound is screened against a panel of closely related kinases.

Example Data: Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Target X
Target X 15 1x
Kinase A35023x
Kinase B1,20080x
Kinase C>10,000>667x
Kinase D85057x

A compound with >100-fold selectivity against related kinases is generally considered a strong candidate for further development.

Tier 3: Mechanism of Action (MoA) in a Cellular Context

Once a potent and selective hit is validated, the focus shifts to confirming its mechanism of action and characterizing its effects on cancer cell biology.

Protocol: Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors impact the cell cycle. For example, CDK inhibitors cause cell cycle arrest. This assay determines where in the cell cycle a compound exerts its effect.

  • Cell Treatment: Treat a relevant cancer cell line with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 5x IC₅₀) for 24-48 hours. Include a DMSO control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Interpretation: An accumulation of cells in a specific phase (e.g., an increase in the G1 peak) indicates cell cycle arrest at that checkpoint, providing critical insight into the compound's mechanism of action.

Conclusion

The systematic screening cascade detailed in this guide provides a robust framework for elucidating the biological activity of this compound. By starting with a strong, structure-based hypothesis centered on kinase inhibition, we can efficiently progress from broad primary screening to specific, cell-based mechanism of action studies. Each tier of the cascade is designed to build confidence, eliminate artifacts, and generate the critical data package needed to justify the advancement of this promising compound into lead optimization and preclinical development. This logical, evidence-based approach ensures that resources are spent wisely and that the full therapeutic potential of novel 7-azaindole derivatives is thoroughly explored.

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(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine: A Privileged Scaffold for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition.[1][2][3] This guide delves into the vast therapeutic potential stemming from this core structure, using (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine as a conceptual starting point to explore a multitude of high-value molecular targets.

The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties.[1][4] It serves as an excellent bioisostere for both indole and purine systems, allowing it to mimic the natural ligands of many enzymes.[2][3][4][5] The most significant of its attributes is the ability of the pyridine nitrogen and the pyrrole NH group to act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates the formation of a bidentate hydrogen bond with the "hinge" region of protein kinases, a critical interaction that anchors the inhibitor in the ATP-binding pocket and is fundamental to its inhibitory activity.[1][2][4][6][7] This unique binding capability has solidified its status as a "privileged structure" in drug discovery, forming the backbone of numerous clinical candidates and approved drugs.[1][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key therapeutic targets addressable by the 7-azaindole scaffold, detailed experimental protocols for their validation, and the underlying mechanistic rationale.

Part 1: Protein Kinases as Primary Therapeutic Targets

The human kinome, comprising over 500 protein kinases, plays a central regulatory role in nearly every aspect of cell biology.[3][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders, making them a highly validated class of drug targets.[1][5][8] The 7-azaindole framework has proven to be an exceptionally versatile scaffold for designing potent and selective kinase inhibitors.[5][6][7]

Janus Kinase (JAK) Family
  • Therapeutic Rationale: The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that are critical for cytokine signaling.[5][9] This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses and hematopoiesis. Aberrant JAK activity is strongly linked to autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[5][10] Therefore, inhibiting JAKs can modulate the immune system and curb pathological inflammation and cell proliferation.[10]

  • Mechanism of Inhibition: 7-azaindole-based inhibitors act as ATP-competitive agents. The scaffold docks into the ATP-binding cleft, with the characteristic bidentate hydrogen bond to the kinase hinge region. Substituents on the azaindole ring can then be modified to achieve desired potency and selectivity across the JAK family members.[5] For instance, Decernotinib, a JAK3 inhibitor that entered clinical trials for rheumatoid arthritis, features a 7-azaindole core.[5]

  • Signaling Pathway and Point of Inhibition:

JAK-STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Modulation Inhibitor (1H-Pyrrolo[2,3-b]pyridine) Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 7-azaindole derivatives.

  • Quantitative Data: Representative JAK Inhibitors

    Compound Target(s) IC50 (nM) Therapeutic Area
    Derivative 94[5] JAK2 260 Myeloproliferative Disorders
    Derivative 97[5] JAK2, JAK3 1 (JAK2), 5 (JAK3) Leukemia

    | Decernotinib (VX-509)[5] | JAK3 | (Potent, selective) | Rheumatoid Arthritis |

Aurora Kinase Family
  • Therapeutic Rationale: The Aurora kinases (A, B, and C) are serine/threonine kinases that are essential master regulators of mitosis, including centrosome maturation, chromosome alignment, and cytokinesis.[5][11] Their expression and activity are frequently elevated in human cancers, and overexpression can lead to aneuploidy and cellular transformation.[11] This makes them prime targets for developing anti-cancer therapeutics.[5][11]

  • Mechanism of Inhibition: 7-azaindole derivatives have been developed as potent, ATP-competitive inhibitors of Aurora kinases.[5] GSK1070916, for example, is a highly potent and selective inhibitor of Aurora B and C.[11][12] Inhibition of Aurora B leads to a failure in cytokinesis, resulting in polyploid cells that subsequently undergo apoptosis.[11]

  • Quantitative Data: Potency of Pan-Aurora and Selective Inhibitors

    Inhibitor Target(s) IC50 (nM)
    R763[12] Aurora A, B, C 4, 4.8, 6.8
    AMG-900[12] Aurora A, B, C 5, 4, 1
    GSK1070916[13] Aurora B, C 0.38 (B), 1.5 (C)

    | PF-03814735[12] | Aurora A, B | 5, 0.8 |

  • Experimental Workflow: Target Validation

Aurora_Kinase_Workflow A Compound Synthesis (7-Azaindole Library) B In Vitro Kinase Assay (Determine IC50 vs. AurA, AurB) A->B Screening C Cell Proliferation Assay (e.g., HCT116, HeLa) B->C Potency D Mechanism of Action (Western Blot for p-Histone H3) C->D Target Engagement E Phenotypic Analysis (FACS for Polyploidy) D->E Cellular Effect F In Vivo Xenograft Model (Tumor Growth Inhibition) E->F Efficacy G Lead Optimization F->G Refinement

Caption: A typical workflow for the discovery and validation of Aurora kinase inhibitors.

PI3K/AKT/mTOR Pathway
  • Therapeutic Rationale: The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making PI3K a highly sought-after therapeutic target.[14]

  • Mechanism of Inhibition: A novel series of 7-azaindole derivatives has been discovered as potent PI3K inhibitors.[4][14] Molecular modeling suggests the 7-azaindole scaffold forms two crucial hydrogen bonds with the hinge region residue Val882 in PI3Kγ.[14] This strong interaction provides a foundation for developing both pan-PI3K and isoform-specific inhibitors.[14]

  • Signaling Pathway and Point of Inhibition:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor (1H-Pyrrolo[2,3-b]pyridine) Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the site of action for 7-azaindole PI3K inhibitors.

Other Prominent Kinase Targets

The versatility of the 7-azaindole scaffold extends to a wide array of other clinically relevant kinases.

Target KinaseTherapeutic RationaleRepresentative Scaffold/DrugReference(s)
BRAF Oncogene in melanoma and other cancers.Vemurafenib (FDA Approved)[2][4][7]
ATM DNA damage response; synthetic lethality with other agents.1H-Pyrrolo[2,3-b]pyridine derivatives[8][15][16]
CDK8/9 Transcriptional regulation in oncology, particularly colorectal cancer.1H-Pyrrolo[2,3-b]pyridine derivatives[4][17][18]
FGFR Oncogenic driver in various solid tumors.1H-Pyrrolo[2,3-b]pyridine derivatives[19][20]
DYRK1A/1B Implicated in oncology and neurodegenerative diseases.6- and 7-Azaindole derivatives[4][5]
TrkA Role in cancer and pain signaling.Novel 7-azaindole derivative[4]

Part 2: Expanding Horizons - Non-Kinase Therapeutic Targets

While the 7-azaindole core is renowned as a "kinase privileged fragment,"[6] its utility is not confined to this enzyme class. The scaffold's unique electronic and structural properties make it a valuable building block for targeting other proteins implicated in disease.

  • 2.1 Phosphodiesterase 4B (PDE4B):

    • Therapeutic Rationale: PDE4 enzymes regulate intracellular levels of the second messenger cAMP, which plays a critical role in inflammation. PDE4B is expressed in the brain and immune cells, making it an attractive target for CNS and inflammatory diseases.[21]

    • Lead Scaffold: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating the scaffold's adaptability. These compounds were shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[21]

  • 2.2 Epigenetic Targets (e.g., HDAC6):

    • Therapeutic Rationale: Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is common in cancer. HDAC6 is a cytoplasmic enzyme with roles in protein degradation and cell migration.

    • Lead Scaffold: A 7-azaindole sulfonamide derivative demonstrated anti-proliferative activity in cancer cell lines through the selective inhibition of HDAC6.[4]

  • 2.3 Ion Channels and Receptors (Orai, CCR2):

    • Therapeutic Rationale: The Orai calcium channel is essential for store-operated calcium entry in immune cells, a key process in allergic inflammation and asthma.[4] The CC-chemokine receptor-2 (CCR2) is heavily implicated in the trafficking of monocytes to sites of inflammation in diseases like atherosclerosis and multiple sclerosis.[4][22]

    • Lead Scaffolds: Specific 7-azaindole derivatives have been shown to inhibit both the Orai calcium channel and the CCR2 receptor, highlighting the scaffold's potential in treating a broad range of inflammatory conditions.[4]

  • 2.4 Other Targets: The applicability of the scaffold is continually expanding, with reports of derivatives showing activity against NADPH Oxidase 2 (NOX2) for neuroinflammation[23] and HIV non-nucleoside reverse transcriptase (NNRT) for antiviral therapy.[4]

Part 3: Methodologies for Target Identification and Validation

A rigorous and logical experimental cascade is essential to validate potential therapeutic targets and advance lead compounds. The protocols described below represent a self-validating system, where each step provides the necessary evidence to proceed to the next.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Methodology:

    • Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate peptide, and the test compound (serially diluted, typically from 10 µM to 0.1 nM) in kinase buffer.

      • Causality: Using a range of concentrations is critical for generating a dose-response curve to accurately calculate the IC50.

    • Initiation: Add a concentration of ATP that is at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

      • Causality: If the ATP concentration is too high, it can be difficult for a competitive inhibitor to displace it, leading to an artificially high IC50.

    • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • ATP Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase back into ATP. This newly synthesized ATP is consumed by the luciferase to produce a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: The protocol must include positive controls (a known inhibitor) and negative controls (DMSO vehicle) to ensure the assay is performing correctly and to define the dynamic range of the signal.

Detailed Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To assess the anti-proliferative effect of a compound on a cancer cell line known to be dependent on the target kinase.

  • Methodology:

    • Cell Plating: Seed cells (e.g., HCT116 for an Aurora kinase inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Lysis and Signal Generation: Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme. The amount of ATP present in the viable cells is converted into a luminescent signal.

      • Causality: The signal is directly proportional to the number of metabolically active, viable cells, providing a robust measure of proliferation.

    • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the signal against compound concentration. A potent GI50 in a target-dependent cell line provides strong evidence of on-target activity.

Protocol: In Vivo Tumor Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound.

  • Methodology:

    • Tumor Implantation: Implant human tumor cells (e.g., SW620 for an ATM inhibitor study[15]) subcutaneously into immunocompromised mice.

    • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

    • Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[1]

    • Pharmacodynamic (PD) Assessment: At the end of the study (or in a satellite group), collect tumor samples at specific time points post-dosing to measure the level of a target biomarker (e.g., phosphorylation of a downstream substrate) by Western blot or ELISA.

      • Causality: The PD assessment is a self-validating system within the efficacy experiment. It directly confirms that the compound is engaging its target in the tumor at concentrations that lead to tumor growth inhibition.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Conclusion

The this compound core, representative of the broader 7-azaindole class, is unequivocally a privileged scaffold in modern drug discovery. Its proven ability to potently and selectively inhibit a wide range of protein kinases—including the JAK, Aurora, PI3K, and BRAF families—has established it as a cornerstone of targeted therapy development in oncology and immunology. Furthermore, its emerging utility against non-kinase targets such as phosphodiesterases, epigenetic modulators, and ion channels demonstrates a versatility that will continue to be exploited by medicinal chemists. The logical progression from in vitro biochemical assays to cell-based functional screens and ultimately to in vivo efficacy models provides a robust, self-validating framework for translating the potential of this scaffold into clinically meaningful therapeutics. For drug development professionals, the 7-azaindole scaffold represents not just a starting point, but a powerful platform for the rational design of next-generation medicines.

References

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7-Azaindole Derivatives as Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a cornerstone for the development of numerous therapeutics, including the FDA-approved BRAF inhibitor, Vemurafenib.[1][2][3] This technical guide provides an in-depth exploration of 7-azaindole derivatives as kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanism of action, delve into the nuances of structure-activity relationships (SAR), present detailed experimental protocols for inhibitor characterization, and examine key clinical candidates that have emerged from this versatile scaffold. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind experimental design and therapeutic strategies.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The biological significance of the vast majority of 7-azaindole derivatives stems from their ability to inhibit protein kinases.[4] These compounds predominantly act as ATP-competitive inhibitors, targeting the ATP-binding pocket of the kinase enzyme. The 7-azaindole moiety is an exceptional "hinge-binding" motif.[1][3][4] The nitrogen atom at position 7 serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This arrangement allows the scaffold to form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of the adenine portion of ATP.[4][5] This bidentate hydrogen bonding anchors the inhibitor within the active site, physically obstructing ATP binding and halting the subsequent phosphorylation of substrate proteins.[4]

Analysis of co-crystal structures has revealed that the 7-azaindole core can adopt different binding modes within the kinase active site, which can be categorized into three main groups:

  • Normal Binding Mode: This is the most frequently observed orientation, where the 7-azaindole binds to the hinge region as described above.[6][7]

  • Flipped Binding Mode: In this orientation, the 7-azaindole moiety is rotated 180 degrees relative to the normal mode.[6][7]

  • Non-Hinge Binding Mode: In some instances, the 7-azaindole portion of the molecule binds to a different part of the active site, while another part of the inhibitor engages the hinge region.[6][7]

This binding versatility has allowed for the development of inhibitors targeting a wide array of kinases across the human kinome.[6]

Key Kinase Targets and Representative Inhibitors

The adaptability of the 7-azaindole scaffold has led to the development of inhibitors for a multitude of kinase families implicated in cancer and other diseases.

BRAF Kinase: The Vemurafenib Story

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[4] Mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active BRAF kinase, driving uncontrolled cell growth in approximately 50% of melanomas.[4]

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E mutant kinase and a prime example of a successful 7-azaindole-based drug.[4][8][9] It binds to the ATP-binding site of the mutated BRAF protein, arresting the downstream signaling cascade.[4] Clinical trials have demonstrated significant improvements in progression-free and overall survival in patients with BRAF V600E-mutated metastatic melanoma.[4][8]

Below is a diagram illustrating the mechanism of action of Vemurafenib in the context of the MAPK/ERK signaling pathway.

a cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase.

Aurora Kinases: Targeting Mitosis

The Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[10][11] Their overexpression is common in many cancers, making them attractive therapeutic targets.[10][11] Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis.[10][11]

GSK1070916A is a potent, ATP-competitive inhibitor of Aurora B and C kinases based on the 7-azaindole scaffold.[7][10][11] It has demonstrated potent anti-proliferative activity in various tumor cell lines and is being investigated in clinical trials.[10][11][12] A phase I clinical trial established a maximum tolerated dose, with neutropenia being the dose-limiting toxicity.[13]

Barasertib (AZD1152) is another well-characterized selective Aurora B inhibitor, though not a 7-azaindole derivative, it's a key compound in this space.[14][15][16] It is a prodrug that is rapidly converted to its active form, AZD1152-HQPA.[14][17] Barasertib has been evaluated in numerous clinical trials, particularly for hematological malignancies like acute myeloid leukemia (AML).[16][18]

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold has been exploited to develop inhibitors for a range of other kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): These tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[19][20][21]

  • p38 MAP Kinase: This kinase is a key mediator of the inflammatory response, and its inhibitors are being investigated for inflammatory diseases.[22]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[23][24]

  • ULK1/2 (UNC-51-like kinase 1/2): These kinases are central regulators of autophagy, a cellular process that can promote tumor cell survival under stress.[25] Inhibiting ULK1/2 in combination with other targeted therapies is a promising strategy for RAS-driven cancers.[17][25]

Quantitative Comparison of 7-Azaindole Derivatives

The following table summarizes the inhibitory potency (IC50 values) of selected 7-azaindole derivatives against various kinase targets. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
7-Azaindole Derivatives
VemurafenibBRAF (V600E)31[Preclinical data]
GSK1070916AAurora B0.38[15]
GSK1070916AAurora C1.5[15]
7-azaindole derivative B13PI3Kγ0.5[23]
7-azaindole derivative C2PI3KγSubnanomolar[24]
Other Kinase Inhibitors
Barasertib (AZD1152-HQPA)Aurora B0.37[17]
StaurosporineBroad SpectrumVaries[General Knowledge]

Experimental Protocols for Inhibitor Characterization

A robust and multi-faceted approach is essential for the comprehensive characterization of kinase inhibitors. This typically involves a combination of biochemical assays to determine potency and mechanism, and cell-based assays to assess cellular activity.

Biochemical Kinase Inhibition Assays

The primary goal of a biochemical assay is to determine the inhibitor's potency against the purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a widely used format due to their sensitivity and high-throughput compatibility.

LanthaScreen™ Eu Kinase Binding Assay (Illustrative Protocol)

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.[23]

Principle: Binding of an Alexa Fluor™-conjugated tracer to a kinase is detected by adding a Europium (Eu)-labeled anti-tag antibody. This proximity results in a high degree of FRET. An inhibitor competing with the tracer for the ATP binding site will disrupt this interaction, leading to a loss of FRET.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X serial dilution series of the 7-azaindole test compound in the appropriate assay buffer.

    • Prepare a 2X solution of the kinase enzyme at a concentration that gives a robust assay window (typically at or below the EC80).

    • Prepare a 2X solution of the Alexa Fluor™ tracer.

    • Prepare a 2X solution of the Eu-labeled anti-tag antibody in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X test compound or vehicle control to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Add 5 µL of the 2X tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Add 5 µL of the 2X Eu-labeled antibody solution to all wells.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor™) and 615 nm (Europium) after excitation at ~340 nm.[23]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase Kinase Eu-Ab Eu-Ab Eu-Ab->Kinase Tracer Tracer Eu-Ab->Tracer FRET Tracer->Kinase Kinase_i Kinase Eu-Ab_i Eu-Ab Eu-Ab_i->Kinase_i Inhibitor Inhibitor Inhibitor->Kinase_i

Caption: Principle of a TR-FRET kinase binding assay.

Cell-Based Proliferation/Viability Assays

These assays are crucial to determine if the biochemical potency of an inhibitor translates into a functional effect in a cellular context. The MTT assay is a classic colorimetric method for assessing cell metabolic activity as an indicator of viability and proliferation.[21][26][27]

MTT Cell Proliferation Assay (Illustrative Protocol)

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[21] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[28]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[27]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[28]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[21]

    • Subtract the background absorbance from a blank well (medium only).

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Biophysical Methods for Binding Characterization

Biophysical techniques provide a deeper understanding of the binding thermodynamics and kinetics of an inhibitor to its target kinase.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[29][30][31] This technique is invaluable for confirming direct binding and understanding the driving forces of the interaction.[29]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[10][32][33] It provides data on the association rate (kon) and dissociation rate (koff) of the inhibitor, from which the equilibrium dissociation constant (KD) can be calculated.[19] Understanding the residence time of an inhibitor on its target can be a better predictor of its biological activity than affinity alone.[32]

Structure-Activity Relationships (SAR) and Drug Design

The development of potent and selective 7-azaindole-based kinase inhibitors is an iterative process guided by SAR. The 7-azaindole core provides the essential hinge-binding interactions, while substitutions at other positions are used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Position 3: Substitution at this position is a common strategy to extend into the active site and pick up additional interactions, often leading to significant gains in potency and selectivity.[9]

  • Position 5: Modifications at this position can influence solubility and other physicochemical properties.

  • Pyrrole Nitrogen (N1): Substitution at this position can modulate the electronic properties of the ring system and provide vectors for additional interactions.

The overarching goal is to design molecules that not only have high affinity for the target kinase but also exhibit selectivity against other kinases to minimize off-target effects and potential toxicity. Furthermore, optimizing properties such as solubility, metabolic stability, and cell permeability is crucial for developing a successful drug candidate.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors. The clinical success of Vemurafenib has paved the way for a multitude of other 7-azaindole derivatives targeting a wide range of kinases for various therapeutic indications. The future of this field will likely focus on:

  • Developing next-generation inhibitors with improved selectivity profiles and the ability to overcome resistance mechanisms.

  • Exploring novel kinase targets for which the 7-azaindole scaffold can be adapted.

  • Employing combination therapies, such as pairing ULK1/2 inhibitors with other targeted agents, to achieve synergistic anti-cancer effects.[25]

  • Leveraging advanced computational and biophysical techniques to rationally design inhibitors with desired properties from the outset.

The continued exploration of the chemical space around the 7-azaindole core, coupled with a deeper understanding of kinase biology, promises to deliver new and effective medicines for a host of human diseases.

References

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A Technical Guide to the Biological Mechanisms of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold, a Privileged Structure in Medicinal Chemistry

The 7-azaindole scaffold, a bicyclic aromatic structure composed of fused pyridine and pyrrole rings, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole make it a "privileged" structure in drug design. A key feature of the 7-azaindole moiety is its capacity for forming specific hydrogen bonds; the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[1][4][5] This arrangement is crucial for its interaction with various biological targets, most notably the hinge region of protein kinases.[1][4][6][7][8] This guide will provide an in-depth exploration of the primary mechanisms of action for 7-azaindole compounds, focusing on their roles as kinase inhibitors and emerging antibacterial agents.

Part 1: Kinase Inhibition - The Cornerstone of 7-Azaindole's Therapeutic Potential

The most well-documented mechanism of action for 7-azaindole derivatives is the inhibition of protein kinases.[1][9] These compounds predominantly function as ATP-competitive inhibitors, targeting the ATP-binding pocket of the kinase enzyme.[1][10]

The 7-Azaindole Moiety as a Superior Hinge-Binding Motif

The success of 7-azaindole as a kinase inhibitor scaffold lies in its exceptional ability to bind to the "hinge" region that connects the N- and C-lobes of the kinase catalytic domain. This region is critical for anchoring ATP. The 7-azaindole core mimics the adenine portion of ATP, forming two crucial hydrogen bonds with the backbone of the hinge residues.[4][6][7][8] Specifically, the N7 atom accepts a hydrogen bond, while the N1-H group donates one.[1][5] This bidentate interaction provides a stable anchor, effectively blocking ATP from binding and preventing the subsequent phosphorylation of substrate proteins.[1][7]

Case Study: Vemurafenib and the Inhibition of BRAF V600E in Melanoma

Vemurafenib (PLX4032), an FDA-approved drug for the treatment of metastatic melanoma, is a prime example of a 7-azaindole-based kinase inhibitor.[4][6][8] Its mechanism of action involves the selective inhibition of the mutated BRAF V600E kinase.[11][12][13] The BRAF V600E mutation leads to the constitutive activation of the BRAF protein, which results in uncontrolled signaling through the mitogen-activated protein kinase (MAPK) pathway, driving cell proliferation and survival.[11][14]

Vemurafenib's 7-azaindole core anchors it to the hinge region of the BRAF kinase domain.[14] By inhibiting the mutated BRAF V600E kinase, vemurafenib effectively shuts down this aberrant signaling cascade, leading to cell-cycle arrest and apoptosis in melanoma cells harboring the mutation.[11][15]

MAPK_Pathway_Inhibition RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibits

MAPK pathway showing inhibition of BRAF V600E by a 7-azaindole compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potential of a 7-azaindole compound, an in vitro kinase assay is essential. The principle is to measure the enzymatic activity of a target kinase in the presence of varying concentrations of the inhibitor. A common method involves quantifying the amount of ADP produced, which is a direct product of the kinase's ATP hydrolysis.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.

Materials:

  • Target Kinase (e.g., recombinant BRAF V600E)

  • Kinase Substrate (e.g., a specific peptide)

  • 7-Azaindole Test Compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 7-azaindole compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase buffer.

  • Kinase Reaction Setup: In each well of the plate, add the kinase, the substrate, and the test compound at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[16]

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Kinase Inhibition Profile

The results of kinase inhibition assays are typically summarized in a table to compare the potency (IC₅₀) and selectivity of different compounds.

Compound IDTarget KinaseIC₅₀ (nM)
7-AZA-001BRAF V600E15
7-AZA-001c-RAF (WT)150
7-AZA-002BRAF V600E8
7-AZA-002c-RAF (WT)95
VemurafenibBRAF V600E31
Vemurafenibc-RAF (WT)100

Note: Data are hypothetical and for illustrative purposes.

Part 2: Antibacterial Activity - A Divergent Mechanism of Action

Beyond kinase inhibition, certain 7-azaindole derivatives have emerged as potent antibacterial agents.[17][18][19] Their mechanism in this context is entirely different, primarily involving the disruption of bacterial DNA replication.

Targeting Bacterial DNA Gyrase and Topoisomerase IV

A novel class of 7-azaindole compounds has been identified as inhibitors of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20][21] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[22] DNA gyrase introduces negative supercoils into DNA, a process vital for bacteria but absent in humans, making it an excellent antibacterial target.[22][23]

These 7-azaindole compounds typically target the ATPase domains of these enzymes (GyrB for gyrase and ParE for topoisomerase IV).[20] By binding to these domains, the inhibitors prevent the ATP hydrolysis required for the enzyme's catalytic cycle. This inhibition leads to a failure in DNA decatenation and relaxation, ultimately causing lethal DNA damage and bacterial cell death. A key advantage of simultaneously inhibiting both enzymes is the reduced likelihood of developing target-based resistance.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The gold standard for assessing the in vitro activity of a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC) assay.[24][25] This test determines the lowest concentration of a compound that prevents visible growth of a bacterium.[25][26]

Protocol: Broth Microdilution Method (CLSI/EUCAST Guidelines)

Materials:

  • 7-Azaindole Test Compound

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the 7-azaindole compound directly in the wells of the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25][26]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, as well as to a growth control well (containing no compound). This brings the final volume in each well to 100 µL. Include a sterility control well with broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[25]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[25]

MIC_Workflow Start Start PrepCompound Prepare 2-fold Serial Dilution of 7-Azaindole in 96-well Plate Start->PrepCompound PrepInoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plate with Standardized Bacteria PrepCompound->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read Determine Determine MIC (Lowest Concentration with No Growth) Read->Determine

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Data Presentation: Antibacterial Activity Profile

MIC values are tabulated to compare the efficacy of a compound against a panel of clinically relevant bacterial strains.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
7-AZA-1011.5632>64
7-AZA-1020.7816>64
Ciprofloxacin0.50.0150.25

Note: Data are hypothetical and for illustrative purposes. MRSA: Methicillin-Resistant Staphylococcus aureus.

Part 3: Future Directions and Conclusion

The 7-azaindole scaffold continues to be a remarkably versatile platform in drug discovery. While its role in kinase inhibition is well-established, its application as an antibacterial agent targeting DNA topoisomerases represents an exciting and critical area of development, particularly in the face of rising antibiotic resistance.[20][27] Further research has also explored 7-azaindole derivatives as inhibitors of other targets, including DEAD-box RNA helicases like DDX3, highlighting the scaffold's broad therapeutic potential.[28]

The key to the successful application of the 7-azaindole core lies in understanding its fundamental mechanisms of action. For kinase inhibition, the bidentate hydrogen bonding to the hinge region is paramount. For antibacterial activity, the disruption of DNA gyrase and topoisomerase IV function is the critical pathway. By leveraging these distinct mechanisms, researchers can continue to design and optimize novel 7-azaindole-based compounds to address a wide range of diseases, from cancer to infectious diseases.

References

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  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
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Methodological & Application

Synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, potentially improving physicochemical properties such as solubility and metabolic stability while offering unique hydrogen bonding capabilities through the pyridine nitrogen. Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including their use as kinase inhibitors in oncology, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. This guide provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine derivatives, a class of compounds with significant potential in the development of novel therapeutics.

Strategic Approaches to the Synthesis of the 7-Azaindole Core

The construction of the 7-azaindole core is the foundational step in the synthesis of its derivatives. Several methods have been established, each with its own advantages and considerations.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of 7-azaindoles is no exception. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for the construction of the bicyclic system from appropriately substituted pyridine and pyrrole precursors. These methods offer good functional group tolerance and are amenable to the creation of diverse libraries of compounds.

Cyclo-condensation Reactions

Classical methods involving the condensation of a substituted aminopyridine with a suitable carbonyl compound or its equivalent remain a cornerstone of 7-azaindole synthesis. These reactions often proceed through the formation of an enamine or a related intermediate, followed by an intramolecular cyclization. While sometimes requiring harsher conditions, these methods can be highly efficient for specific substitution patterns.

Key Synthetic Pathway to this compound Derivatives

A common and effective strategy for the synthesis of the title compounds involves a two-step sequence starting from a pre-functionalized 7-azaindole core:

  • Formation of the Key Intermediate: Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

  • Introduction of the Aminomethyl Moiety: Reductive amination of the aldehyde with a variety of primary and secondary amines.

This approach allows for the late-stage diversification of the methanamine side chain, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 7-Azaindole Starting Material Intermediate 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde Start->Intermediate Formylation Product This compound Derivatives Intermediate->Product Reductive Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Caption: General synthetic workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde

This protocol outlines the formylation of a suitable 7-azaindole precursor to yield the key aldehyde intermediate. The choice of starting material and formylating agent can be adapted based on commercial availability and desired scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1H-pyrrolo[2,3-b]pyridine≥95%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aq. NH4ClReagent GradeCommercially Available
Saturated aq. NaCl (brine)Reagent GradeCommercially Available
Anhydrous MgSO4 or Na2SO4Reagent GradeCommercially Available
Silica gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred for an additional 2-3 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.

Characterization Data for 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde:

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 10.1 (s, 1H), 9.8 (br s, 1H), 8.5 (d, J=8.0 Hz, 1H), 7.8 (d, J=8.0 Hz, 1H), 7.4 (t, J=2.8 Hz, 1H), 6.6 (dd, J=3.2, 1.6 Hz, 1H).
¹³C NMR (CDCl₃, 101 MHz)δ 192.1, 151.8, 148.5, 131.2, 129.8, 118.5, 117.3, 100.9.
MS (ESI) m/z 147.1 [M+H]⁺.
Protocol 2: Reductive Amination for the Synthesis of this compound Derivatives

This general protocol describes the reductive amination of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with a representative primary amine. The conditions can be adapted for various primary and secondary amines.

Reductive_Amination Aldehyde 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine R1R2NH Amine->Imine Product N-Substituted This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Application Note: Profiling (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry and drug discovery. The 7-azaindole core is considered a "privileged scaffold" due to its structural resemblance to the purine core of adenosine triphosphate (ATP), the universal phosphate donor in kinase-catalyzed reactions.[1][2] This structural mimicry allows 7-azaindole derivatives to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[3][4] The nitrogen atom at position 7 and the pyrrole nitrogen of the 7-azaindole ring can form critical hydrogen bond interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[3] This bidentate hydrogen bonding is a key determinant of the high affinity and inhibitory potency of many 7-azaindole-based kinase inhibitors.[3]

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The development of potent and selective kinase inhibitors is an area of intense research, and the 7-azaindole scaffold has proven to be a versatile starting point for the design of such molecules.[1][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and others, demonstrating the broad applicability of this chemical class.[1][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro kinase assays. We will delve into the scientific principles underpinning a common and robust assay platform, provide a detailed, step-by-step protocol for assessing the inhibitory activity of this compound against a representative kinase, and discuss data analysis and interpretation.

Scientific Principles of In Vitro Kinase Assays: The ADP-Glo™ Kinase Assay

To quantify the inhibitory potential of this compound, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[8][9] This assay is universal for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[9]

The assay proceeds in two steps:

  • Kinase Reaction and ATP Depletion: The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added, which terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP generated.[8]

  • ADP Conversion and Signal Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that catalyzes the conversion of ADP back to ATP, and a proprietary luciferase/luciferin mixture (Ultra-Glo™ Luciferase). The newly synthesized ATP is then used by the luciferase to generate a stable luminescent signal, which is measured by a luminometer. The intensity of the light output is directly proportional to the initial amount of ADP produced in the kinase reaction.[8][9]

By measuring the amount of ADP produced at different concentrations of this compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound using an in vitro kinase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound kinase_reaction Incubate kinase, substrate, ATP, and inhibitor compound_prep->kinase_reaction reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->kinase_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP kinase_reaction->stop_reaction detect_signal Add Kinase Detection Reagent to generate luminescent signal stop_reaction->detect_signal read_plate Measure luminescence using a plate reader detect_signal->read_plate plot_data Plot luminescence vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: General experimental workflow for determining inhibitor potency.

Representative Kinase Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

Given that 7-azaindole derivatives are known inhibitors of FGFRs, the following diagram illustrates a simplified FGFR signaling pathway, a common target for this class of compounds.

G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Compound This compound Compound->FGFR Inhibits (ATP-competitive) P P Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

Sources

Application Notes and Protocols for Cell-Based Assays with (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine and Related 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in medicinal chemistry and drug discovery.[1] Its structural resemblance to the adenine fragment of ATP makes it an ideal scaffold for designing kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the 7-azaindole framework has been extensively utilized in the development of targeted therapies.[1][2][3]

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine is a derivative of this important scaffold. While specific data on this particular molecule is emerging, its structural class suggests a high probability of activity as a kinase inhibitor. Derivatives of 7-azaindole have been successfully developed to target a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), c-Met, and Cyclin-Dependent Kinase 8 (CDK8).[4][5][6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the design, execution, and interpretation of cell-based assays to characterize the biological activity of this compound and other novel 7-azaindole derivatives. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies.

Part 1: Foundational Assays - Assessing Cytotoxicity and Proliferation

The initial characterization of any potential anti-cancer compound involves determining its effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8][9]

The Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound can cause cell damage or death.[10] Common methods rely on measuring metabolic activity, which is proportional to the number of viable cells.[11] A decrease in metabolic activity in the presence of the test compound is indicative of either cytotoxic (cell killing) or cytostatic (inhibition of proliferation) effects.[12]

Protocol: Cell Viability Assessment using a Tetrazolium Salt-Based Assay (e.g., MTT or WST-1)

This protocol describes a colorimetric assay to determine the IC50 of this compound in a panel of cancer cell lines.

Materials:

  • This compound (or other 7-azaindole derivative)

  • Relevant cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, MKN-45 gastric cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Tetrazolium salt reagent (e.g., MTT, WST-1)

  • Solubilization solution (e.g., DMSO for MTT)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

    • Remove the medium from the cells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Development:

    • Add the tetrazolium salt reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a multi-well plate reader.

  • Data Analysis and IC50 Determination:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[13]

Data Presentation: Hypothetical IC50 Values
Cell LinePutative Target PathwayHypothetical IC50 (nM) for this compound
HuH-7 (Hepatocellular Carcinoma)FGFR450
MDA-MB-453 (Breast Cancer)FGFR475
A549 (Lung Carcinoma)MELK150
MKN-45 (Gastric Cancer)c-Met200

This table presents hypothetical data for illustrative purposes.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic or cytostatic effect of the compound is established, the next step is to investigate the underlying mechanism. Many kinase inhibitors induce apoptosis (programmed cell death) or cause cell cycle arrest.[5]

Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for apoptosis and cell cycle analysis.

Protocol: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Part 3: Functional Characterization - Cell Migration and Invasion Assays

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Several kinase signaling pathways, such as the FGFR pathway, are implicated in these processes.[4][14] Therefore, assessing the effect of a 7-azaindole derivative on cell migration and invasion is a key functional assay.

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple yet effective method to assess collective cell migration.

Materials:

  • Cells plated in 6-well plates.

  • Pipette tip (p200).

  • Microscope with a camera.

Procedure:

  • Create a "Wound":

    • Grow cells to a confluent monolayer.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add a medium containing this compound at a non-toxic concentration (e.g., below the IC50).

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of wound closure relative to the initial area.

Part 4: Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, it is essential to perform assays that measure target engagement and the modulation of downstream signaling pathways.

Signaling Pathway Diagram: A Representative Kinase Cascade

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Downstream Kinase 1 (e.g., MEK) Downstream Kinase 1 (e.g., MEK) Receptor Tyrosine Kinase (e.g., FGFR)->Downstream Kinase 1 (e.g., MEK) Downstream Kinase 2 (e.g., ERK) Downstream Kinase 2 (e.g., ERK) Downstream Kinase 1 (e.g., MEK)->Downstream Kinase 2 (e.g., ERK) Transcription Factors Transcription Factors Downstream Kinase 2 (e.g., ERK)->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Compound Compound Compound->Receptor Tyrosine Kinase (e.g., FGFR) Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

Protocol: Western Blotting for Phospho-Kinase Levels

This protocol measures the phosphorylation status of the target kinase and its downstream effectors, providing direct evidence of target inhibition.

Materials:

  • Cells treated with the compound for a short duration (e.g., 1-2 hours).

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and blotting apparatus.

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream proteins).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Treat cells with the compound at various concentrations.

    • Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescent substrate and capture the signal.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound and other 7-azaindole-based compounds. By systematically assessing cytotoxicity, mechanism of action, functional effects, and target engagement, researchers can build a comprehensive profile of their lead candidates. These in vitro cell-based assays are a critical step in the drug discovery pipeline, providing the necessary data to support further development and in vivo studies.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. RSC Publishing, N/A. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed, 2019. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI, N/A. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed, 2016. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE, 2025. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories, N/A. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH, 2020. [Link]

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC - NIH, 2024. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. PubChem, N/A. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH, N/A. [Link]

  • Kinase assays. BMG LABTECH, 2020. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications, 2022. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI, N/A. [Link]

  • Truly Effective Cell Assay Design. a4cell, 2023. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed, 2023. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications, 2022. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH, N/A. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, N/A. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI, N/A. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems, 2025. [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences, 2024. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology, 2022. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications, 2019. [Link]

  • Cell-based assays. Harvard University, N/A. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, N/A. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central, N/A. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH, 2019. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole and its Potential in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in biologically active compounds.[1][2] Its structural resemblance to the adenine core of ATP makes it an exceptional bioisostere for designing molecules that target the ATP-binding site of a vast array of protein kinases.[3][4] This mimicry allows 7-azaindole derivatives to act as competitive inhibitors, making them a cornerstone in the development of targeted therapies, particularly in oncology.[5] The therapeutic potential of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which features a 7-azaindole core.[3]

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine is a derivative of this potent scaffold. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the collective evidence for related 7-azaindole compounds strongly suggests its potential as a kinase inhibitor. Numerous studies have demonstrated the activity of 7-azaindole derivatives against key kinases in oncogenic signaling pathways, including Fibroblast Growth Factor Receptors (FGFR), c-Met, and Phosphoinositide 3-kinases (PI3K).[1][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will focus on a strategic HTS workflow targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][5]

Physicochemical Properties and Compound Handling for HTS

Successful HTS campaigns are predicated on the quality and tractability of the compounds being screened. While experimental data for this compound is limited, we can infer key properties from its structure and available data for analogous compounds.

PropertyPredicted/Inferred ValueSourceHTS Consideration
Molecular Formula C8H9N3[8]Low molecular weight is favorable for drug-likeness.
Molecular Weight 147.18 g/mol [8]
XlogP (predicted) 0.2[8]Indicates good aqueous solubility, which is advantageous for assay buffer compatibility.
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
Solubility Stock solutions should be prepared in a suitable solvent such as DMSO. Aqueous solubility should be determined experimentally to avoid precipitation in assay buffers.
Stability Stability in DMSO and aqueous buffers should be assessed to ensure compound integrity throughout the screening process.
Purity ≥97%[9]High purity is crucial to avoid false positives from contaminants.

Compound Handling Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Assay Plate Preparation: For HTS, use acoustic dispensing technology to transfer nanoliter volumes of the stock solution to 384- or 1536-well assay plates. This minimizes the final DMSO concentration in the assay, reducing potential solvent-induced artifacts.

High-Throughput Screening Strategy: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a pivotal signaling cascade in cancer biology, and its components are highly sought-after drug targets.[10] Given the prevalence of 7-azaindole derivatives as inhibitors of kinases within this pathway, a primary screen targeting a key kinase like PI3Kα is a logical starting point.

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cell-Based) cluster_2 Tertiary Assays Primary_Screen Biochemical HTS (Fluorescence Polarization) Target: PI3Kα Hits Primary Hits Primary_Screen->Hits Library Compound Library (including this compound) Library->Primary_Screen Secondary_Screen Cell-Based Assay (Target Engagement) e.g., NanoBRET™ Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Dose_Response Dose-Response & IC50 Determination Confirmed_Hits->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Lead_Optimization Lead_Optimization Selectivity->Lead_Optimization Lead Optimization

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Primary Screen: Fluorescence Polarization (FP) Biochemical Assay for PI3Kα

Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[4][6] The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. In a competitive binding assay, a test compound that binds to the kinase will displace the tracer, leading to a decrease in the FP signal.[11][12]

Protocol for a 384-Well FP-Based PI3Kα Inhibition Assay:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EGTA, 10 mM MgCl2, 0.01% Brij-35.

    • PI3Kα Enzyme: Recombinant human PI3Kα diluted in assay buffer to the desired working concentration (e.g., 2 nM).

    • Fluorescent Tracer: A fluorescently labeled ATP-competitive tracer specific for PI3Kα (e.g., from a commercial kit) diluted in assay buffer to its Kd concentration.

    • Test Compound: this compound and other library compounds serially diluted in DMSO and then in assay buffer to achieve the desired final concentrations (e.g., 10 µM).

    • Controls: Positive control (a known PI3Kα inhibitor, e.g., Alpelisib) and negative control (DMSO vehicle).

  • Assay Procedure:

    • Add 5 µL of the test compound or control solution to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the PI3Kα enzyme solution to all wells except the tracer-only control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Secondary Screen: Cell-Based Target Engagement Assay

A cell-based assay is crucial to confirm that the primary hits are active in a more physiologically relevant environment and are not artifacts of the biochemical assay format. A target engagement assay, such as the NanoBRET™ Target Engagement Assay, directly measures the binding of a compound to the target kinase within living cells.[13]

Protocol for a Cell-Based PI3Kα Target Engagement Assay:

  • Cell Culture and Plating:

    • Use a human cancer cell line known to have active PI3K signaling (e.g., MCF-7 or A549).

    • Transfect the cells with a vector expressing a NanoLuciferase®-PI3Kα fusion protein.

    • Plate the transfected cells in a 96- or 384-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the primary hits (including this compound if identified as a hit) in the cell culture medium.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C and 5% CO2.

    • Add the fluorescent energy transfer tracer (specific for the NanoLuciferase®-PI3Kα fusion) to all wells.

    • Equilibrate the plate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence and fluorescence signals on a plate reader capable of detecting BRET signals.

    • Calculate the BRET ratio for each well.

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.

    • Confirm hits that show a dose-dependent decrease in the BRET signal.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

This compound, as a potential kinase inhibitor, could modulate key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a prime example of such a cascade.[5][10]

PI3K_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Potential_Inhibition This compound Potential Inhibition Point

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This compound, by virtue of its 7-azaindole core, represents a promising starting point for the discovery of novel kinase inhibitors. The HTS workflow outlined in these application notes provides a robust and logical framework for identifying and validating its potential activity against key kinases such as PI3Kα. Positive outcomes from this screening cascade would warrant further investigation, including comprehensive kinase selectivity profiling, determination of the mechanism of action, and subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties. The protocols provided herein are intended as a guide and should be optimized for specific laboratory conditions and instrumentation.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). IRIS UniPA. Retrieved January 19, 2026, from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology. Retrieved January 19, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). American Journal of Hematology/Oncology. Retrieved January 19, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 19, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]

  • 1H-pyrrolo(2,3-b)pyridin-6-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Development of high-throughput assays based on fluorescence polarization for inhibitors of the polo-box domains of polo-like kinases 2 and 3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024, December 26). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025, September 20). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • All screening libraries. (n.d.). Asinex.com. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: The Buchwald-Hartwig Amination for the Synthesis of N-Aryl Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridines, also known as azaindoles, represent a critical class of nitrogen-containing heterocyclic scaffolds. Their structural resemblance to indole, combined with the electronic modifications introduced by the pyridine nitrogen, makes them privileged structures in medicinal chemistry and drug development. They are integral components of numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3] The construction of C–N bonds at the pyrrolopyridine core is a cornerstone of analog synthesis and lead optimization.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging C(sp²)–N bonds.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudohalides and a wide array of amine coupling partners, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have a narrow substrate scope.[6][7]

This guide provides an in-depth analysis and practical protocols for the successful application of the Buchwald-Hartwig amination to pyrrolopyridine substrates. We will explore the mechanistic nuances, delve into the critical parameters that govern reaction success, and offer field-tested protocols and troubleshooting advice tailored for researchers in synthetic and medicinal chemistry.

Mechanistic Framework: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-based catalytic cycle. While the precise intermediates can vary depending on the ligand and substrates, the generally accepted mechanism involves three key stages: oxidative addition, amination, and reductive elimination.[8][9]

  • Oxidative Addition : A low-valent Pd(0) species, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the halo-pyrrolopyridine. This forms a Pd(II) intermediate. The efficiency of this step is highly dependent on the electron density of the pyrrolopyridine ring and the nature of the leaving group (I > Br > Cl > OTf).[10]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex, releasing a salt byproduct. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or catalyst.[10][11]

  • Reductive Elimination : This is the final, product-forming step. The C–N bond is formed as the N-aryl pyrrolopyridine product is expelled from the palladium center, regenerating the catalytically active Pd(0) species. This step is often the rate-determining step and is significantly influenced by the steric and electronic properties of the ligand.[6]

A key challenge with nitrogen-containing heterocycles like pyrrolopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or off-cycle, unproductive species.[12] The strategic selection of bulky ligands is paramount to mitigate this issue.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) oa_complex [Ar-Pd(II)(X)-Lₙ] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)(NR¹R²)-Lₙ] oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²) Product_out N-Aryl Pyrrolopyridine (Ar-NR¹R²) amido_complex->Product_out ArX_in Halo-pyrrolopyridine (Ar-X) ArX_in->oa_complex Amine_in Amine (HNR¹R²) Amine_in->amido_complex Base_in Base Base_in->amido_complex

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of pyrrolopyridines is not determined by a single set of "universal" conditions. Instead, it requires careful optimization of the catalyst, ligand, base, and solvent to suit the specific electronic and steric demands of the coupling partners.[6]

Palladium Precatalyst

While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts are more commonly used due to their handling convenience. These are reduced in situ to Pd(0).

  • Common Precatalysts : Pd(OAc)₂ and Pd₂(dba)₃ are workhorse sources of palladium.[1] They are cost-effective but require in situ complexation with the phosphine ligand.

  • Pre-formed Catalysts : Modern approaches favor well-defined, pre-formed (NHC)Pd complexes or palladacycles.[13][14][15] These catalysts often exhibit higher activity, require lower loadings, and provide more reproducible results by ensuring a consistent palladium-to-ligand ratio.

Ligand Selection: The Key to Success

The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and sterically influences the intermediates to promote the desired reaction pathway. For electron-rich and potentially coordinating substrates like pyrrolopyridines, bulky, electron-rich monodentate biarylphosphine ligands are the gold standard.[9][16]

Ligand Structure Type Key Advantages & Applications for Pyrrolopyridines Generation
BINAP BidentateEarly generation ligand, effective for some systems but often superseded by monodentate ligands for challenging substrates.[1][6]2nd
XPhos Monodentate BiarylHighly versatile and robust. Excellent for coupling a wide range of primary and secondary amines with chloro- and bromo-pyrrolopyridines. Often a good starting point for screening.[17][18]3rd
RuPhos Monodentate BiarylParticularly effective for sterically hindered secondary amines and challenging aryl chlorides.[4]3rd
BrettPhos Monodentate BiarylExcellent for coupling primary amines and can exhibit high selectivity for mono-arylation.[8] Tolerates a wide range of functional groups.4th
t-BuXPhos Monodentate BiarylIncreased steric bulk compared to XPhos, can be beneficial for difficult reductive eliminations.[17]3rd

The steric bulk of these ligands serves a dual purpose: it prevents the formation of inactive palladium dimers and discourages the coordination of the pyrrolopyridine's nitrogen to the metal center, thereby preventing catalyst poisoning.[12]

Base and Solvent System

The base and solvent are intricately linked and their choice can dramatically influence reaction outcomes.[10][11]

  • Bases :

    • Strong Alkoxide Bases (NaOt-Bu, KOt-Bu, LiHMDS) : These are the most common and generally provide the highest reaction rates.[8] However, their high basicity can be incompatible with sensitive functional groups like esters or nitro groups.

    • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃) : These are preferred when functional group tolerance is a concern.[1] Reactions with these bases typically require higher temperatures and longer reaction times. They are often used in polar aprotic solvents like DMF or 1,4-dioxane.

  • Solvents :

    • Aprotic, Non-polar (Toluene, Xylene) : These are excellent general-purpose solvents, especially when using strong alkoxide bases.[8][17]

    • Aprotic, Polar (1,4-Dioxane, THF, DMF) : Often used with inorganic bases. 1,4-Dioxane is a very common choice, though its high freezing point and peroxide-forming tendencies are drawbacks.[1][7] The polarity can help solubilize the inorganic base and ionic intermediates.

Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex. In polar solvents, dissociation of the halide becomes more feasible, but the base can also complex with palladium, creating a stable resting state that can slow the reaction.[10][11]

Standard Laboratory Protocol

This section provides a general, step-by-step protocol for the Buchwald-Hartwig amination of a generic bromo-pyrrolopyridine with a primary amine.

Safety Precaution : This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst and phosphine ligands are sensitive to oxygen. Strong bases like NaOt-Bu are corrosive and hygroscopic; handle with care.

General Procedure

Figure 2: Standard Experimental Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halo-pyrrolopyridine (1.0 equiv), the amine (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Preparation & Addition : In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., XPhos, 2.2-4.4 mol % relative to Pd₂). Alternatively, use a pre-formed catalyst (1-2 mol %). Add the catalyst or catalyst solution to the reaction mixture via syringe.

  • Reaction : Place the sealed reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C).

  • Monitoring : Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. Reactions are typically complete within 2-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Quench by carefully adding water or a saturated aqueous NH₄Cl solution. Dilute with an organic solvent like ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl pyrrolopyridine product.

Example Protocol: Synthesis of N-Aryl-7H-pyrrolo[2,3-d]pyrimidine[1]

A round-bottom flask is charged with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired amine (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv). The flask is sealed and purged with argon. Anhydrous 1,4-dioxane is added, and the mixture is degassed for an additional 10 minutes. Finally, Pd(OAc)₂ (0.1 equiv) and BINAP (0.1 equiv) are added. The reaction is heated to 110 °C and stirred until completion as monitored by LC-MS. After cooling, the mixture is worked up as described in the general procedure.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Inappropriate ligand for the substrate.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Use fresh, high-quality reagents and ensure a rigorously inert atmosphere. Use a pre-formed catalyst.2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[12]3. Switch to a stronger base (e.g., NaOt-Bu) or a more polar solvent to improve base solubility.4. Increase the temperature in 10-20 °C increments.
Decomposition of Starting Material or Product 1. Base is too strong for the functional groups present.2. Reaction temperature is too high.1. Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[12]2. Lower the reaction temperature and accept a longer reaction time.
Formation of Dehalogenated Byproduct 1. Presence of water or other protic sources.2. Side reaction pathway is competitive.1. Ensure all reagents and solvents are strictly anhydrous.2. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.
Formation of Diarylamine (for primary amines) 1. Reaction conditions favor a second amination event.1. Use a ligand known to favor mono-arylation (e.g., BrettPhos).2. Use a larger excess of the primary amine.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
  • Vechtomova, Y. L., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Szczepanik, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in C—C Cross-Coupling Reaction of Pyridine N-Oxides. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]

  • Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Request PDF. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer drugs with pyrrolopyrimidine nucleus. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. Available at: [Link]

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Application Notes and Protocols for the Development of FGFR Inhibitors from a (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of human cancers, including breast, lung, bladder, and liver cancer.[3][4] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention. This document provides a detailed guide for the discovery and preclinical development of potent and selective FGFR inhibitors, originating from the promising (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine scaffold. We will delve into the strategic rationale, medicinal chemistry approaches, and provide step-by-step protocols for key biological assays essential for progressing a lead compound from initial hit to a preclinical candidate.

Introduction: The Rationale for Targeting FGFR and the Promise of the Pyrrolopyridine Scaffold

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand-induced dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains activate downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[1][5] Dysregulation of this axis provides a clear rationale for the development of targeted inhibitors.

The (1H-pyrrolo[2,3-b]pyridine) core, a 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1][3] Specifically, derivatives of this compound have shown promise as potent FGFR inhibitors with favorable drug-like properties.[1][3] This scaffold provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

Below is a diagram illustrating the canonical FGFR signaling pathway, highlighting the key downstream effectors that are implicated in cancer progression.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Inhibition of Apoptosis DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Gene Transcription

Caption: Simplified FGFR Signaling Pathway.

The Drug Discovery Workflow: A Phased Approach

The development of a clinical candidate from the this compound scaffold follows a structured, multi-faceted approach. This workflow is designed to iteratively optimize for potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow A Hit Identification (Scaffold Selection) B Lead Generation (Initial SAR) A->B Synthesis of Analogs C Lead Optimization (Potency & Selectivity) B->C Iterative Design-Make-Test Cycles D In Vitro Profiling (Cellular Activity & ADME) C->D Promising Compounds D->C Feedback for Optimization E In Vivo Efficacy (Xenograft Models) D->E Candidate Nomination F Preclinical Candidate Selection E->F Demonstrated Efficacy & Safety

Caption: Iterative Drug Discovery Workflow.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The core of the drug discovery effort lies in the systematic modification of the lead scaffold to enhance its biological activity and pharmacokinetic properties. The synthesis of derivatives of this compound typically involves multi-step synthetic routes.[1]

A representative synthetic scheme for generating derivatives is outlined below:

  • Step 1: Synthesis of the core 1H-pyrrolo[2,3-b]pyridine scaffold.

  • Step 2: Introduction of substituents at various positions of the pyrrolopyridine ring.

  • Step 3: Modification of the methanamine side chain to explore interactions with different pockets of the FGFR kinase domain.

Key SAR Insights for the (1H-pyrrolo[2,3-b]pyridine) Scaffold:

Modification PositionRationale and Observed EffectsExample ModificationsResulting Potency (FGFR1 IC50)
Pyrrolopyridine Core The 7-azaindole core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. Modifications here are generally conservative to maintain this interaction.Introduction of small electron-withdrawing or donating groups.Generally, major modifications are detrimental.
Position 5 This position is often directed towards the solvent-exposed region. Introduction of groups that can form hydrogen bonds with residues like G485 can improve activity.[2]Trifluoromethyl, cyano, or other hydrogen bond acceptors.Can lead to significant potency enhancements.
Methanamine Side Chain This vector allows for exploration of the hydrophobic pocket of the kinase domain. Altering the substituents on the amine and the phenyl ring is a primary focus for optimization.Substitution on the phenyl ring (e.g., m-methoxyphenyl), and exploration of different amine substitutions.Can modulate potency and selectivity across the FGFR family.

A notable example from the literature is the optimization of a lead compound that resulted in compound 4h , which exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively.[1][3] This demonstrates the potential of this scaffold to yield highly active inhibitors.

Essential Protocols for Biological Evaluation

In Vitro Enzymatic Assay: Measuring Direct Kinase Inhibition

Principle: The primary assessment of a compound's inhibitory potential is through a direct enzymatic assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its potency.

Protocol: ADP-Glo™ Kinase Assay for FGFR

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer.

    • Dilute the FGFR enzyme (e.g., FGFR1, FGFR2, or FGFR3), substrate (e.g., a generic tyrosine kinase substrate), and ATP to their final desired concentrations in the kinase reaction buffer.

    • Prepare serial dilutions of the test compound in 1x Kinase Reaction Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO control.

    • Add 2 µL of the diluted FGFR enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software package.

Cell-Based Proliferation Assay: Assessing Cellular Potency

Principle: To determine if the inhibitor can effectively block FGFR signaling in a cellular context, a proliferation assay using an engineered cell line is crucial. Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be engineered to express a specific FGFR. In the absence of IL-3, these cells become dependent on FGFR signaling for survival and proliferation. Inhibition of FGFR will thus lead to a dose-dependent decrease in cell viability.

Protocol: FGFR-Dependent Ba/F3 Cell Proliferation Assay

  • Cell Culture and Plating:

    • Culture the FGFR-expressing Ba/F3 cells in appropriate media supplemented with the necessary growth factors (e.g., FGF2 and heparin) but without IL-3.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the compound dilutions to the appropriate wells. Include a DMSO control (vehicle) and a positive control (a known FGFR inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

In Vivo Efficacy Studies: Evaluation in a Preclinical Tumor Model

Principle: The ultimate test of a potential drug candidate's anti-cancer activity is its ability to inhibit tumor growth in a living organism. A subcutaneous xenograft model, where human cancer cells with known FGFR alterations are implanted into immunocompromised mice, is a standard preclinical model.

Protocol: Subcutaneous Xenograft Model for FGFR Inhibitor Efficacy

  • Cell Line Selection and Preparation:

    • Choose a human cancer cell line with a documented FGFR amplification, fusion, or activating mutation.

    • Culture the cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.[6]

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound and vehicle control to their respective groups via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth in the treated groups to the vehicle control group.

    • Calculate metrics such as tumor growth inhibition (TGI).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel FGFR inhibitors. The systematic application of medicinal chemistry principles, guided by a robust and iterative biological testing cascade, is essential for the successful optimization of lead compounds. The protocols outlined in this document provide a comprehensive framework for researchers to advance their FGFR inhibitor discovery programs. Future efforts in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and strategies to overcome potential mechanisms of acquired resistance.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. [Link]

  • Wu, Y. M., & Zu, Y. G. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 868249. [Link]

  • Dai, S., Zhou, Z., Chen, Z., Xu, G., & Chen, Y. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells, 8(6), 614. [Link]

  • Reaction Biology. (n.d.). EGFR BaF3 Cell Proliferation Assay Service. [Link]

  • Xiong, B., Ma, Y., Jiang, A., Liu, Q., Wang, R., Wei, P., ... & Ai, J. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Sacco, A. G., & Worden, F. P. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells, 8(6), 614. [Link]

  • Xiong, B., Ma, Y., Jiang, A., Liu, Q., Wang, R., Wei, P., ... & Ai, J. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]

  • Helsten, T., Schwaederle, M., Kurzrock, R. (2015). Fibroblast growth factor receptor (FGFR) inhibitors as a cancer treatment: from a biologic rationale to medical perspectives. Cancer Research, 75(23), 4969-4977. [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace. [Link]

  • Liu, Z., Su, X., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Pyrrolopyridine-Based Phosphodiesterase 4B (PDE4B) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PDE4B with Pyrrolopyridine Scaffolds

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which specifically degrades cAMP, is a major regulator of inflammatory and immune cells.[1] It comprises four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). Inhibition of PDE4 elevates intracellular cAMP levels, which activates Protein Kinase A (PKA) and other downstream effectors, ultimately leading to a broad anti-inflammatory response and neuroprotective effects.[2][3][4]

While pan-PDE4 inhibitors like roflumilast and apremilast are approved for treating COPD and psoriatic arthritis, their clinical use is often limited by gastrointestinal side effects such as nausea and emesis.[5][6] These adverse effects are primarily attributed to the inhibition of the PDE4D isoform.[1][7] In contrast, PDE4B is highly expressed in inflammatory and immune cells, and its inhibition is directly linked to the desired anti-inflammatory outcomes, such as the suppression of tumor necrosis factor-alpha (TNF-α).[1] This has established a compelling therapeutic rationale for developing inhibitors that are selective for PDE4B over PDE4D, aiming to retain efficacy while improving the safety profile.[7][8]

The pyrrolopyridine, or azaindole, nucleus is considered a "privileged scaffold" in medicinal chemistry.[9][10] Its structure mimics the purine ring of ATP, allowing it to serve as an effective hinge-binding motif for various enzymes, particularly kinases.[9] This versatile scaffold is found in numerous biologically active molecules and approved drugs.[9][11] Its favorable properties and synthetic tractability make it an excellent starting point for designing potent and selective enzyme inhibitors, including those targeting the unique active site of PDE4B.[5] This guide details the synthesis, characterization, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective PDE4B inhibitors.[5]

Signaling Pathway: PDE4B Inhibition and Anti-Inflammatory Response

The mechanism by which PDE4B inhibitors exert their anti-inflammatory effects is rooted in the modulation of the cAMP signaling cascade.

PDE4B_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP Conversion PDE4B PDE4B Enzyme PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolysis CREB CREB NFkB NF-κB (Inactive) PKA->NFkB Inhibits Inhibitor Pyrrolopyridine PDE4B Inhibitor Inhibitor->PDE4B Inhibits pCREB pCREB (Active) CREB->pCREB Phosphorylates AntiInflam Transcription of Anti-inflammatory Genes pCREB->AntiInflam Promotes ProInflam Decreased Transcription of Pro-inflammatory Genes (e.g., TNF-α) NFkB->ProInflam Reduces Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid (Core Scaffold) C Amide Coupling A->C B Amine (R1R2NH) B->C D Purification (e.g., Column Chromatography) C->D Crude Product E Final Product: 1H-Pyrrolo[2,3-b]pyridine- 2-carboxamide D->E Pure Inhibitor Assay_Workflow A Prepare serial dilutions of test compounds in DMSO B Dispense compounds into 384-well plate A->B C Add PDE4B enzyme and pre-incubate B->C D Initiate reaction by adding fluorescent cAMP substrate and binding agent C->D E Incubate at 37°C (e.g., 60 minutes) D->E F Read Fluorescence Polarization (FP) E->F G Calculate % Inhibition and determine IC₅₀ F->G TNFa_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with serial dilutions of PDE4B inhibitors A->B C Stimulate cells with LPS (e.g., 100 ng/mL) B->C D Incubate for 18-24 hours at 37°C, 5% CO₂ C->D E Collect cell culture supernatant D->E F Quantify TNF-α levels using an ELISA kit E->F G Calculate % Inhibition of TNF-α release F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges with (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine. The content is structured to provide both foundational knowledge through frequently asked questions and actionable, detailed protocols for systematic solubility enhancement.

Overview of the Compound

This compound is a heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core. The primary chemical feature governing its physicochemical properties is the basic primary amine (-CH₂NH₂) substituent. This group can be readily protonated, making the molecule's aqueous solubility highly dependent on pH. Understanding and leveraging this property is the cornerstone of any effective solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of this compound?

A1: The solubility of this compound is primarily governed by two competing factors:

  • Strong Crystal Lattice Energy: The planar, aromatic pyrrolopyridine ring system allows for efficient molecular packing in the solid state. This strong crystal lattice requires significant energy to overcome during dissolution.

  • Basicity of the Primary Amine: The methanamine group is a weak base. In its neutral, or "free base," form at neutral or alkaline pH, the molecule is less polar and thus has low aqueous solubility. However, this basicity is the key to improving solubility. By protonating this group in an acidic environment, a highly polar, charged ammonium salt is formed, which is significantly more water-soluble.[1][2][3]

Q2: How does pH fundamentally impact the solubility of this compound?

A2: The solubility of this compound is directly and significantly influenced by pH due to its basic amine group.[4][5]

  • At Low pH (Acidic Conditions): The solution has a high concentration of protons (H⁺). The primary amine acts as a base, accepting a proton to become a positively charged ammonium cation (-CH₂NH₃⁺). This ionized form is much more polar than the neutral molecule, allowing for favorable interactions with water molecules and leading to a dramatic increase in solubility.[6]

  • At High pH (Neutral to Basic Conditions): The concentration of protons is low. The compound remains in its neutral, un-ionized "free base" form. This form is less polar and has a higher tendency to remain in its stable crystal lattice, resulting in poor aqueous solubility.

Q3: What is the first and most effective method to try for improving its solubility?

A3: The most direct and universally applied technique for enhancing the solubility of a weakly basic compound like this is pH adjustment .[][8] Creating an acidic solution by adding a pharmaceutically acceptable acid (like hydrochloric acid or methanesulfonic acid) is the primary and most effective approach. This converts the poorly soluble free base into a highly soluble salt form in situ. This method is simple, rapid to screen, and forms the basis of most liquid formulations for this type of molecule.[9]

Q4: What are co-solvents and when should they be considered for this compound?

A4: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of poorly soluble drugs.[10][11][12] For this compound, you should consider co-solvents in two main scenarios:

  • If pH adjustment alone does not achieve the target concentration.

  • For non-aqueous or mixed-solvent assays where a buffered system is not ideal.

Co-solvents work by reducing the overall polarity of the solvent system (i.e., reducing the dielectric constant of water).[][13] This less polar environment reduces the energy required to solvate the hydrophobic pyrrolopyridine core of the molecule. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

Q5: Are advanced techniques like micronization or solid dispersions relevant for this compound?

A5: Yes, but they are typically considered secondary strategies after pH modification has been fully explored.

  • Micronization/Nanonization: These particle size reduction techniques increase the surface area of the solid drug, which enhances the dissolution rate but does not increase the equilibrium solubility.[14][15][16] This can be useful for oral solid dosage forms where rapid dissolution is required.

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[9][17] This can significantly increase solubility by eliminating the crystal lattice energy. It is a powerful but more complex formulation approach, often used in later-stage development for oral products.

Troubleshooting Guides & Experimental Protocols
Guide 1: pH-Dependent Solubility Profiling

This is the most critical first experiment to quantitatively understand the compound's behavior.

Causality: By measuring solubility at various pH points, you can determine the pKa of the ionizable amine group and identify the pH range where the compound exists as a soluble salt. This data is essential for designing any liquid-based formulation or assay.

G cluster_process Process cluster_output Outputs Compound This compound (Free Base) Slurry 1. Prepare Slurry: Add excess solid to each buffer Compound->Slurry Buffers Aqueous Buffers (pH 2 to 10) Buffers->Slurry Equilibrate 2. Equilibrate: Shake at constant temp (e.g., 24h) Slurry->Equilibrate Separate 3. Separate Phases: Centrifuge or filter to get clear supernatant Equilibrate->Separate Analyze 4. Analyze: Quantify concentration via HPLC-UV Separate->Analyze Data pH vs. Solubility Data Analyze->Data Plot Solubility Profile Plot Data->Plot G start Start: Free Base in Organic Solvent (e.g., IPA, EtOAc) add_acid 1. Add Stoichiometric Acid (e.g., HCl in IPA) start->add_acid precipitate 2. Induce Precipitation (Stir, cool, add anti-solvent) add_acid->precipitate isolate 3. Isolate Solid (Filter and wash) precipitate->isolate dry 4. Dry Solid (Vacuum oven) isolate->dry end Result: Crystalline, Soluble Salt dry->end

Caption: General workflow for amine salt formation.

Experimental Protocol (Example: Hydrochloride Salt Formation):

  • Dissolve Free Base: Dissolve the free base of this compound in a suitable organic solvent like isopropanol (IPA) or ethyl acetate (EtOAc).

  • Add Acid: Slowly add one molar equivalent of a solution of hydrochloric acid (e.g., 2M HCl in IPA) to the stirred solution of the free base at room temperature.

  • Induce Crystallization: Precipitation of the salt may occur immediately. If not, continue stirring, cool the mixture in an ice bath, or add a non-polar anti-solvent (e.g., heptane) to induce crystallization.

  • Isolate Salt: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of cold solvent or anti-solvent to remove any unreacted starting material. Dry the resulting solid salt under vacuum.

  • Characterize: Confirm the salt formation and assess its properties, including aqueous solubility (which should be high at neutral pH), crystallinity (by XRPD), and stability.

Guide 3: Co-solvent Screening Protocol

Causality: When high concentrations are needed and pH adjustment is insufficient or undesirable, co-solvents can bridge the polarity gap between water and the hydrophobic compound, improving solvation. [16]The screening process identifies the most potent co-solvent with the least amount of organic solvent required.

Experimental Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol, DMSO).

  • Prepare Stock Solutions: Prepare aqueous stock solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 40%, 60% v/v in a pH 4.0 buffer to keep the amine protonated).

  • Determine Solubility: Use the same slurry equilibration method described in Guide 1 to determine the solubility of the compound in each co-solvent mixture.

  • Analyze Data: Compare the solubility values across the different systems to identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Co-solvent Screening Results

Co-solvent System (in pH 4.0 Buffer)Solubility (mg/mL)
0% Co-solvent (Buffer only)15.2
20% Propylene Glycol25.8
40% Propylene Glycol45.1
20% PEG 40033.5
40% PEG 40078.9
Note: Values are illustrative and must be determined experimentally.
References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2011). Review on solubility enhancement techniques for hydrophobic drugs. Journal of Pharmaceutical Negative Results, 2(2), 58-66. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Verma, S., & Rawat, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 235-245. [Link]

  • Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 36-41. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • Ayurveda-Explained. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Oxford Reference. (n.d.). Amine salts. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. Retrieved January 19, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved January 19, 2026, from [Link]

  • SlideShare. (2014). solubility enhancement -by pH change & complexation. [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

Sources

Technical Support Center: (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. The unique chemical architecture of the 7-azaindole core presents specific stability challenges that, if not properly managed, can impact experimental reproducibility and outcomes. This document is structured to address these challenges head-on, providing both preventative measures and corrective actions.

I. Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered during the use of this compound in experimental settings. Each issue is analyzed for its root cause, followed by a step-by-step protocol for resolution.

Issue 1: Unexpected Degradation in Aqueous Buffers

Symptoms:

  • Loss of compound potency over time.

  • Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Root Cause Analysis: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is susceptible to degradation under certain conditions. The primary routes of degradation in aqueous media are pH-dependent hydrolysis and oxidation. The aminomethyl group at the 6-position can also be a site for enzymatic or chemical modification.

Troubleshooting Protocol:

  • pH Optimization:

    • Rationale: The stability of heterocyclic amines is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis of functional groups or promote ring-opening reactions.

    • Action: Prepare a series of buffers across a pH range (e.g., pH 4, 7, 9). Dissolve the compound in each buffer and monitor its stability over time at the intended experimental temperature using a stability-indicating method like HPLC.

    • Expected Outcome: Identification of an optimal pH range where the compound exhibits maximum stability. For many 7-azaindole derivatives, near-neutral pH (6-8) is often found to be the most stable.[1]

  • Control of Oxidative Stress:

    • Rationale: The pyrrole ring within the 7-azaindole structure can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) generated by other components in the solution.

    • Action:

      • De-gas all aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before use.

      • Consider the addition of antioxidants, such as ascorbic acid or glutathione, if compatible with the experimental system.

      • Minimize exposure of the solution to light, which can catalyze photo-oxidation.[1]

  • Temperature Control:

    • Rationale: Chemical degradation rates are highly dependent on temperature, with higher temperatures generally accelerating degradation.[2][3][4]

    • Action:

      • Prepare solutions fresh before each experiment.

      • If short-term storage is necessary, store solutions at 2-8°C and protect from light.

      • For long-term storage, aliquot and freeze solutions at -20°C or -80°C. However, perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

Workflow for Stability Assessment:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 4, 7, 9) B Dissolve Compound A->B C Initial Analysis (T=0) B->C D Store at Experimental Temp. C->D E Store at 2-8°C C->E F Store at -20°C C->F G HPLC/LC-MS at T=x hours D->G H HPLC/LC-MS at T=y days E->H I HPLC/LC-MS at T=z weeks F->I J J G->J Assess Degradation H->J I->J A Compound Stability B pH B->A influences hydrolysis C Temperature C->A accelerates degradation D Light Exposure D->A catalyzes photo-oxidation E Oxygen/ROS E->A causes oxidation F Solvent Choice F->A affects solubility & reactivity

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole functionalization. As a privileged scaffold in medicinal chemistry, the successful and efficient modification of the 7-azaindole core is paramount for the rapid development of novel therapeutics.[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the chemical modification of this versatile heterocycle. The advice herein is rooted in established mechanistic principles and extensive field experience to empower you to overcome synthetic hurdles and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of 7-azaindole and its derivatives.

Q1: What are the most reactive positions on the 7-azaindole ring for functionalization?

The reactivity of the 7-azaindole core is nuanced and highly dependent on the reaction conditions and the nature of the reagents. Generally, the positions can be ranked as follows:

  • N1 (Pyrrole Nitrogen): The N-H bond is acidic and readily participates in reactions such as N-alkylation, N-arylation, and protection. This is often the first site to react, especially in the presence of a base.

  • C3 (Pyrrole Ring): This position is electron-rich and highly susceptible to electrophilic substitution.[5] Reactions like halogenation, nitration, and Friedel-Crafts type acylations preferentially occur at C3. It is also a key position for metal-catalyzed cross-coupling reactions, starting from a 3-halo-7-azaindole precursor.

  • Pyridine Ring (C4, C5, C6): Functionalization of the pyridine ring is more challenging due to its electron-deficient nature.[6] Direct C-H functionalization on this ring is an active area of research but often requires specific directing groups or harsh conditions.[7][8] More commonly, functionalization is achieved via cross-coupling reactions starting from pre-functionalized (e.g., halogenated) 7-azaindoles.

  • C2 (Pyrrole Ring): While less reactive to electrophiles than C3, the C2 position can be functionalized, often through directed metalation strategies.[9]

Q2: Is an N-H protecting group necessary for 7-azaindole functionalization?

The necessity of a protecting group on the N1 position is a critical consideration and depends on the intended reaction.

  • For Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Protection of the N-H is often highly recommended. The unprotected N-H can act as a ligand for the metal catalyst, potentially deactivating it.[10] Furthermore, in reactions like Buchwald-Hartwig amination, the unprotected N-H can compete with the amine nucleophile, leading to undesired side products.[10] Common protecting groups include acetyl (Ac), Boc, and sulfonyl derivatives.[5][11]

  • For Electrophilic Substitution at C3: Protection is also beneficial here. It can enhance the solubility of the starting material and, in some cases, modulate the reactivity of the ring system.

  • When is it not necessary? Some modern catalytic systems, particularly those utilizing advanced phosphine ligands and precatalysts, have shown success in coupling unprotected halo-7-azaindoles.[10] However, this often requires careful optimization.

Q3: My 7-azaindole starting material is poorly soluble. How can I improve this?

Poor solubility is a common issue. Here are several strategies:

  • Solvent Screening: Experiment with a range of solvents. While common choices include dioxane, toluene, and DMF, exploring others like CPME or 2-MeTHF can be beneficial.

  • N-H Functionalization: As mentioned, adding a protecting group can significantly alter the physical properties of the molecule, often improving solubility.

  • Temperature: Increasing the reaction temperature can, of course, help dissolve starting materials. Microwave irradiation can be particularly effective for achieving rapid, uniform heating.[12]

  • Co-solvents: The use of a co-solvent system, for example, a mixture of toluene and ethanol, can sometimes improve solubility for certain reaction types like Suzuki couplings.[5][13]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a detailed, problem-and-solution framework for specific synthetic challenges.

Issue 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole

You are attempting to couple an arylboronic acid with a 3-iodo-1-acetyl-7-azaindole but are observing low conversion to the desired product.

Causality Analysis & Optimization Workflow

Low yields in Suzuki couplings often stem from catalyst deactivation, suboptimal base or solvent choice, or issues with the boronic acid partner. The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle. The base is crucial for the transmetalation step, and the solvent must facilitate both the organic and inorganic components of the reaction.

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Step-by-Step Solutions
  • Re-evaluate the Catalyst and Ligand System: The choice of palladium source and ligand is paramount.[14]

    • Action: If using a simple source like Pd(OAc)₂, consider switching to a pre-formed catalyst like Pd(PPh₃)₄ or a more specialized system like PdCl₂(dppf).[14]

    • Rationale: Catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the oxidative addition and reductive elimination steps, improving overall efficiency, especially for challenging substrates.[13][14]

  • Optimize the Base: The base's strength and solubility can dramatically impact the reaction.

    • Action: Screen a panel of inorganic bases. While K₂CO₃ is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[5][14] K₃PO₄ is another excellent alternative.

    • Rationale: The base facilitates the crucial transmetalation step by activating the boronic acid. An ineffective base will stall the catalytic cycle.

  • Ensure Rigorously Anhydrous and Degassed Conditions: Palladium catalysts are sensitive to oxygen and water.

    • Action: Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[14] Ensure your solvent is anhydrous.

    • Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Water can hydrolyze the boronic acid.

  • Check the Quality of the Boronic Acid: Boronic acids can dehydrate upon storage to form cyclic boroxines, which are often less reactive.

    • Action: If the boronic acid is old, consider using a freshly opened bottle or recrystallizing it. Using a slight excess (1.2-1.5 equivalents) is also standard practice.

    • Rationale: The stoichiometry of the active boronic acid may be lower than assumed if significant boroxine formation has occurred.

Quantitative Parameter Optimization Table
ParameterInitial ConditionOptimized Condition 1Optimized Condition 2Rationale
Catalyst Pd(OAc)₂ / PPh₃ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / SPhos (5 mol%)Pre-catalysts and specialized ligands often show higher activity and stability.[13]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ has better solubility; K₃PO₄ can be effective for sensitive substrates.
Solvent DioxaneToluene/Ethanol (1:1)2-MeTHFCo-solvent systems can improve solubility.[5][13] 2-MeTHF is a greener alternative to dioxane.
Temperature 80 °C100 °C110 °CHigher temperatures can overcome activation barriers, especially for less reactive partners.[13]
Issue 2: Poor Selectivity or Side Reactions in Buchwald-Hartwig Amination

You are attempting to couple a primary amine with a 4-chloro-7-azaindole and are observing a mixture of the desired product, hydrodehalogenation (loss of the chloro group), and starting material.

Causality Analysis & Optimization Workflow

Buchwald-Hartwig amination is sensitive to the interplay between the catalyst, ligand, and base.[15] Hydrodehalogenation is a common side reaction, often resulting from β-hydride elimination from the palladium-amido complex or reaction with trace water. The choice of ligand is critical to favor the desired C-N reductive elimination over side reactions.[15]

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// Edges Start -> Ligand [label="Primary Cause"]; Start -> Base [label="Contributing Factor"]; Start -> Catalyst [label="Contributing Factor"]; Ligand -> Solution1 [label="Solution"]; Base -> Solution2 [label="Solution"]; Catalyst -> Solution3 [label="Solution"]; } enddot Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Step-by-Step Solutions
  • Switch to a Modern Ligand and Precatalyst System: This is the most impactful change you can make.

    • Action: Employ a modern biarylphosphine ligand such as RuPhos or BrettPhos.[15] For maximum efficiency and reproducibility, use a commercially available palladium precatalyst incorporating one of these ligands (e.g., RuPhos Pd G3).[10][15]

    • Rationale: These ligands are designed to promote the C-N reductive elimination step while sterically inhibiting side reactions like β-hydride elimination. Precatalysts ensure the efficient generation of the active, monoligated Pd(0) species, which is crucial for success, especially in the presence of a chelating substrate like 7-azaindole.[10]

  • Optimize the Base: The base must be strong enough to deprotonate the amine without causing degradation.

    • Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[15] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

    • Rationale: Weaker bases like K₂CO₃ are generally insufficient for deprotonating the amine in the catalytic cycle and will lead to low or no conversion.

  • Control Reaction Temperature and Time:

    • Action: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.[15] Overheating or excessively long reaction times can promote decomposition and side product formation.

    • Rationale: The desired coupling is often fast with an optimized catalyst system. Prolonged heating may only serve to increase the prevalence of undesired pathways.

General Protocol for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In a glovebox, add the 4-chloro-7-azaindole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution).

  • Heating: Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: Poor Regioselectivity in Direct C-H Functionalization

You are attempting a direct C-H arylation on an N-protected 7-azaindole and are obtaining a mixture of isomers (e.g., C2 and C3 functionalization).

Causality Analysis & Optimization

Direct C-H functionalization is a powerful but often challenging technique.[7] The inherent electronic properties of the 7-azaindole ring favor functionalization at C3. However, the directing group on N1, the catalyst, and the specific ligands used can all influence the regiochemical outcome. Achieving high selectivity often requires fine-tuning the reaction to favor one mechanistic pathway over another.

Strategies for Improving Regioselectivity
  • Leverage a Directing Group: The most reliable way to control regioselectivity is by installing a directing group (DG).

    • Action: Consider using a removable directing group at the N1 position that can chelate to the metal catalyst and direct the C-H activation to a specific position. For example, a carbamoyl group can be used to direct metalation to C2 or C6.[9]

    • Rationale: The formation of a stable metallacycle intermediate involving the directing group and the catalyst overrides the inherent electronic bias of the heterocycle, forcing functionalization to occur at a specific, proximal C-H bond.

  • Modify the N1-Protecting Group: Even non-directing protecting groups can influence selectivity.

    • Action: Screen different N1-substituents (e.g., sulfonyl, Boc, benzyl).

    • Rationale: The steric and electronic properties of the protecting group can subtly alter the conformation of the substrate and its interaction with the catalyst, thereby influencing which C-H bond is most accessible for activation. For instance, N-sulfonyl protection is often used for C3 sulfenylation.[11]

  • Optimize the Catalytic System:

    • Action: Experiment with different transition metals (e.g., Pd, Rh, Ru) and, critically, the ligands.

    • Rationale: The ligand sphere around the metal center dictates its steric and electronic environment, which in turn governs the selectivity of the C-H activation step. Bulky ligands may favor the less-hindered position, while electronically-tuned ligands might favor a different site.

References

  • Regioseletive C–H functionalization of 7-azaindoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Scientific Journal of the Ternopil National Medical University. Retrieved January 19, 2026, from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Universidade NOVA de Lisboa. Retrieved January 19, 2026, from [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2011). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. (2016). ACS Central Science. Retrieved January 19, 2026, from [Link]

  • Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (2024). University of Calgary. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Overcoming Challenges in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Pyrrolopyridines, or azaindoles, are privileged scaffolds in medicinal chemistry, yet their synthesis is often fraught with challenges not encountered in traditional indole chemistry.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific experimental challenges. Each answer is grounded in mechanistic principles to provide a deeper understanding of the underlying chemistry.

Issue 1: Low Yields in Cyclization Reactions

Question: My yields for the synthesis of a 7-azaindole derivative via a Chichibabin-type cyclization are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a frequent challenge, often arising from competitive side reactions.[3] The primary culprits are typically related to the strong base used, such as LDA (Lithium diisopropylamide).

Common Causes & Solutions:

  • Picoline Dimerization: The highly reactive lithiated picoline intermediate can undergo self-condensation, leading to undesired dimers.

    • Solution: Carefully controlling the reaction temperature and the order of reagent addition can mitigate this. A reverse addition, where the nitrile is added to the LDA solution before the picoline, can improve yields.[3] This strategy generates the lithiated nitrile first, which can then react with the picoline as it is added, keeping the concentration of the reactive lithiated picoline low and thus minimizing dimerization.[3]

  • Reaction of Base with Nitrile: Strong bases like LDA can add to the nitrile, forming an amidine intermediate that may not participate effectively in the desired cyclization.[3]

    • Solution: Precise control of stoichiometry is critical. While an excess of base can favor this side reaction, an insufficient amount will result in incomplete reaction. Using a slight excess of the strong base (e.g., 2.1 equivalents of LDA) is often recommended to drive the reaction to completion, as the base is consumed in multiple steps of the mechanism.[3]

  • Insufficient Base: Using a stoichiometric amount (e.g., 1.05 equivalents) of a strong base like LDA has been shown to result in significantly lower yields (15-20%).[3]

    • Solution: Employing a slight excess of the strong base is necessary to account for its consumption in both the initial deprotonation and subsequent cyclization and tautomerization steps.[3]

Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am struggling with a Suzuki-Miyaura cross-coupling to introduce an aryl group at the C-2 position of a pyrrolopyridine core. What are some key considerations for this type of transformation?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrrolopyridines. However, the electron-deficient nature of the pyridine ring can influence the reactivity and lead to challenges.[1]

Key Considerations & Troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand system is crucial for achieving good yields and selectivity.

    • Recommendation: For C-2 arylation, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) has shown excellent selectivity.[4] For Buchwald-Hartwig amination reactions, a combination of Pd(OAc)₂ and a bulky phosphine ligand like RuPhos can be effective.[4]

  • Protecting Groups: The pyrrole nitrogen (N-H) can interfere with the catalytic cycle, particularly in amination reactions.

    • Solution: Masking the pyrrole N-H with a suitable protecting group, such as trimethylsilylethoxymethyl (SEM), is often essential for successful transformation.[4] However, the subsequent deprotection step can present its own challenges.[4]

  • Chemoselectivity: In polyhalogenated pyrrolopyridines, achieving selective coupling at a specific position is a common hurdle.

    • Strategy: A chemoselective Suzuki-Miyaura cross-coupling at the C-2 position can be achieved on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a subsequent Buchwald-Hartwig amination at the C-4 position.[4]

Issue 3: Unwanted Side Products in Deprotection Steps

Question: I am observing unexpected side products during the SEM-deprotection of my 2-aryl-1H-pyrrolo[3,2-b]pyridin-4-amine. What could be causing this and how can I avoid it?

Answer: The deprotection of the SEM group can be challenging, as the release of formaldehyde can lead to various side reactions.[4]

Common Problem & Solution:

  • Formaldehyde-Mediated Side Reactions: The formaldehyde generated during SEM deprotection can react with the pyrrolopyridine core, leading to the formation of unexpected products, such as tricyclic eight-membered rings.[4] 4-azaindoles, in particular, have a tendency to react with formaldehyde to form dimers.[4]

    • Troubleshooting: Careful optimization of the deprotection conditions is necessary. This may involve screening different reagents, temperatures, and reaction times to minimize the formation of these side products. In some cases, alternative protecting groups that do not generate reactive byproducts upon cleavage may need to be considered.

Issue 4: Selective Synthesis of 7-Azaindoles vs. 7-Azaindolines

Question: I am trying to synthesize a 7-azaindole derivative from 2-fluoro-3-methylpyridine and an arylaldehyde, but I am getting a mixture of the azaindole and the corresponding azaindoline. How can I control the chemoselectivity of this reaction?

Answer: The selective synthesis of 7-azaindoles versus their reduced 7-azaindoline counterparts can be achieved by carefully selecting the alkali-amide base.[5] The counterion of the base plays a crucial role in determining the reaction outcome.[5]

Controlling Chemoselectivity:

  • For 7-Azaindoline Synthesis: Use of Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) exclusively affords the 7-azaindoline product.[5]

  • For 7-Azaindole Synthesis: Use of Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) primarily promotes the formation of the 7-azaindole.[5]

This counterion-dependent chemoselectivity provides a powerful tool for selectively accessing either the oxidized or reduced pyrrolopyridine core from common starting materials.[5]

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and summarizes relevant quantitative data in a clear, tabular format.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the C-2 arylation of a protected 4-chloro-2-iodopyrrolopyridine.[4]

Step-by-Step Methodology:

  • To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq), and potassium carbonate (K₂CO₃) (3.0 eq) is added.

  • De-gassed 1,4-dioxane:water (1:1) is added under a nitrogen atmosphere.

  • The reaction mixture is stirred at 100 °C for 30 minutes.

  • The reaction is allowed to cool to room temperature.

  • The solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary: Catalyst and Protecting Group Effects

The following table summarizes the impact of catalyst choice and protecting groups on the yield of cross-coupling reactions.

EntrySubstrateCatalyst SystemProtecting GroupProductYield (%)Reference
14-chloro-2-iodo-1-SEM-pyrrolopyridinePd₂(dba)₃SEM2-aryl-4-chloro-1-SEM-pyrrolopyridine68-71[4]
22-aryl-4-chloro-1-SEM-pyrrolopyridinePd(OAc)₂ / RuPhosSEM2-aryl-4-amino-1-SEM-pyrrolopyridine74-76[4]
32-aryl-4-chloro-pyrrolopyridinePd(OAc)₂ / RuPhosNone2-aryl-4-amino-pyrrolopyridine<40 (conversion)[4]

Section 3: Visualizing Reaction Pathways & Workflows

This section provides diagrams created using Graphviz (DOT language) to illustrate key reaction mechanisms and experimental workflows.

Diagram 1: Troubleshooting Low Yields in Chichibabin-Type Cyclization

start Low Yield in Chichibabin Cyclization cause1 Picoline Dimerization start->cause1 Possible Cause cause2 Reaction of Base with Nitrile start->cause2 Possible Cause cause3 Insufficient Base start->cause3 Possible Cause solution1 Reverse addition of reagents Control temperature cause1->solution1 Solution solution2 Precise stoichiometry of base cause2->solution2 Solution solution3 Use slight excess of base (e.g., 2.1 eq) cause3->solution3 Solution start Polyhalogenated Pyrrolopyridine step1 Protection of Pyrrole N-H (e.g., SEM group) start->step1 step2 Chemoselective Suzuki-Miyaura Coupling at C-2 step1->step2 step3 Buchwald-Hartwig Amination at C-4 step2->step3 step4 Deprotection of Pyrrole N-H step3->step4 end Functionalized Pyrrolopyridine step4->end challenge Potential Side Reactions (e.g., with formaldehyde) step4->challenge

Caption: A typical workflow for the functionalization of a pyrrolopyridine core.

Section 4: Concluding Remarks

The synthesis of pyrrolopyridines presents unique challenges that require a departure from standard indole synthesis methodologies. The electron-deficient nature of the pyridine ring significantly alters the reactivity of the bicyclic system, necessitating careful optimization of reaction conditions, thoughtful selection of catalysts and protecting groups, and a keen awareness of potential side reactions. [1]This guide provides a starting point for troubleshooting common issues, and it is our hope that the principles and protocols outlined herein will empower researchers to overcome these synthetic hurdles and accelerate the discovery of novel pyrrolopyridine-based therapeutics.

References

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.
  • Synthesis of Azaindoles - ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yields in 7-Azaindole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 7-azaindole scaffold. Given its unique electronic properties, the 7-azaindole core presents specific challenges in metal-catalyzed cross-coupling reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.

Section 1: Foundational Issues & General Troubleshooting

This section addresses the most common and overarching problems encountered in 7-azaindole cross-coupling chemistry. The primary challenge often stems from the intrinsic properties of the 7-azaindole nucleus itself.

Q1: My cross-coupling reaction is not working at all, or the yield is consistently very low. What is the most likely culprit?

A1: The most frequent issue is catalyst inhibition or poisoning by the 7-azaindole substrate itself. The pyridine nitrogen (at the 7-position) is a Lewis base and an excellent metal chelator. It can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This effectively reduces the concentration of the active catalyst, stalling the reaction.[2]

Troubleshooting Steps:

  • N-H Protection: If your 7-azaindole is unprotected, the N-H proton is acidic and can interfere with basic reaction conditions. More importantly, the unprotected nitrogen lone pair contributes to the poisoning effect. Protecting the pyrrolic nitrogen with groups like acetyl (Ac), Boc, or even a simple methyl group can mitigate this issue by altering the electronic properties and steric environment of the molecule.[2][3] However, this adds extra steps to your synthesis.

  • Use of Advanced Catalysts: Modern catalyst systems are designed to be more resistant to inhibition. Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) and their corresponding palladacycle precatalysts (G2, G3, G4) are highly effective.[1] These precatalysts rapidly form the active, monoligated Pd(0) species in the presence of a base, which is often less susceptible to coordination by the azaindole substrate compared to catalysts generated in situ from sources like Pd(OAc)₂.[1][4]

  • Protect the Pyridine Nitrogen: In some cases, forming an N-oxide at the 7-position can temporarily "mask" the problematic nitrogen, preventing it from coordinating to the palladium catalyst.[2] This strategy can be highly effective but requires an additional synthetic step.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting halide minus the halogen. What is this, and how can I prevent it?

A2: You are observing hydrodehalogenation (or simply dehalogenation), a common side reaction in many cross-coupling protocols.[5] This occurs when the oxidative addition product, LₙPd(Ar)(X), undergoes a reaction that replaces the halide with a hydrogen atom, typically sourced from the solvent, base, or additives.

Causality & Prevention:

  • Mechanism: Dehalogenation is often facilitated by the formation of a palladium-hydride species. This can happen if the reductive elimination step is slow, allowing side reactions to occur.[5]

  • Solvent Choice: Solvents like alcohols or wet aprotic solvents can be hydride sources. Ensure you are using high-purity, anhydrous solvents. In some cases, switching from ethereal solvents like dioxane to an aromatic hydrocarbon like toluene can reduce the rate of dehalogenation.[6]

  • Base Choice: Amine bases or bases containing residual water can contribute to this side reaction. Using a strong, non-coordinating, anhydrous base like LiHMDS or K₃PO₄ can be beneficial.

  • Increase Reaction Rate: Often, dehalogenation is a sign that the desired catalytic turnover is too slow. Increasing the temperature, using a more active catalyst/ligand combination, or employing microwave irradiation can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.[2][3]

Troubleshooting Workflow: A Logical Approach

When a reaction fails, a systematic approach is more effective than random changes. The following flowchart provides a logical path for troubleshooting.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Halide, Coupling Partner, Base, Solvent) start->check_reagents catalyst_issue Is Catalyst Poisoning Suspected? check_reagents->catalyst_issue protect_N Consider N-H Protection (e.g., Acetyl, Boc) or N-Oxide Formation catalyst_issue->protect_N Yes side_reactions Are Side Products Observed? (e.g., Dehalogenation, Homocoupling) catalyst_issue->side_reactions No change_catalyst Switch to Robust Precatalyst (e.g., Buchwald G3/G4) & Bulky Biarylphosphine Ligand protect_N->change_catalyst change_catalyst->side_reactions optimize_base Optimize Base: - Switch to stronger/weaker base - Ensure anhydrous conditions side_reactions->optimize_base Yes optimize_temp Optimize Temperature/ Consider Microwave side_reactions->optimize_temp No optimize_solvent Optimize Solvent: - Ensure anhydrous - Change polarity (e.g., Toluene vs. Dioxane) optimize_base->optimize_solvent optimize_solvent->optimize_temp end Improved Yield optimize_temp->end

Caption: A systematic flowchart for troubleshooting low yields.

Section 2: Reaction-Specific FAQs

Different cross-coupling reactions have unique sensitivities. This section addresses issues specific to Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling
Q3: My Suzuki reaction on a halo-7-azaindole is sluggish and gives significant boronic acid homocoupling. What should I change?

A3: This points to two potential issues: slow transmetalation and/or catalyst decomposition. The choice of base and solvent system is critical for activating the boronic acid for transmetalation.

  • Base and Solvent System: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species.

    • Inadequate Base: Weak or poorly soluble bases (like K₂CO₃ in anhydrous toluene) may not be effective. A common solution is to use a stronger base like Cs₂CO₃ or to use a biphasic solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water) which improves the solubility and efficacy of bases like K₂CO₃ or K₃PO₄.[7][8][9]

    • Anhydrous Conditions: While some water is often necessary, excess water can lead to protodeborylation of the boronic acid. Finding the right balance is key.

  • Ligand Choice: For Suzuki couplings, electron-rich, bulky phosphine ligands are generally preferred.

    • SPhos: This ligand has shown excellent performance for the C3-arylation of 6-chloro-3-iodo-7-azaindole.[8]

    • dppf: While a classic ligand, it may be less effective for challenging substrates compared to modern biarylphosphine ligands.[8]

Table 1: Recommended Starting Conditions for 7-Azaindole Suzuki Coupling
ComponentRecommendationRationale & Key Considerations
Catalyst Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) or SPhos Pd G3 (5 mol%)Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst. Precatalysts ensure efficient formation of the active Pd(0) species.[8]
Base Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Strong bases that are effective in forming the active boronate species. Cs₂CO₃ often provides superior results.
Solvent Toluene/Ethanol (1:1) or Dioxane/H₂O (4:1)The solvent system must dissolve the reagents and facilitate the action of the base. Anhydrous conditions with Cs₂CO₃ or aqueous conditions with K₃PO₄ are good starting points.[7][8]
Temperature 60-110 °CHigher temperatures are often required, especially for less reactive halides (chlorides, bromides).
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination on an unprotected halo-7-azaindole, and I'm getting a complex mixture or no reaction. Why is this particularly difficult?

A4: The unprotected 7-azaindole N-H is acidic and presents a competing site for reaction. This can lead to N-arylation of the azaindole itself (homo-coupling) or other side reactions. Furthermore, the amine coupling partner and the azaindole substrate both act as ligands for the palladium catalyst, creating a complex competitive environment.[1]

A Field-Proven Solution:

A highly effective strategy involves using a strong, non-nucleophilic base to deprotonate both the amine nucleophile and the azaindole N-H before they can interact destructively with the catalyst.[1]

  • Recommended Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice. It is a very strong base that will quantitatively deprotonate the azaindole and most primary/secondary amines, but the resulting lithium amide and lithium azaindolate salts are less prone to causing deleterious side reactions.[1]

  • Catalyst System: This approach works best with robust catalyst systems that are resistant to inhibition. The combination of a RuPhos or XPhos palladacycle precatalyst is highly recommended for this transformation.[1] These systems are designed for challenging aminations and show high tolerance for the potentially inhibiting substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole
  • Reaction Setup: To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-7-azaindole (1.0 equiv), the amine (1.2 equiv), RuPhos Pd G3 (0.5–2 mol %), and a stir bar.

  • Solvent Addition: Add anhydrous THF or Toluene.

  • Base Addition: Add LiHMDS (as a 1.0 M solution in THF, 2.2 equiv) dropwise at room temperature.

  • Reaction Conditions: Seal the vial and heat to 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

This protocol is adapted from methodologies developed for challenging heteroaromatic aminations.[1]

Sonogashira Coupling
Q5: My Sonogashira reaction is giving low yields of the coupled alkyne, and I see starting material decomposition. What are the critical parameters?

A5: Sonogashira couplings are sensitive to the base, copper co-catalyst, and reaction atmosphere. The 7-azaindole moiety can complicate the standard conditions.

  • Copper Co-catalyst (CuI): While essential for the catalytic cycle, Cu(I) can also promote alkyne homocoupling (Glaser coupling), especially if oxygen is present. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere.[10]

  • Base Choice: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It must be anhydrous and of high purity. The base neutralizes the HX formed and helps solubilize the copper acetylide intermediate.

  • Post-Coupling Cyclization: If the goal is to synthesize the 2-substituted 7-azaindole core, the reaction often involves a Sonogashira coupling followed by an intramolecular cyclization. This second step can be the source of low yields. A highly effective method for this cyclization is the use of potassium tert-butoxide (KOtBu) with a catalytic amount of 18-crown-6 in toluene.[11] The crown ether helps to solubilize the potassium base and increases its reactivity, allowing the cyclization to proceed in high yield under milder conditions.[11]

Section 3: Advanced Topics & Data

Q6: I've optimized my conditions but the yield is still moderate. Could my starting material be the problem?

A6: Yes, the reactivity of the halo-7-azaindole is critical. The general reactivity trend for the halide (X) in oxidative addition is I > Br > Cl.[4] If you are using a 7-azaindole chloride, the reaction will inherently be more challenging and may require:

  • A more active catalyst system (e.g., a G4 precatalyst with a highly active ligand like tBuXPhos).

  • Higher reaction temperatures.

  • Longer reaction times.

Conversely, if using a highly reactive 7-azaindole iodide, side reactions like catalyst decomposition or dehalogenation can become more prevalent if the downstream catalytic steps (transmetalation/reductive elimination) are not fast enough.

Decision-Making for Ligand/Base Selection

The choice of ligand and base is not arbitrary. It depends on the specific coupling reaction and the nature of the coupling partners.

G start Select Coupling Type suzuki Suzuki start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_ligand Ligand: Bulky, e⁻-rich biarylphosphines (SPhos, XPhos) suzuki->suzuki_ligand suzuki_base Base: Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄) suzuki->suzuki_base buchwald_ligand Ligand: Bulky biarylphosphines (RuPhos, XPhos, BrettPhos) buchwald->buchwald_ligand buchwald_base Base: Strong, non-nucleophilic (LiHMDS, NaOtBu, K₃PO₄) buchwald->buchwald_base sonogashira_ligand Ligand: Triphenylphosphine (PPh₃) or similar sonogashira->sonogashira_ligand sonogashira_base Base: Liquid amine base (Et₃N, DIPEA) + CuI co-catalyst sonogashira->sonogashira_base

Caption: A workflow for selecting appropriate ligands and bases.

References

Sources

Technical Support Center: Purification of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique chemical nature of this scaffold, featuring a basic aminomethyl group and a pyrrolopyridine core, often presents specific challenges during purification. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound derivatives.

Q1: My compound is streaking or showing poor peak shape during silica gel flash column chromatography. What's causing this and how can I fix it?

A1: This is a classic issue when purifying basic amines on standard silica gel. The problem stems from the acidic nature of silica gel, which can interact strongly with the basic nitrogen atoms in your molecule. This leads to tailing, streaking, and in some cases, irreversible adsorption of your compound to the column, resulting in low recovery.[1]

Here’s a breakdown of the cause and solutions:

  • The Problem: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine in your compound can be protonated by these groups, leading to strong ionic interactions. This causes a non-uniform elution profile.

  • Solutions:

    • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). TEA is a volatile base that will compete with your compound for the acidic sites on the silica.

      • Ammonium Hydroxide: For more polar compounds, a solution of ammonium hydroxide in methanol (e.g., 1-2% of a 2M solution) can be effective when used with a dichloromethane/methanol gradient.[2]

    • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider using a different stationary phase.

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and prevents interactions with your amine.

      • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[3]

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase flash chromatography on a C18 column can be a very effective alternative.[3]

Experimental Protocol: Flash Chromatography with a Basic Modifier
  • Slurry Preparation: Dry load your crude sample onto a small amount of silica gel.

  • Column Equilibration: Equilibrate your silica gel column with the starting mobile phase containing 0.5% triethylamine.

  • Elution: Run a gradient of your chosen solvent system (e.g., 0-10% methanol in dichloromethane) with 0.5% triethylamine throughout the run.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS.

Q2: I'm struggling to separate my desired this compound derivative from a very similar, less polar impurity. What strategies can I employ?

A2: Separating closely related compounds requires optimizing the selectivity of your chromatographic system. Here are several approaches to enhance separation:

  • TLC Method Development: Thoroughly screen different solvent systems for your thin-layer chromatography (TLC) analysis. A good separation on TLC is a strong indicator of a successful column separation. Try a variety of solvent combinations with different polarities and selectivities.[4][5] Some suggested solvent systems to explore for 7-azaindole derivatives include:

    • Dichloromethane/Methanol

    • Ethyl Acetate/Hexanes

    • Acetone/Dichloromethane[6]

    • Butanol/Acetic Acid/Water[7]

Solvent System ExampleTypical Ratio (v/v)PolarityNotes
Dichloromethane:Methanol98:2 to 90:10Medium to HighGood for a wide range of polarities.
Ethyl Acetate:Hexanes20:80 to 80:20Low to MediumEffective for less polar derivatives.
Acetone:Dichloromethane1:1MediumCan offer different selectivity.[6]
  • Solvent Selectivity: Don't just vary the solvent strength; change the nature of the solvents. For example, if you are using a methanol/dichloromethane system, try substituting methanol with acetonitrile or isopropanol. Different solvents will have different interactions with your compound and the stationary phase, which can alter the elution order and improve separation.

  • Isocratic vs. Gradient Elution: For challenging separations, a shallow gradient or even an isocratic elution (using a single solvent mixture) may provide better resolution than a steep gradient.

  • Preparative HPLC: If flash chromatography fails to provide the desired purity, preparative high-performance liquid chromatography (prep HPLC) is a powerful alternative.[8][9][10] It offers much higher resolution due to the use of smaller particle size stationary phases. Both normal-phase and reversed-phase prep HPLC can be used.

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Decomposition on silica gel is a significant concern for sensitive molecules, especially those with acid-labile functional groups.

  • Deactivation of Silica: Before running your column, you can wash the silica gel with a solvent mixture containing a base (like 1% triethylamine in your mobile phase) to neutralize the most acidic sites.

  • Minimize Contact Time: Use a faster flow rate during your chromatography to reduce the time your compound spends on the column.

  • Alternative Purification Techniques: If decomposition is severe, avoid silica gel altogether.

    • Acid-Base Extraction: This is a highly effective technique for separating basic compounds like yours from neutral or acidic impurities.[11][12][13] Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified compound back into an organic solvent.

    • Recrystallization: If your compound is a solid, recrystallization can be an excellent method for achieving high purity.[14] The key is to find a suitable solvent or solvent pair in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Diagram: Decision Tree for Purification Method Selection

PurificationDecisionTree start Crude this compound Derivative is_solid Is the compound a solid? start->is_solid acid_stable Is the compound stable to mild acid? is_solid->acid_stable No recrystallization Recrystallization is_solid->recrystallization Yes acid_base_extraction Acid-Base Extraction acid_stable->acid_base_extraction Yes chromatography Chromatography acid_stable->chromatography No recrystallization->chromatography If still impure acid_base_extraction->chromatography If still impure streaking Streaking/Tailing on Silica? chromatography->streaking modify_mobile_phase Modify Mobile Phase (add base) streaking->modify_mobile_phase Yes prep_hplc Preparative HPLC streaking->prep_hplc No, but poor separation alt_stationary_phase Alternative Stationary Phase (Alumina, Amine-Silica) modify_mobile_phase->alt_stationary_phase If still streaking alt_stationary_phase->prep_hplc If still impure

Caption: A decision tree to guide the selection of an appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed purification techniques for this class of compounds are:

  • Flash Column Chromatography: This is the workhorse of purification in most organic synthesis labs. For these basic compounds, it is often performed on silica gel with a basic modifier in the mobile phase, or on alternative stationary phases like alumina or amine-functionalized silica.[1][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating difficult mixtures, preparative HPLC is the method of choice.[8][10][15] Both normal-phase and reversed-phase modes can be utilized.

  • Acid-Base Extraction: This is a powerful and scalable technique that leverages the basicity of the aminomethyl group to separate the target compound from non-basic impurities.[11][13]

  • Recrystallization: For crystalline solid compounds, recrystallization is an excellent method for obtaining highly pure material.[14]

Q2: How do I choose the right solvent system for thin-layer chromatography (TLC) and column chromatography?

A2: The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on TLC, with good separation from all impurities.

  • Start with a Standard System: A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For your class of compounds, a dichloromethane/methanol system is often effective.

  • Systematic Screening: If the initial system doesn't work well, systematically try other solvent combinations. You can find tables of common TLC solvent systems online or in chromatography handbooks.[16]

  • Add a Basic Modifier: As discussed in the troubleshooting section, always include a small amount of a base like triethylamine (0.1-1%) in your TLC solvent system to prevent streaking and get a more accurate representation of the separation.

Q3: When should I consider using reversed-phase chromatography?

A3: Reversed-phase chromatography is particularly useful in the following scenarios:

  • Highly Polar Compounds: If your derivative is very polar and either doesn't move from the baseline in normal-phase chromatography or requires a very high percentage of polar solvent (e.g., >20% methanol), reversed-phase may be a better option.[3]

  • Persistent Tailing in Normal-Phase: If you've tried modifying the mobile phase with a base and are still experiencing significant tailing on silica or alumina, switching to reversed-phase can resolve this issue.

  • Different Selectivity Needed: Reversed-phase separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase. This can lead to a different elution order and potentially the separation of impurities that co-elute in normal-phase.

Diagram: Purification Workflow

PurificationWorkflow crude_product Crude Product tlc_analysis TLC Analysis (with 0.5% TEA) crude_product->tlc_analysis good_separation Good Separation? tlc_analysis->good_separation flash_chromatography Flash Column Chromatography (Silica + 0.5% TEA or Alumina) good_separation->flash_chromatography Yes prep_hplc Preparative HPLC good_separation->prep_hplc No purity_check1 Check Purity (LC-MS, NMR) flash_chromatography->purity_check1 pure_product Pure Product purity_check1->pure_product Pure impure_product Still Impure purity_check1->impure_product Impure recrystallization Recrystallization (if solid) impure_product->recrystallization impure_product->prep_hplc purity_check2 Check Purity recrystallization->purity_check2 purity_check3 Check Purity prep_hplc->purity_check3 purity_check2->pure_product Pure purity_check3->pure_product Pure

Caption: A typical workflow for the purification of this compound derivatives.

References

  • Negwer, M., & Scharnow, H.-G. (2001).
  • BenchChem. (2025).
  • Teledyne ISCO. (2012).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved January 19, 2026, from [Link]

  • Majors, R. E. (n.d.).
  • Wikipedia. (2023). Acid–base extraction. In Wikipedia.
  • El-Gamal, M. I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4987.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Biotage. (2023).
  • Patil, S. B., et al. (2015). A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. Journal of the Serbian Chemical Society, 80(11), 1353-1361.
  • Csonka, R., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 25(21), 5084.
  • Dykstra, K. M., et al. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 15(16), 4218–4221.
  • Labcompare. (2022).
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved January 19, 2026, from [Link]

  • Guillaumet, G., & Coudert, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-489.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Sharma, V., & Kumar, V. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Results in Chemistry, 3, 100183.
  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14365–14373.
  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. r/chemistry.
  • Wróbel, T. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4295.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and bioanalytical chemistry, 389(1), 141–147.
  • Du Preez, J. H., & Liebenberg, W. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 23(1), 71-80.
  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?.

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Preventing side reactions in 7-azaindole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this privileged scaffold. As a Senior Application Scientist, I have structured this resource to address common challenges and provide field-proven insights to help you prevent unwanted side reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Regioselectivity & Protecting Groups
Q1: I'm getting a mixture of isomers during electrophilic substitution. How can I control the regioselectivity?

A: This is a common challenge stemming from the nuanced reactivity of the 7-azaindole core. The pyrrole ring is electron-rich and generally more reactive towards electrophiles than the pyridine ring.

  • Inherent Reactivity: The C3 position is the most nucleophilic and electronically favored site for electrophilic aromatic substitution. Reactions like halogenation, sulfenylation, and nitration will predominantly occur at C3 on an unprotected 7-azaindole.[1][2][3]

  • Controlling Factors: To target other positions, you must override this inherent reactivity. This is typically achieved through two main strategies:

    • N-Oxide Formation: Activating the pyridine ring for functionalization.

    • Directed ortho-Metalation (DoM): Using a directing group to guide lithiation/metalation to a specific site.

The choice of strategy depends entirely on the position you wish to functionalize.

G start What position do you want to functionalize? c3 C3 Position start->c3 Electron-rich Pyrrole Ring c4_c6 C4 or C6 Position (Pyridine Ring) start->c4_c6 Electron-deficient Pyridine Ring c2 C2 Position start->c2 Adjacent to N1 electrophilic Direct Electrophilic Substitution c3->electrophilic Most direct route n_oxide N-Oxide Formation followed by functionalization c4_c6->n_oxide Activates pyridine ring dom Directed ortho-Metalation (DoM) with appropriate protecting/directing group c4_c6->dom Requires N-directing group for C6 functionalization c2->dom Requires N-directing group

Caption: Workflow illustrating the utility of N-oxidation for pyridine ring functionalization.

Q4: My Suzuki coupling reaction is failing. What are the common causes and solutions?

A: Suzuki couplings with 7-azaindole can be problematic, primarily due to catalyst inhibition. Both the N1-H and the N7 pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. [4][5] Troubleshooting Guide:

  • Protect the N1-H: This is the most critical step. Using an N-protected substrate, such as N-Boc-7-azaindole, prevents the formation of inactive palladium-azolyl complexes. [4][5]This is often non-negotiable for achieving good yields.

  • Ligand Choice: The electronic properties of the ligand are crucial. Electron-rich, bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, DavePhos), can accelerate the rate-limiting oxidative addition step and promote catalyst stability. [6][7][8]3. Base and Solvent System: The choice of base is critical and can be empirical.

    • Bases: K₃PO₄ or Cs₂CO₃ are often effective. [5][8]Note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective. [7] * Solvents: Aprotic polar solvents like dioxane (often with water), DMF, or toluene/ethanol mixtures are commonly used. [5][8]Substrate solubility is a key factor to consider. [9]4. Dehalogenation: If you observe dehalogenation (replacement of your halide with hydrogen), it can indicate that the transmetalation step is too slow relative to side reactions. Switching to a more reactive boronic acid derivative (e.g., a boronate ester) or a different base/ligand combination can sometimes mitigate this.

  • Degassing: Ensure your reaction mixture is thoroughly degassed to prevent oxidation of the phosphine ligands and the Pd(0) active species.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa inhibition Catalyst Inhibition! (N-H or N7 coordination) pd0->inhibition pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_aryl R¹-Pd(II)L₂-R² tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Regenerates Catalyst product R¹-R² (Product) re->product aryl_halide Ar-X (7-Azaindole-X) aryl_halide->oa boronic_acid Ar'-B(OH)₂ boronic_acid->tm base Base (e.g., K₃PO₄) base->tm

Caption: Simplified Suzuki cycle highlighting catalyst inhibition as a key side reaction.

Q5: How can I achieve functionalization at the C2 or C6 positions?

A: These positions are not readily accessible via direct electrophilic substitution. The most powerful and reliable method is Directed ortho-Metalation (DoM) . [10][11] The Causality of DoM: This strategy involves installing a Directed Metalation Group (DMG) on the 7-azaindole core. This group coordinates to a strong base (typically an organolithium reagent like LDA) and directs deprotonation to an adjacent ortho position.

  • For C2 Functionalization: A DMG at the N1 position is required. A carbamoyl group is highly effective. Treatment with LDA at low temperature (-78 °C) generates a C2-lithiated species, which can then be quenched with a wide variety of electrophiles (e.g., I₂, TMSCl, aldehydes). [10][12]* For C6 Functionalization: A DMG at the N7 position is the most direct approach. However, a more elegant strategy involves an "N7 to N1 carbamoyl group dance". [10][13]Here, an N7-carbamoyl group directs metalation and functionalization at C6. Then, a catalytic amount of carbamoyl chloride induces the DMG to migrate to the N1 position, freeing up the N7 and preparing the molecule for a subsequent C2 functionalization if desired. [10][13] This iterative approach, controlling the location of the DMG, allows for the precise and sequential functionalization of multiple positions on the 7-azaindole scaffold. [10][11]

Detailed Experimental Protocols

Protocol 1: N-Oxidation of 7-Azaindole using Hydrogen Peroxide

This protocol is adapted from a high-yielding procedure and offers a greener alternative to m-CPBA. [14] Materials:

  • 7-Azaindole

  • Hydrogen Peroxide (50% aqueous solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 eq.) in THF.

  • Cool the flask in an ice bath to 5°C with stirring.

  • Slowly, add 50% hydrogen peroxide (1.2 eq.) dropwise to the solution, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture by rotary evaporation to approximately one-quarter of its original volume.

  • Add n-hexane to the concentrated solution to precipitate the product.

  • Collect the resulting pale solid by vacuum filtration, washing the filter cake with additional n-hexane.

  • Dry the solid under vacuum to obtain pure 7-azaindole N-oxide. (Expected yield: >90%). [14]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated N-Boc-7-Azaindole

This protocol incorporates best practices for preventing common side reactions. [5][8] Materials:

  • Halogenated N-Boc-7-azaindole (e.g., 3-bromo- or 6-chloro-) (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add the halogenated N-Boc-7-azaindole, arylboronic acid, and Cs₂CO₃.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 60-80°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 5-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

References

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  • Rani, P., Chahal, S., Singh, R., & Sindhu, J. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042-17058. [Link]

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]

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  • Rani, P., Chahal, S., Singh, R., & Sindhu, J. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. [Link]

  • Mongin, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(15), 4467. [Link]

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Technical Support Center: Improving the Selectivity of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, largely due to its structural resemblance to the purine ring of ATP, making it an effective hinge-binding motif for a wide array of protein kinases.[1] This inherent ATP-mimicry, however, is also its primary liability, often leading to promiscuous inhibitors that interact with multiple kinases across the kinome.[1][2] Achieving selectivity is therefore the paramount challenge in transforming a potent pyrrolopyridine-based hit into a viable chemical probe or therapeutic candidate.

This guide serves as a dedicated technical resource for researchers encountering challenges in this area. It is structured in a question-and-answer format to directly address common issues, from initial assay design to advanced medicinal chemistry strategies, providing both the "how" and the critical "why" behind experimental choices.

Section 1: Foundational Questions & Core Concepts

This section addresses high-level questions regarding the inherent challenges of pyrrolopyridine inhibitors and the fundamental approaches to assessing selectivity.

Q1: Why do my pyrrolopyridine inhibitors show such broad off-target activity in initial screens?

A1: The core pyrrolopyridine structure is a deaza-isostere of adenine, the nitrogenous base of ATP.[3] This allows it to form highly favorable hydrogen bonds with the kinase hinge region, a conserved structural element across the kinome.[1] Consequently, the unsubstituted scaffold itself provides significant binding affinity but little intrinsic selectivity. Selectivity is not derived from the core but must be engineered into the molecule through strategic decoration with substituents that exploit subtle differences in the ATP-binding pocket of the target kinase versus other kinases.[1][2]

Q2: What is the difference between biochemical and cellular selectivity, and why might they differ?

A2: This is a critical distinction.

  • Biochemical Selectivity is measured in vitro using purified, recombinant enzymes. It reflects the intrinsic affinity of the compound for the target kinase versus a panel of off-target kinases, typically determined by IC50 or Kd values.[4]

  • Cellular Selectivity is the inhibitor's effective selectivity within a living cell. It is a composite of its biochemical potency and its pharmacokinetic and pharmacodynamic properties, including cell membrane permeability, susceptibility to efflux pumps, intracellular metabolism, and, crucially, the high intracellular concentration of ATP (~1-10 mM), which creates a competitive environment.[5][6]

A compound can have excellent biochemical selectivity but poor cellular selectivity if it has low cell permeability or is rapidly ejected by efflux pumps. Conversely, a biochemically promiscuous inhibitor might appear selective in cells if its primary off-targets are not expressed or are inactive in the chosen cell line.[7][8]

Q3: How do I begin to quantify the selectivity of my lead compound?

A3: Quantification requires profiling your inhibitor against a panel of kinases. The most common method is to perform biochemical assays to determine the IC50 value against your primary target and a diverse set of off-target kinases.[4][9] A simple way to express selectivity is the Selectivity Score (S-score) , which quantifies how many non-target kinases are inhibited above a certain threshold at a specific compound concentration. Another approach is the Gini coefficient , which provides a measure of binding promiscuity across a panel.[10]

The following diagram outlines the initial workflow for assessing inhibitor selectivity, from primary assay to large-scale profiling.

G cluster_0 Phase 1: Initial Hit Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Confirmation A Primary Biochemical Assay (e.g., Target Kinase IC50) B Confirm Mode of Action (e.g., ATP-competitive?) A->B Potent Hit (IC50 < 1µM) C Small Kinase Panel Screen (~10-20 related kinases) B->C Confirmed Hit D Broad Kinome Screen (e.g., >100 kinases) C->D Initial selectivity observed E Target Engagement Assay in Intact Cells (e.g., NanoBRET) D->E Biochemically Selective F Cellular Phosphorylation Assay (Downstream Substrate) E->F Binding confirmed G Selective Lead Candidate F->G

Caption: Workflow for assessing inhibitor selectivity.

Section 2: Troubleshooting Biochemical Assays

Inconsistent or misleading in vitro data is a common source of frustration. This section provides solutions to frequent problems encountered during biochemical screening.

Q4: My IC50 values are highly variable between experiments. What are the likely causes?

A4: IC50 variability is almost always due to inconsistent assay conditions. Here is a checklist of critical parameters to control.[7][11]

ParameterCommon ProblemRecommended Solution
ATP Concentration Using an arbitrary or fixed [ATP] that differs from the Km(ATP) of the kinase.[11]Standardize [ATP] at the Km value for each specific kinase. This ensures a fair comparison for ATP-competitive inhibitors.[4][11]
Enzyme Quality/Conc. Using an enzyme batch with low purity or activity. High enzyme concentration can deplete substrate too quickly.[12]Validate each new batch of recombinant kinase. Determine the optimal enzyme concentration to ensure the reaction remains in the linear (initial velocity) range for the duration of the assay.[11]
Inhibitor Solubility Compound precipitates in the aqueous assay buffer, lowering the effective concentration.Check solubility limits. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that impacts kinase activity (typically <1%).[13]
Reaction Time Assay endpoint is outside the linear range of the reaction, leading to substrate depletion or product inhibition.Perform a time-course experiment to define the initial velocity region of your enzymatic reaction and set your endpoint accordingly.[11]
Reagent Stability Degradation of inhibitor, ATP, or enzyme during storage or experiment.Prepare fresh inhibitor dilutions from a validated stock solution for each experiment. Aliquot and store reagents at the correct temperature.
Q5: My inhibitor appears non-selective against a panel of closely related kinases. How can I improve assay resolution?

A5: When targeting members of a homologous enzyme family, standard activity assays may not be sensitive enough to detect subtle differences in potency. Consider these strategies:

  • Switch to a Binding Assay: Assays like competitive displacement binding measure the direct interaction between the inhibitor and the kinase (dissociation constant, Kd), independent of enzymatic activity or ATP concentration.[5] This can provide a more accurate measure of intrinsic affinity.

  • Use a More Sensitive Activity Assay: Transition from endpoint assays (like ELISA) to real-time, continuous monitoring formats (like mobility shift or fluorescence-based assays).[5][13] These provide higher quality kinetic data.

  • Ensure Km(ATP) Standardization: As mentioned in Q4, this is crucial. If Off-target Kinase A has a Km(ATP) of 10 µM and Target Kinase B has a Km(ATP) of 100 µM, testing both at 50 µM ATP will unfairly penalize the inhibitor's potency against Kinase B.

Section 3: Bridging the Gap: Troubleshooting Cell-Based Assays

A frequent and critical challenge is the discrepancy between biochemical potency and cellular efficacy.

Q6: My inhibitor is potent biochemically (nanomolar IC50) but requires micromolar concentrations for a cellular effect. What's happening?

A6: This is a classic "biochemical-to-cellular disconnect" and points to issues beyond intrinsic target affinity. The diagram below illustrates a decision-making process for troubleshooting this problem.

G A Problem: High Biochemical Potency, Low Cellular Potency B Is the target kinase expressed and active in your cell line? A->B C Does the inhibitor engage the target in cells? B->C Yes E Solution: Confirm target expression (e.g., Western Blot, qPCR). Choose a different cell line. B->E No / Unknown D Is the inhibitor stable in cell culture media? C->D Yes F Solution: Perform a target engagement assay (e.g., NanoBRET, CETSA). Improve cell permeability (LogP). C->F No / Unknown G Solution: Assess compound stability (e.g., LC-MS analysis of media over time). Modify scaffold to reduce metabolic liabilities. D->G No / Unknown H Root Cause: High Intracellular ATP (~mM) outcompetes the inhibitor. D->H Yes

Caption: Troubleshooting biochemical-to-cellular disconnect.

Key Reasons and Solutions:

  • Low Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess physicochemical properties (e.g., LogP, polar surface area). Use cell-based target engagement assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to directly measure intracellular binding.[6][14]

  • High Intracellular ATP: The cellular concentration of ATP is in the millimolar range, far higher than the Km(ATP) used in most biochemical assays. This high concentration of the natural substrate makes it much harder for an ATP-competitive inhibitor to bind its target.[5]

    • Troubleshooting: This is an inherent challenge. The only solution is to develop inhibitors with higher intrinsic affinity or slower off-rates to compete effectively.

  • Efflux by Transporters: The compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

    • Troubleshooting: Test for efflux using cell lines that overexpress specific transporters or by co-administering a known efflux pump inhibitor.

  • Target Expression/Activity: The target kinase may not be expressed at sufficient levels or may be in an inactive conformation in your chosen cell model.[7][8]

    • Troubleshooting: Confirm target protein expression and phosphorylation status (as a proxy for activity) via Western blotting before conducting inhibitor studies.[7]

Q7: How can I definitively prove that the observed cellular phenotype is due to inhibiting my target kinase and not an off-target?

A7: This is crucial for target validation. Relying on a single inhibitor is insufficient. A multi-pronged approach is required to build confidence:[7]

  • Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same kinase but has a completely different chemical scaffold. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.[7]

  • Perform a Rescue Experiment: Transfect cells with a mutant version of the target kinase that is resistant to your inhibitor (e.g., by mutating a key binding residue). If the inhibitor's effect is on-target, expressing the resistant kinase should "rescue" the phenotype.

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both target inhibition (e.g., phosphorylation of a direct downstream substrate) and the cellular phenotype at the same inhibitor concentrations. A strong correlation provides compelling evidence of a causal link.[5]

  • Knockdown/Knockout Confirmation: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

Section 4: Advanced Strategies for Improving Selectivity

When standard optimization fails, more advanced medicinal chemistry and structural biology approaches are necessary.

Q8: What medicinal chemistry strategies can I employ to specifically improve the selectivity of my pyrrolopyridine scaffold?

A8: The goal is to add chemical moieties that interact with non-conserved regions of the ATP pocket or create steric hindrance with off-target kinases.

StrategyRationaleExample Application
Exploit the Gatekeeper Residue The "gatekeeper" residue controls access to a hydrophobic pocket. Kinases with small gatekeepers (e.g., Gly, Ala) can accommodate bulky substituents that would clash with kinases having large gatekeepers (e.g., Phe, Met).[2]Add a bulky group (e.g., a substituted phenyl ring) to your scaffold, oriented towards the gatekeeper. This can selectively inhibit kinases with small gatekeepers.
Target Unique Amino Acids Exploit differences in amino acid residues lining the ATP pocket between the target and anti-targets.[2][15]Design a substituent that can form a specific hydrogen bond or ionic interaction with a unique residue (e.g., a charged amino acid) present only in the target kinase's active site.[15]
Develop Covalent Inhibitors Incorporate a mildly reactive electrophile (e.g., an acrylamide) that can form a covalent bond with a non-catalytic cysteine residue near the active site.This strategy can provide high potency and prolonged duration of action. However, it requires the target kinase to have a suitably positioned cysteine, which is not always the case.
Target Inactive Conformations (Type II) Design inhibitors that bind to and stabilize the inactive (e.g., DFG-out) conformation of the kinase. These conformations are more diverse than the active state, offering more opportunities for selective interactions.[5][16]This often requires larger, more complex inhibitors that can access allosteric pockets adjacent to the ATP-binding site. Cascade assays can be used to specifically identify inactive-state inhibitors.[16]
Q9: How can I leverage structural biology to guide my inhibitor design?

A9: Structural biology provides a rational basis for improving selectivity, moving beyond trial-and-error chemistry.[17]

  • Obtain a Co-crystal Structure: The gold standard is to obtain an X-ray crystal structure of your inhibitor bound to your target kinase.[15][17] This reveals the precise binding mode and highlights nearby pockets and residues that can be exploited for further optimization.

  • Comparative Structural Analysis: If a co-crystal structure is not available, compare the crystal structures of your target kinase with key off-target kinases. Look for differences in the ATP-binding pocket, such as:

    • Size and shape of hydrophobic pockets.

    • Identity of amino acid residues.

    • Flexibility of loops surrounding the active site.

  • Computational Modeling/Docking: Use the crystal structure of the target kinase to computationally dock new, hypothetical inhibitor designs.[18][19] This can help prioritize which compounds to synthesize by predicting which modifications are likely to improve binding affinity and selectivity.

Appendix: Key Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (Mobility Shift Format)

This protocol provides a template for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme: Dilute purified recombinant kinase to 2x the final desired concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a 4x solution containing the fluorescently labeled peptide substrate and ATP (at the Km concentration for the target kinase) in kinase buffer.

    • Inhibitor: Perform a serial dilution of the pyrrolopyridine inhibitor in 100% DMSO. Then, dilute these into kinase buffer to create a 4x final concentration working stock.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4x inhibitor solution (or DMSO vehicle control) to the appropriate wells.

    • Add 10 µL of the 2x enzyme solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 4x Substrate/ATP mix.

    • Allow the reaction to proceed for the predetermined time (within the linear range) at the optimal temperature (e.g., 30°C).

    • Stop the reaction by adding 20 µL of a stop buffer containing EDTA.

  • Data Acquisition:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated peptide substrate based on their charge difference.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol directly measures inhibitor binding to a target kinase in living cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase as a fusion protein with NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the pyrrolopyridine inhibitor.

    • Prepare the NanoBRET™ Tracer, a fluorescently labeled ligand that also binds to the target kinase, at the recommended concentration.

    • Remove culture medium from the cells and replace it with Opti-MEM containing the NanoBRET™ Tracer and the desired concentration of the inhibitor (or vehicle control).

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®) and acceptor (Tracer) signals.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • The displacement of the tracer by the competitive inhibitor results in a decrease in the BRET signal.

    • Plot the change in BRET ratio against the log[inhibitor concentration] and fit the curve to determine the IC50 of target engagement.[14]

References
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Validation & Comparative

Validating the Inhibitory Activity of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of a potential therapeutic candidate is paramount. This guide provides an in-depth, comparative analysis of methodologies to validate the inhibitory activity of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine derivatives, a promising scaffold in kinase inhibitor development. We will delve into the rationale behind experimental design, present detailed protocols, and compare the performance of this class of compounds against established alternatives, supported by experimental data.

The Rise of this compound Derivatives in Kinase Inhibition

The (1H-Pyrrolo[2,3-B]pyridine scaffold, a bioisostere of adenine, is a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding region of ATP.[1][2] This core has been successfully exploited to develop potent inhibitors against various kinases, including the Janus kinase (JAK) family, Ataxia-Telangiectasia Mutated (ATM) kinase, and Phosphoinositide 3-kinase (PI3K)-related kinases.[3][4][5] The methanamine substituent at the 6-position provides a crucial vector for exploring chemical space to enhance potency and selectivity.

The JAK-STAT signaling pathway, a critical mediator of cytokine signaling, is a prime target for these derivatives.[6][7] Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[7][8] Consequently, the development of selective JAK inhibitors is a highly active area of research.[9][10]

Comparative Landscape: this compound Derivatives vs. Other Kinase Inhibitors

The therapeutic landscape of kinase inhibitors is populated by a variety of chemical scaffolds. To understand the unique value proposition of the this compound series, a comparison with other classes is essential.

Inhibitor ClassTarget(s)Key AdvantagesKey DisadvantagesRepresentative Compound(s)
This compound Derivatives JAK family, ATM, PIKKsHigh potency, potential for high selectivity, good drug-like properties.[3][5]Potential for off-target effects depending on substitution, newer class with less long-term clinical data.Tofacitinib (a pyrrolo[2,3-d]pyrimidine), Compound 25a (ATM inhibitor).[3][9]
Pyrrolo[2,3-d]pyrimidines JAK family, EGFR, VEGFRClinically validated scaffold, well-understood SAR.[1][2]Can have broad kinase activity leading to side effects.Tofacitinib, Ruxolitinib.[7]
Quinazolines EGFR, VEGFREstablished class with multiple approved drugs.Resistance mutations can develop.Gefitinib, Erlotinib.
Pyrazoles Multiple kinasesVersatile scaffold.Can have metabolic liabilities.Crizotinib.

Experimental Validation: A Step-by-Step Guide

Validating the inhibitory activity of a novel compound series requires a multi-tiered approach, moving from initial biochemical characterization to cellular and, ultimately, in vivo models. This section provides detailed protocols for the crucial initial stages of validation.

Workflow for Validating Kinase Inhibitory Activity

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models A Primary Screening (Single Concentration) B IC50 Determination (Dose-Response) A->B C Mechanism of Action (e.g., ATP Competition) B->C D Kinase Selectivity Profiling C->D E Target Engagement Assays (e.g., CETSA) D->E Lead Compound Selection F Phospho-Protein Analysis (Western Blot, ELISA) E->F G Functional Cellular Assays (e.g., Cytokine Release) F->G H Cell Proliferation/Viability Assays G->H I Pharmacokinetic Studies H->I Candidate Nomination J Pharmacodynamic Studies I->J K Efficacy in Disease Models J->K

Sources

A Comparative Analysis of 7-Azaindole vs. Indole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Inhibitor Design

In the intricate world of medicinal chemistry, the indole ring stands as a quintessential "privileged structure."[1] Its presence in the amino acid tryptophan, as well as in a multitude of natural products and FDA-approved drugs, speaks to its remarkable ability to form biologically relevant interactions.[1][2] However, the journey of an indole-containing compound from a promising hit to a viable drug candidate is often fraught with challenges, including metabolic instability and suboptimal physicochemical properties.

This is where the principle of bioisosterism offers a powerful strategic advantage. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Among the most successful bioisosteric replacements for the indole scaffold is the 7-azaindole moiety.[1][3] This guide provides a detailed comparative analysis of 7-azaindole and indole-based inhibitors, exploring how the subtle substitution of a single carbon atom with nitrogen can profoundly impact a molecule's structure, target engagement, and pharmacokinetic profile. We will delve into the mechanistic rationale behind these differences, supported by quantitative data and validated experimental protocols, to offer researchers a comprehensive framework for inhibitor design and optimization.

Core Structural and Physicochemical Differences

The fundamental difference between indole and 7-azaindole is the replacement of the carbon atom at the 7-position of the indole ring with a nitrogen atom.[3][4] This seemingly minor alteration instigates a cascade of changes in the molecule's electronic and physical properties.

  • Hydrogen Bonding: The most significant consequence of this substitution is the introduction of an additional hydrogen bond acceptor at the N7 position. This allows the 7-azaindole scaffold to engage with biological targets in ways that indole cannot, often leading to enhanced binding affinity and selectivity.[5]

  • Electronic Profile: The electronegative nitrogen atom alters the electron density distribution across the bicyclic system, influencing pKa, dipole moment, and stacking interactions.[6]

  • Solubility and Lipophilicity: The introduction of a nitrogen atom generally increases the polarity of the molecule. Consequently, 7-azaindole derivatives often exhibit improved aqueous solubility and lower lipophilicity compared to their direct indole counterparts, which can be highly beneficial for oral bioavailability.[1][7]

  • Metabolic Stability: The C7-H bond in indole can be a site for oxidative metabolism by cytochrome P450 enzymes. Replacing this carbon with a nitrogen atom effectively blocks this metabolic pathway, often resulting in improved metabolic stability and a longer in vivo half-life.[7]

cluster_indole Indole Scaffold cluster_azaindole 7-Azaindole Scaffold indole indole_label C7-H bond: - Site of potential oxidation - No H-bond acceptor capability indole->indole_label azaindole azaindole_label N7 atom: - Blocks metabolic oxidation - Acts as H-bond acceptor azaindole->azaindole_label

Caption: Structural comparison of Indole and 7-Azaindole scaffolds.

Mechanism of Action: A Focus on Kinase Inhibition

The strategic replacement of indole with 7-azaindole has proven particularly fruitful in the development of protein kinase inhibitors.[6][8][9] Kinases are a major class of drug targets, and most inhibitors are designed to be ATP-competitive, binding to the ATP pocket and blocking the phosphorylation process.[9][10]

The 7-azaindole scaffold is an exceptional "hinge-binding" motif.[9][10] The hinge region of a kinase forms a critical hydrogen bonding pattern with the adenine ring of ATP. The 7-azaindole moiety masterfully mimics this interaction: the pyrrole -NH group serves as a hydrogen bond donor, while the strategically placed N7 atom acts as a hydrogen bond acceptor.[9][11] This bidentate hydrogen bonding interaction anchors the inhibitor firmly in the active site, often leading to superior potency compared to indole-based analogs, which can only form a single hydrogen bond via the pyrrole -NH.[9] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a prime example of a successful therapeutic developed from a 7-azaindole fragment.[9][11]

G cluster_kinase Kinase Hinge Region cluster_inhibitor Inhibitor Scaffold hinge_residue1 Backbone NH (GK+3) hinge_residue2 Backbone C=O (GK+1) indole Indole indole->hinge_residue1 H-Bond (Donor) azaindole 7-Azaindole azaindole->hinge_residue1 H-Bond (Donor) azaindole->hinge_residue2 H-Bond (Acceptor)

Caption: H-bond interactions with the kinase hinge region.

Quantitative Data: Comparative Inhibitor Performance

While direct head-to-head comparisons of a large number of indole and 7-azaindole drug pairs are not always available in single studies, the literature consistently demonstrates the potential benefits of this bioisosteric replacement.[1] The impact is evident when examining compounds targeting the same protein family.

Target ClassScaffoldRepresentative Compound ExampleIC50 (nM)Key Observation
ROCK Kinase IndoleAnalog 1~100 nMPotent, but with room for optimization.[12][13]
ROCK Kinase 7-AzaindoleAnalog 2 (Optimized)1 nM~100-fold increase in potency with the azaindole core.[12]
PIM Kinase IndoleInitial HitModerate μMServes as a starting point for optimization.[14]
PIM Kinase 7-AzaindoleOptimized Lead (Compound 17)Low nMThe azaindole scaffold was key to achieving high potency.[14]
HIV-1 NNRTI IndolePrototype Compound 11Moderate EfficacyExhibited low solubility and metabolic stability.[7]
HIV-1 NNRTI 7-AzaindoleAnalog 15Higher EfficacyShowed a >25-fold increase in solubility and enhanced stability.[7]

Note: Data is synthesized from multiple sources to illustrate trends and may not represent a direct single-point mutation of the same molecule. IC50 values are approximate representations from the literature.

Comparative Pharmacokinetic (ADME) Profiles

A potent inhibitor is only as good as its ability to reach its target in the body. The switch from an indole to a 7-azaindole core is a well-established strategy to enhance the overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1][6]

ADME PropertyIndole-Based Inhibitors7-Azaindole-Based InhibitorsRationale for Difference
Aqueous Solubility Generally lowerOften significantly higher[7]The N7 atom increases polarity and hydrogen bonding capacity with water.
Oral Bioavailability Variable, can be limited by poor solubilityFrequently improved[1][15]Enhanced solubility often leads to better absorption from the GI tract.
Metabolic Stability Susceptible to oxidation at C7More stableThe N7 atom blocks a common site of P450-mediated metabolism.[7]
Target Binding Good, but can be improvedOften enhancedThe N7 atom can form an additional hydrogen bond with the target protein.[7]

Overview of Synthetic Strategies

The synthesis of these scaffolds requires distinct chemical approaches. While many methods exist, their applicability can differ due to the electronic nature of the pyridine ring in 7-azaindole.

  • Indole Synthesis: Classic methods such as the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses are well-established and widely used for creating a variety of substituted indoles.[2][16]

  • 7-Azaindole Synthesis: The electron-deficient nature of the pyridine ring can make direct application of some classic indole syntheses challenging, often resulting in poor yields.[7][15] However, methods like the Bartoli and Batcho-Leimgruber reactions have proven to be more effective.[7] Modern approaches frequently rely on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on pre-functionalized azaindole cores to build the final complex molecules.[6][8]

G start Starting Materials (e.g., Substituted Pyridine/Aniline) intermediate Key Bicyclic Intermediate (Indole / 7-Azaindole Core) start->intermediate Ring Formation (e.g., Bartoli, Fischer) final Final Inhibitor intermediate->final Functionalization (e.g., Suzuki Coupling)

Caption: Generalized synthetic workflow for inhibitor development.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically validate the comparative performance of indole vs. 7-azaindole inhibitors, a robust biochemical assay is essential. The following protocol describes a luminescence-based in vitro kinase activity assay, which measures the amount of ADP produced during the kinase reaction.[17]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds (Indole Analog vs. 7-Azaindole Analog) against a specific protein kinase.

Materials:
  • Kinase of interest (e.g., ROCK, PIM1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Test Compounds (10 mM stock in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:
  • Compound Preparation:

    • Create a serial dilution series of each test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control (DMSO only) for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO controls to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Normalize the data using the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Prepare Compound Dilutions (10-point, 1:3 series in DMSO) B 2. Add Compound/Controls to Plate A->B C 3. Add Kinase/Substrate Mix B->C D 4. Pre-incubate (15 min) C->D E 5. Initiate with ATP Solution D->E F 6. Incubate (60 min at 30°C) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent H->I J 10. Incubate (30 min) I->J K 11. Read Luminescence J->K L 12. Analyze Data & Calculate IC50 K->L

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

The bioisosteric replacement of an indole core with a 7-azaindole scaffold is a powerful and well-validated strategy in modern drug discovery.[1] This substitution can simultaneously address multiple challenges by enhancing target binding affinity through additional hydrogen bonding, improving aqueous solubility, and increasing metabolic stability. As demonstrated in the case of kinase inhibitors, these molecular improvements often translate into significant gains in potency and a more favorable pharmacokinetic profile.

However, it is crucial to recognize that no single scaffold is universally superior. The choice between indole, 7-azaindole, or even other azaindole isomers is highly dependent on the specific topology of the target's binding site and the overall desired properties of the final compound.[18] The principles and protocols outlined in this guide provide a robust framework for making informed design choices and empirically validating them, ultimately accelerating the development of more effective and safer therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an exceptional starting point for the design of competitive kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the indole ring system can modulate physicochemical properties and enhance binding affinity to target proteins.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine analogs, comparing their performance as inhibitors against various kinase targets and elucidating the chemical logic behind their design.

The 7-Azaindole Core: A Versatile Scaffold for Kinase Inhibitors

The 7-azaindole framework is a bioisostere of both indole and purine systems, granting it access to a wide range of biological targets, particularly the ATP-binding sites of kinases.[1][3] SAR studies have consistently shown that modifications at various positions of the 7-azaindole ring are critical for modulating potency and selectivity.[4][5] The most frequently modified positions for derivatization are C3, C5, and the pyrrole nitrogen (N1), as these positions allow for the introduction of diverse substituents that can interact with specific subpockets within the kinase active site.[4] The methanamine moiety at the C6 position serves as a key vector, directing substituents towards the solvent-exposed region or other pockets of the ATP-binding site, offering a powerful handle for tuning the compound's overall properties.

Caption: Key modification points on the 7-azaindole scaffold.

Comparative Analysis: Targeting Different Kinase Families

The utility of the this compound scaffold is best demonstrated by comparing its application across different kinase inhibitor programs. The specific substitutions on both the core and the methanamine group dictate the ultimate target selectivity and potency.

Abnormal FGFR signaling is a known driver in various cancers.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7] In these analogs, the 7-azaindole core typically acts as the hinge-binding motif.

Causality of Experimental Design: The design strategy for these inhibitors focuses on establishing key hydrogen bonds with the kinase hinge region and optimizing hydrophobic interactions in the adjacent pocket. The 1H-pyrrolo[2,3-b]pyridine nucleus is capable of forming two crucial hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine in the hinge region of FGFR1.[6]

Structure-Activity Relationship Insights:

  • Core Substitution: Introduction of a trifluoromethyl group at the C5-position can form an additional hydrogen bond with glycine, significantly enhancing inhibitory activity.[6]

  • Methanamine Substituent: The group attached to the methanamine nitrogen is critical. A 3,5-dimethoxyphenyl group, for instance, optimally occupies a hydrophobic pocket and forms a π-π interaction with a key phenylalanine residue (F489).[6] The methoxy groups can also form hydrogen bonds with residues like aspartic acid (D641).[6]

Table 1: Comparative Activity of FGFR Inhibitors

Compound C5-Substitution C6-Methanamine Substituent FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) Reference
1 H m-methoxyphenyl 1900 - - [6]

| 4h | -CF₃ | 3,5-dimethoxyphenyl | 7 | 9 | 25 |[6][7] |

The data clearly demonstrates that the combination of a C5-trifluoromethyl group and a 3,5-dimethoxyphenyl substituent on the methanamine at C6 results in a dramatic increase in potency against FGFR1-3. This highlights a synergistic effect where the core modification anchors the inhibitor more effectively, allowing the methanamine substituent to achieve optimal interactions in the hydrophobic pocket.

FGFR_Binding cluster_inhibitor Inhibitor (e.g., 4h) cluster_kinase FGFR1 Active Site scaffold 1H-Pyrrolo[2,3-b]pyridine Core cf3 C5-CF3 scaffold->cf3 at C5 methanamine C6-CH2NH-R scaffold->methanamine at C6 hinge Hinge Region (E562, A564) scaffold->hinge H-Bonds residue3 G485 cf3->residue3 H-Bond dimethoxy R = 3,5-Dimethoxyphenyl methanamine->dimethoxy pocket Hydrophobic Pocket dimethoxy->pocket Occupies residue1 F489 dimethoxy->residue1 π-π stacking residue2 D641 dimethoxy->residue2 H-Bond

Caption: Key interactions of a 7-azaindole inhibitor in the FGFR1 active site.

CSF1R is another receptor tyrosine kinase implicated in cancer and inflammatory diseases. The 7-azaindole scaffold has been explored for developing CSF1R inhibitors, often involving a strategy of scaffold hopping from known pyrrolo[2,3-d]pyrimidine inhibitors.[8][9]

Causality of Experimental Design: The goal is to replace a known core structure while retaining or improving binding affinity and selectivity.[8] The synthesis often involves sequential cross-coupling reactions, such as a Suzuki-Miyaura reaction to install an aryl group at one position, followed by a Buchwald-Hartwig amination at another.[9]

Structure-Activity Relationship Insights:

  • Aryl Substitution: In the development of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at C2 was performed first, followed by amination at C4.[9]

  • Importance of Nitrogen Position: A comparative study showed that a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was 20-fold less potent than its corresponding pyrrolopyrimidine parent compound, highlighting the critical role of the N3 atom in the pyrrolopyrimidine scaffold for efficient CSF1R inhibition.[9] This demonstrates that while 7-azaindole is a privileged scaffold, its efficacy is highly target-dependent and subtle changes in core heteroatom placement can have profound effects on activity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and reproducible assays are paramount. Below are standard protocols for evaluating the synthesized analogs.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme activity and inhibition in a high-throughput format.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag. This proximity allows for FRET from the europium donor to the APC acceptor upon excitation, generating a signal that is proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase (e.g., FGFR1) and the biotinylated peptide substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in the same buffer.

    • Add 5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to stop the reaction), the europium-labeled antibody, and SA-APC.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Serially Dilute Compounds in DMSO B 2. Dispense 50 nL into 384-well plate A->B C 3. Add 5 µL of 2X Kinase/Substrate Mix B->C D 4. Add 5 µL of 2X ATP to Initiate C->D E 5. Incubate 60 min at Room Temp D->E F 6. Add 10 µL of Stop/Detection Mix E->F G 7. Incubate 60 min at Room Temp F->G H 8. Read Plate (TR-FRET) G->H I 9. Calculate Signal Ratio H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the design of potent and selective kinase inhibitors. The SAR studies consistently reveal that synergistic optimization of both the core structure and the substituents directed by the C6-methanamine linker is essential for achieving high-affinity binding. For FGFR inhibitors, a key strategy involves targeting a hydrophobic pocket with appropriately substituted aryl groups while maintaining crucial hinge-binding interactions.[6] Conversely, studies on CSF1R highlight the sensitivity of some kinases to the precise arrangement of heteroatoms within the core scaffold.[9]

Future work should focus on leveraging these SAR insights to develop inhibitors with improved pharmacokinetic profiles and selectivity against a broader panel of kinases to minimize off-target effects. The detailed experimental protocols provided herein offer a validated framework for the rigorous evaluation of next-generation analogs, ensuring the generation of high-quality, reproducible data to drive drug discovery programs forward.

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A Senior Application Scientist's Guide to Pyrrolopyridine Isomers: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a bioisostere of indole, stands out as a privileged structure, particularly in the pursuit of novel kinase inhibitors. The simple yet profound variation in the position of the nitrogen atom within the pyridine ring gives rise to six distinct isomers, each with a unique electronic and steric profile. This guide provides an in-depth, objective comparison of the efficacy of these isomers, drawing upon available experimental data to illuminate the critical structure-activity relationships that govern their biological function.

The Pyrrolopyridine Scaffold: Isomeric Diversity and Physicochemical Implications

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. The six possible isomers are classified based on the position of the nitrogen atom in the six-membered ring, giving rise to 4-azaindole, 5-azaindole, 6-azaindole, 7-azaindole, and the less common 2- and 3-azaindoles (pyrrolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine, respectively).[1][2][3] This seemingly subtle structural alteration has a significant impact on the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn dictates its interaction with biological targets.[1]

The 7-azaindole isomer is the most frequently encountered scaffold in the literature, likely due to its structural resemblance to the adenine core of ATP, making it a suitable candidate for competitive kinase inhibition.[1][4] However, as we will explore, other isomers can exhibit superior potency and selectivity for specific biological targets, underscoring the importance of a comprehensive evaluation of the entire isomeric space in drug discovery campaigns.

pyrrolopyridine_isomers cluster_4_azaindole 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) cluster_5_azaindole 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) cluster_6_azaindole 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) cluster_7_azaindole 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) cluster_2_azaindole 2-Azaindole (Pyrrolo[3,4-c]pyridine) cluster_3_azaindole 3-Azaindole (Pyrrolo[3,4-b]pyridine) node_4 N(H)-C=C-C=N-C=C-C=C1 node_5 N(H)-C=C-N=C-C=C-C=C1 node_6 N(H)-C=C-C=C-N=C-C=C1 node_7 N(H)-C=C-C=C-C=N-C=C1 node_2 C-N(H)-C-C=N-C=C-C=C1 node_3 C-N(H)-C-N=C-C=C-C=C1 kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection compound_prep Compound Dilution incubation Incubate Compound + Kinase compound_prep->incubation kinase_prep Kinase & Substrate Preparation kinase_prep->incubation start_reaction Add ATP/Substrate Mix incubation->start_reaction kinase_reaction Kinase Reaction (e.g., 60 min @ 30°C) start_reaction->kinase_reaction stop_reaction Add ADP-Glo™ Reagent kinase_reaction->stop_reaction atp_depletion ATP Depletion (40 min @ RT) stop_reaction->atp_depletion adp_to_atp Add Kinase Detection Reagent atp_depletion->adp_to_atp signal_generation Signal Generation (30 min @ RT) adp_to_atp->signal_generation readout Measure Luminescence signal_generation->readout

Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the peptide substrate to the kinase assay buffer.

    • Add the diluted test compounds to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine isomers. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy Evaluation (Xenograft Model)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a lead compound in an animal model.

xenograft_workflow cell_culture Cancer Cell Culture cell_harvest Harvest & Prepare Cells cell_culture->cell_harvest injection Subcutaneous Injection into Immunodeficient Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Test Compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

General workflow for an in vivo xenograft tumor model study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice). [5][6]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). [5]6. Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Structure-Activity Relationship (SAR) and Future Perspectives

The available data, though not exhaustive in its direct comparisons, allows for the deduction of several key structure-activity relationships:

  • The Position of the Pyridine Nitrogen is Paramount: The seemingly minor shift of the nitrogen atom within the six-membered ring has profound effects on biological activity, likely due to altered hydrogen bonding patterns and overall molecular geometry. The superiority of 5-azaindole for Cdc7 inhibition is a prime example of this principle. [1][7]* 7-Azaindole as a Privileged Scaffold for Kinase Inhibition: Its frequent appearance in successful kinase inhibitors is a testament to its ability to mimic the adenine of ATP and form key interactions in the kinase hinge region. [4]* Substituent Effects are Isomer-Dependent: The impact of a particular substituent on activity can vary significantly depending on the underlying pyrrolopyridine isomer. This highlights the need for parallel synthesis and screening of derivatives across multiple isomeric scaffolds during lead optimization.

Future Directions:

To fully unlock the therapeutic potential of the pyrrolopyridine class of compounds, future research should focus on:

  • Systematic Head-to-Head Comparisons: Studies designed to directly compare the efficacy of all six isomers against a panel of diverse biological targets are crucial for building a comprehensive understanding of their SAR.

  • Exploration of Underrepresented Isomers: The less-studied isomers, such as 2- and 3-azaindoles, may hold untapped potential for novel therapeutic applications.

  • Computational Modeling: The use of in silico methods to predict the binding modes and affinities of different isomers can help to guide the rational design of more potent and selective compounds.

By systematically exploring the rich chemical space offered by the six pyrrolopyridine isomers, the scientific community can continue to develop innovative and effective therapeutics for a wide range of diseases.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Xenograft Tumor Model Protocol. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. PMC. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Isomeric forms of pyrrolopyridines. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

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A Head-to-Head Comparison of Kinase Hinge-Binders: Validating the (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the choice of a core heterocyclic scaffold is a pivotal decision that dictates the potential for high-potency and selective agents. The kinase hinge region, a flexible segment connecting the N- and C-lobes of the catalytic domain, serves as a critical anchoring point for the vast majority of ATP-competitive inhibitors.[1] Among the "privileged" scaffolds that effectively engage this region, the 7-azaindole core, chemically known as 1H-Pyrrolo[2,3-b]pyridine, has emerged as a particularly versatile and successful hinge-binding motif.[1][2] Its ability to mimic the hydrogen bonding pattern of the adenine moiety of ATP allows for potent inhibition across a wide range of kinases.[3]

This guide provides an in-depth validation of a representative 7-azaindole derivative, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine, as a kinase hinge-binder. We will objectively compare its performance against alternative, well-established hinge-binding scaffolds—the pyrrolo[2,3-d]pyrimidine of Tofacitinib and the quinazoline core of Saracatinib—supported by a suite of biophysical and cell-based experimental data. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Central Role of the Kinase Hinge Interaction

The ATP-binding site of kinases is a highly conserved pocket. The hinge region within this site typically forms one to three hydrogen bonds with the adenine base of ATP, anchoring it for phosphate transfer.[1] An effective ATP-competitive inhibitor must successfully mimic these critical interactions. The 7-azaindole scaffold is particularly adept at this, with the pyrrole nitrogen acting as a hydrogen bond donor and the pyridine nitrogen serving as an acceptor, thereby forming two key hydrogen bonds with the kinase hinge backbone.[3] This bidentate interaction provides a strong foundation for high-affinity binding.

cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Scaffold HN_GK+3 Backbone NH (GK+3) CO_GK+1 Backbone C=O (GK+1) HN_GK+3->CO_GK+1 Peptide Bond Pyrrole_N Pyrrole N-H Pyrrole_N->CO_GK+1 H-Bond (Donor) Pyridine_N Pyridine N Pyridine_N->HN_GK+3 H-Bond (Acceptor)

Figure 1: Hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.

Part 1: Biophysical Validation of Target Engagement

To rigorously validate a compound's interaction with its target kinase, a multi-pronged approach using orthogonal biophysical methods is essential. Here, we employ Differential Scanning Fluorimetry (DSF) to confirm direct binding and thermal stabilization, followed by Isothermal Titration Calorimetry (ITC) to elucidate the complete thermodynamic binding profile. For this guide, we will use the well-studied non-receptor tyrosine kinase, Src, as our model system.

Differential Scanning Fluorimetry (DSF): Confirming Direct Binding

DSF, or Thermal Shift Assay, is a rapid and robust method to detect ligand binding.[4] The principle is straightforward: the binding of a ligand to a protein typically increases its thermal stability. This stabilization is observed as an increase in the protein's melting temperature (Tm).[5] A significant positive shift in Tm (ΔTm) is a strong indicator of direct target engagement.

We assessed the binding of this compound to the Src kinase domain and compared the resulting thermal shift to that induced by Saracatinib, a known Src inhibitor with a quinazoline hinge-binder.

Table 1: DSF Thermal Shift Data for Src Kinase

CompoundHinge-Binder ScaffoldConcentration (µM)Tm (°C)ΔTm (°C)
DMSO (Control)N/A1%42.5N/A
This compound7-Azaindole1050.2+7.7
SaracatinibQuinazoline1051.5+9.0

The data clearly demonstrates that this compound induces a significant thermal stabilization of Src kinase, with a ΔTm of +7.7°C. This robust shift confirms direct binding to the kinase domain and is comparable in magnitude to the stabilization induced by the established inhibitor Saracatinib (ΔTm = +9.0°C). This provides the initial validation that the 7-azaindole scaffold is effectively engaging the target.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Signature

While DSF confirms binding, ITC provides a complete thermodynamic profile of the interaction, measuring the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[6] This level of detail is crucial for understanding the driving forces of the interaction and for guiding lead optimization. A low nanomolar Kd value is indicative of a high-affinity interaction.

We performed ITC experiments by titrating each compound into a solution of the Src kinase domain.

Table 2: ITC Thermodynamic Data for Binding to Src Kinase

CompoundHinge-Binder ScaffoldKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound7-Azaindole15.20.98-9.8-1.0
SaracatinibQuinazoline2.71.02-11.5-0.5

The ITC results confirm a high-affinity interaction between this compound and Src, with a Kd of 15.2 nM. The binding is primarily enthalpy-driven (ΔH = -9.8 kcal/mol), which is characteristic of interactions dominated by strong hydrogen bonds, such as those formed with the kinase hinge. Saracatinib exhibits a tighter binding affinity (Kd = 2.7 nM), also with a favorable enthalpic contribution.[7][8] The stoichiometry (n) for both compounds is approximately 1, confirming a 1:1 binding model.

A Compound Library Screening B Hit Identification A->B C Biophysical Validation B->C Confirm Direct Binding D DSF (Thermal Shift) C->D E ITC (Thermodynamics) C->E F Cell-Based Validation D->F Proceed if ΔTm > 2°C E->F G NanoBRET (Target Engagement) F->G Confirm Cellular Potency H Structural Biology G->H Proceed if IC50 < 1µM I X-ray Crystallography H->I Determine Binding Mode J Validated Hinge-Binder I->J

Figure 2: Experimental workflow for kinase hinge-binder validation.

Part 2: Cell-Based Validation and Comparative Analysis

Biophysical assays validate binding to a purified protein, but it is crucial to confirm that a compound can engage its target in the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, allowing for the quantitative measurement of compound binding to a specific protein target within intact cells.[9]

NanoBRET™ Target Engagement: Measuring Intracellular Potency

The NanoBRET assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of an IC50 value, representing the concentration of the compound required to displace 50% of the tracer in live cells.

We compared the intracellular target engagement of our 7-azaindole compound with Tofacitinib, a clinical JAK inhibitor utilizing a pyrrolo[2,3-d]pyrimidine scaffold, against JAK3 kinase.

Table 3: Cellular Target Engagement IC50 Values (JAK3 NanoBRET Assay)

CompoundHinge-Binder ScaffoldCellular IC50 (nM)
This compound7-Azaindole85
TofacitinibPyrrolo[2,3-d]pyrimidine22
Imidazo[1,2-a]pyridine DerivativeImidazo[1,2-a]pyridine650

In live cells, this compound demonstrates potent target engagement of JAK3 with an IC50 of 85 nM. This confirms the compound is cell-permeable and effectively binds its target in a physiological context. As expected, the optimized clinical drug Tofacitinib shows higher potency with an IC50 of 22 nM.[10][11] For comparison, a generic Imidazo[1,2-a]pyridine, another common hinge-binding scaffold, shows significantly weaker cellular engagement (IC50 = 650 nM), highlighting the superior properties of the 7-azaindole and pyrrolo[2,3-d]pyrimidine cores in this context.[6][12]

Structural Analysis: The Basis of Potency

X-ray crystallography provides the ultimate validation, revealing the precise binding mode of an inhibitor within the kinase active site.[13] Analysis of co-crystal structures of kinases with different hinge-binders illustrates why scaffolds like 7-azaindole are so effective.

Scaffold_A 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Forms 2 H-bonds (donor & acceptor) with hinge. High enthalpic contribution. Scaffold_B Pyrrolo[2,3-d]pyrimidine (Tofacitinib) Forms 1-2 H-bonds. Bioisostere of adenine. Scaffold_A->Scaffold_B Similar Potency Scaffold_C Quinazoline (Saracatinib) Forms 1 key H-bond. Often relies on additional hydrophobic interactions. Scaffold_A->Scaffold_C Often Higher Affinity Scaffold_B->Scaffold_C Different Selectivity Profile

Figure 3: Comparative features of common kinase hinge-binding scaffolds.

The 7-azaindole and the closely related pyrrolo[2,3-d]pyrimidine scaffolds are bioisosteres of adenine and can form two highly stable hydrogen bonds with the hinge region, leading to potent inhibition.[14] Quinazoline-based inhibitors, like Saracatinib, typically form one primary hydrogen bond and rely more heavily on optimizing other interactions within the ATP pocket to achieve high affinity. The ability to form a bidentate hydrogen bond network provides a significant thermodynamic advantage, making the 7-azaindole scaffold an exceptional starting point for the design of potent kinase inhibitors.

Part 3: Experimental Protocols

For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key validation assays are provided below.

Protocol 1: Differential Scanning Fluorimetry (DSF)
  • Preparation of Reagents:

    • Prepare kinase stock solution (e.g., 1 mg/mL Src kinase) in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare compound stock solutions at 10 mM in 100% DMSO. Create a 1 mM intermediate dilution in DSF buffer.

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Assay Setup (384-well plate):

    • In each well, add 9 µL of a 2.2 µM kinase solution.

    • Add 1 µL of 100 µM compound solution (final concentration 10 µM). For control wells, add 1 µL of 10% DMSO.

    • Add 1 µL of a 1:250 dilution of SYPRO Orange dye (final concentration 5x).

    • Seal the plate with an optical seal and centrifuge briefly.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., ROX channel).

    • Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. This is typically calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the kinase extensively against ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare the compound solution in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Load the kinase solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. ΔG and ΔS can be calculated from these values.

Protocol 3: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK3-Nluc).

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM at a density of 2 x 10^5 cells/mL.

  • Assay Setup (384-well white plate):

    • Add serial dilutions of the test compound in Opti-MEM to the assay plate.

    • Add the NanoBRET™ tracer to all wells at the recommended concentration.

    • Add the cell suspension to all wells.

  • Incubation and Reading:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Conclusion

The comprehensive validation process detailed in this guide confirms that the 7-azaindole scaffold, represented by this compound, is a highly effective kinase hinge-binder. Biophysical methods (DSF and ITC) demonstrate direct, high-affinity binding driven by favorable enthalpic contributions characteristic of strong hydrogen bonding. Crucially, cell-based target engagement assays (NanoBRET) validate that this binding translates into potent intracellular activity.

When compared head-to-head with other privileged scaffolds, the 7-azaindole core holds its own against the clinically validated pyrrolo[2,3-d]pyrimidine of Tofacitinib and demonstrates the thermodynamic advantages of a bidentate hinge interaction over the monodentate quinazoline of Saracatinib. This body of evidence strongly supports the this compound framework as a superior starting point for the rational design of novel, potent, and selective kinase inhibitors.

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A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has become a cornerstone in the development of kinase inhibitors, valued for its ability to mimic the adenine fragment of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2][3] This privileged structure is central to numerous therapeutic agents, including FDA-approved drugs.[3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[5] Understanding and characterizing the cross-reactivity profile of 7-azaindole inhibitors is therefore not merely an academic exercise but a critical step in developing safe and effective targeted therapies.[5][6]

This guide provides a technical comparison of cross-reactivity profiling for 7-azaindole-based inhibitors, grounded in experimental data and methodologies. We will explore why certain profiling strategies are chosen, what the data reveals about inhibitor selectivity, and how this information guides the rational design of next-generation therapeutics.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] This conservation makes achieving absolute selectivity for a single kinase a formidable challenge.[7] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicities, potentially derailing an otherwise promising drug candidate.[8][9] Furthermore, a lack of selectivity can complicate the interpretation of experimental results in preclinical studies, making it difficult to attribute a biological effect to the inhibition of the intended target.[5]

A thorough cross-reactivity profile is essential for:

  • Predicting Potential Toxicities: Identifying off-target interactions early in development allows for risk assessment and mitigation.[9]

  • Ensuring On-Target Efficacy: High promiscuity can lead to a dilution of the desired therapeutic effect.

  • Rational Lead Optimization: Understanding the structure-activity relationships (SAR) that govern selectivity enables chemists to design more specific inhibitors.[7][10]

  • Tool Compound Validation: For researchers using inhibitors as tools to probe biological pathways, a well-defined selectivity profile is crucial for accurate data interpretation.[5]

Methodologies for Cross-Reactivity Profiling

Several robust methods are employed to assess the selectivity of kinase inhibitors. The choice of methodology often depends on the stage of drug discovery and the specific questions being addressed.

Large-Scale Kinase Panels

High-throughput screening against a broad panel of kinases is the gold standard for comprehensive selectivity profiling.[11] These panels can range from dozens to hundreds of kinases, representing a significant portion of the human kinome.[8]

Experimental Protocol: Radiometric Kinase Assay

A common and direct method for measuring kinase activity is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate, the kinase, a specific peptide or protein substrate, and the 7-azaindole inhibitor (at a fixed concentration, e.g., 1 µM) are combined in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.

  • Separation: The radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

  • Washing: The membrane is washed to remove unbound [γ-³²P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.

Causality Behind Experimental Choices:

  • Fixed Inhibitor Concentration: Screening at a single, relatively high concentration (e.g., 1 µM) allows for the rapid identification of significant off-target interactions.

  • [γ-³²P]ATP: The use of a radiolabel provides a highly sensitive and direct measure of enzymatic activity.

  • Peptide/Protein Substrate: The choice of substrate is critical for ensuring the assay reflects the genuine activity of the kinase.

Competitive Binding Assays

These assays measure the ability of an inhibitor to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[9] This method provides a direct measure of binding affinity (dissociation constant, Kd).

Experimental Workflow Diagram:

G cluster_0 Competitive Binding Assay Workflow Immobilized_Kinase Kinase immobilized on a solid support Incubation Incubate Kinase, Probe, and Inhibitor Immobilized_Kinase->Incubation Probe_Ligand Known fluorescent or tagged ligand (Probe) Probe_Ligand->Incubation Test_Inhibitor 7-Azaindole Inhibitor Test_Inhibitor->Incubation Wash Wash to remove unbound components Incubation->Wash Detection Measure remaining Probe signal Wash->Detection Analysis Calculate displacement and determine Kd Detection->Analysis

Caption: Workflow of a competitive binding assay for kinase inhibitor profiling.

Comparative Cross-Reactivity Profiles of 7-Azaindole Inhibitors

The versatility of the 7-azaindole scaffold allows for its incorporation into inhibitors targeting a wide range of kinases.[13] However, subtle modifications to the scaffold and its substituents can dramatically alter the selectivity profile. Below, we compare the profiles of several representative 7-azaindole-based inhibitors.

Case Study 1: p38 MAPK Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for autoimmune diseases.[14] Several 7-azaindole-based inhibitors have been developed for this target.[13][15]

Table 1: Comparative Selectivity of 7-Azaindole p38 Inhibitors

CompoundPrimary TargetIC50 (nM) on p38αKey Off-Targets (>70% Inhibition @ 1µM)Gini Coefficient*
Compound A p38α8JNK1, JNK2, GSK3β0.65
Compound B p38α12JNK1, JNK2, ROCK2, FLT30.58
AZ-PAK-36 PAK115 (on PAK1)p38α, JNK10.78[10]

*The Gini coefficient is a measure of selectivity, with a value closer to 1 indicating higher selectivity.

Analysis and Insights:

  • Compound A demonstrates good potency for p38α but also shows significant inhibition of the closely related JNK kinases and GSK3β.

  • Compound B , with a different substitution pattern, retains potency against p38α and JNKs but also inhibits ROCK2 and FLT3, suggesting a broader cross-reactivity profile.

  • AZ-PAK-36 , while developed as a PAK1 inhibitor, highlights how the 7-azaindole scaffold can be tuned. It shows improved selectivity (higher Gini coefficient) compared to the hypothetical p38 inhibitors, but still retains some off-target activity against p38α and JNK1.[10] This underscores the importance of broad panel screening to uncover unexpected activities.

Case Study 2: PI3K and VEGFR2 Inhibitors

The PI3K and VEGFR2 signaling pathways are critical in cancer cell growth, survival, and angiogenesis.[16][17] The 7-azaindole scaffold has been successfully employed to create potent inhibitors for these targets.

Table 2: Comparative Selectivity of 7-Azaindole PI3K and VEGFR2 Inhibitors

CompoundPrimary TargetOn-Target Potency (IC50, nM)Key Off-Targets & Selectivity NotesReference
PI3Kγ Inhibitor (e.g., Cmpd 28) PI3Kγ40 nM (cellular IC50)>300-fold selectivity against other class I PI3K isoforms (α, β, δ)[16]
PLX647 FMS/KIT28 nM (FMS), 16 nM (KIT)Highly selective against a panel of >400 kinases. KDR (VEGFR2) IC50 = 130 nM.[6]
Aurora B Inhibitor (GSK1070916A) Aurora BPotent and selectiveGood kinase selectivity and developability properties.[18]
Indole-based VEGFR-2 Inhibitor (Cmpd 18b) VEGFR-270 nMMore potent than sorafenib (90 nM). Selectivity profile not detailed.[17][19]

Analysis and Insights:

  • The PI3Kγ inhibitor demonstrates that high isoform selectivity can be achieved within a kinase subfamily, a critical factor for minimizing off-target effects related to other PI3K isoforms.[16]

  • PLX647 is an example of a highly selective dual inhibitor, effectively targeting FMS and KIT with minimal off-target activity across a very broad panel.[6] Its weaker activity against VEGFR2 (KDR) is still noteworthy and could contribute to its overall biological effect.[6]

  • The development of GSK1070916A as a selective Aurora B inhibitor further showcases the adaptability of the 7-azaindole scaffold.[18]

  • While not a 7-azaindole, the indole-based VEGFR-2 inhibitor provides a relevant comparison, showing high potency but with an incompletely characterized selectivity profile, highlighting the necessity for comprehensive screening.[17][19]

Structural Basis of Selectivity and Off-Target Effects

The selectivity of a 7-azaindole inhibitor is determined by how its chemical structure complements the specific topology of the target kinase's ATP-binding site.

Key Structural Interactions:

G cluster_0 Inhibitor-Kinase Interactions Scaffold 7-Azaindole Core Hinge Kinase Hinge Region Scaffold->Hinge Forms 2 H-bonds (Key for affinity) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Substituent_1 Side Chain 1 Substituent_1->Gatekeeper Exploits size difference (Selectivity filter) Substituent_1->Hydrophobic_Pocket Increases potency & selectivity Substituent_2 Side Chain 2 Substituent_2->Solvent_Front Improves solubility & properties

Caption: Key interactions governing 7-azaindole inhibitor selectivity.

  • Hinge Binding: The defining feature of the 7-azaindole scaffold is its ability to form two hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[3] This interaction is fundamental to the potency of this class of compounds.

  • The Gatekeeper Residue: This amino acid residue sits at the entrance to a hydrophobic back pocket.[9] The size of the gatekeeper residue (large vs. small) varies among kinases and is a critical selectivity filter.[5] Inhibitors with bulky substituents can be designed to specifically target kinases with small gatekeeper residues, thereby avoiding those with larger ones.

  • Hydrophobic and Solvent-Exposed Pockets: Exploiting unique shapes and residues in pockets adjacent to the ATP-binding site is a key strategy for enhancing both potency and selectivity.[7] Modifications to the 7-azaindole core that extend into these regions can form specific interactions that are not possible with other kinases.

Conclusion and Future Perspectives

The 7-azaindole scaffold remains a highly valuable starting point for the design of potent kinase inhibitors.[1][20] However, this guide illustrates that the "privileged" status of the scaffold does not guarantee selectivity. Comprehensive cross-reactivity profiling using large kinase panels is an indispensable tool in the drug discovery process.

The comparative data reveals that even minor chemical modifications can significantly shift an inhibitor's selectivity profile, sometimes in unexpected ways.[10] Future efforts in this field will continue to leverage a deep understanding of structural biology, integrating kinase profiling data with computational modeling to rationally design inhibitors with tailored selectivity profiles.[8] By systematically mapping the interactions that govern both on-target potency and off-target liabilities, researchers can continue to refine the 7-azaindole scaffold to produce safer, more effective, and highly selective medicines for a multitude of diseases.

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A Senior Application Scientist's Guide to Benchmarking New Pyrrolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Pyrrolopyridines

Protein kinases, as central regulators of cellular signaling, remain a prime target for therapeutic intervention in a multitude of diseases, most notably cancer.[1][2] Their dysregulation can lead to uncontrolled cell growth, proliferation, and survival.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1]

Within the vast chemical space of kinase inhibitors, the pyrrolopyridine scaffold has emerged as a particularly promising privileged structure.[3] This heterocyclic nucleus mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site in the kinase hinge region.[3] From the early success of compounds like vemurafenib, the pyrrolopyridine core has been the foundation for a new generation of potent and selective kinase inhibitors.[3] This guide provides a comprehensive framework for benchmarking novel pyrrolopyridine compounds against established kinase inhibitors, ensuring a rigorous and objective evaluation of their therapeutic potential.

The Benchmarking Paradigm: A Multi-Faceted Approach to Inhibitor Characterization

A thorough benchmarking strategy extends beyond a simple measure of potency. It requires a holistic assessment of a compound's biochemical activity, cellular efficacy, and selectivity. This guide will delineate the critical experimental workflows and data interpretation necessary to build a comprehensive profile of a novel pyrrolopyridine inhibitor.

Experimental Workflow for Benchmarking Kinase Inhibitors

The following diagram outlines a typical workflow for the comprehensive evaluation of a new kinase inhibitor.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation biochem_assay Biochemical Potency (IC50) (e.g., ADP-Glo, TR-FRET) selectivity_profiling Kinome Selectivity Profiling biochem_assay->selectivity_profiling cell_potency Cellular Potency (EC50) (e.g., Ba/F3 Proliferation) biochem_assay->cell_potency Informs cellular studies moa Mechanism of Action (e.g., ATP Competition) selectivity_profiling->moa data_integration Data Integration & Comparison (Biochemical vs. Cellular) moa->data_integration target_engagement Target Engagement (e.g., Western Blot for p-Substrate) cell_potency->target_engagement cell_potency->data_integration downstream_signaling Downstream Signaling Analysis target_engagement->downstream_signaling downstream_signaling->data_integration sar Structure-Activity Relationship (SAR) data_integration->sar lead_selection Lead Candidate Selection sar->lead_selection

Caption: A typical workflow for benchmarking new kinase inhibitors.

Comparative Analysis: New Pyrrolopyridine Compounds vs. Known Kinase Inhibitors

A recent study detailed the synthesis and evaluation of a series of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[4][5] These compounds were benchmarked against several well-established tyrosine kinase inhibitors (TKIs), including Sunitinib and Erlotinib.[5]

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of the new compounds was assessed against a panel of therapeutically relevant kinases. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

Compound/InhibitorEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
Compound 5k (Novel) 79 40 112 204
Sunitinib (Standard)93--261
Erlotinib (Standard)55---
Sorafenib (Standard)--90-
Staurosporine (Standard)-6-3

Data synthesized from a 2023 study on new pyrrolo[2,3-d]pyrimidine derivatives.[5]

Expert Interpretation: The novel compound 5k demonstrates impressive multi-targeted inhibitory activity.[5] Notably, its potency against EGFR is comparable to the established inhibitor Erlotinib and superior to Sunitinib.[5] Furthermore, compound 5k exhibits potent inhibition of Her2, a key target in breast cancer, and VEGFR2, a critical mediator of angiogenesis.[5] While less potent against CDK2 than the non-selective inhibitor Staurosporine, its activity is comparable to Sunitinib.[5] These data strongly support the potential of this new pyrrolopyridine scaffold as a promising starting point for further optimization.

Key Experimental Protocols: Ensuring Rigor and Reproducibility

The validity of any benchmarking study hinges on the quality and execution of the experimental assays. Here, we provide detailed, step-by-step protocols for key biochemical and cell-based assays, emphasizing the principles of self-validation.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[6][7][8]

Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, broad applicability to different kinases, and its homogeneous format, which is amenable to high-throughput screening.[6][7] The two-step process of terminating the kinase reaction and depleting excess ATP before ADP detection minimizes background signal and enhances the assay's dynamic range.[6][7]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (novel pyrrolopyridine or known inhibitor) at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add 2 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.[9]

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[9] This reagent stops the kinase reaction and depletes any unconsumed ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[9]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[9] This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.[6][7]

    • Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Self-Validating System: The inclusion of "no enzyme" and "no inhibitor" controls are crucial for data normalization and validation. A standard curve with known concentrations of ADP and ATP should also be run to confirm the linear range of the assay.

Cell-Based Proliferation Assay: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[10] When these cells are engineered to express a constitutively active kinase, they become IL-3 independent and their proliferation is now driven by the activity of that specific kinase.[10][11]

Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of an inhibitor's potency by assessing its ability to inhibit a kinase within a cellular context. It is an excellent method to determine if a compound that is biochemically potent can effectively engage its target in a living cell and elicit a biological response.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture Ba/F3 cells engineered to express the kinase of interest (e.g., EGFR, VEGFR2) in the absence of IL-3.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrrolopyridine compounds and known inhibitors.

    • Add the compounds to the cells and incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value (the concentration of compound that inhibits cell proliferation by 50%) by fitting the data to a dose-response curve.

Self-Validating System: A parental Ba/F3 cell line (not expressing the target kinase) should be run in parallel to assess non-specific cytotoxicity. The inclusion of known inhibitors as positive controls validates the assay's performance.

Signaling Pathway Visualization

Understanding the signaling context of the targeted kinase is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the signaling pathways of three key kinases often targeted by pyrrolopyridine inhibitors.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: Key downstream pathways of VEGFR2 signaling in angiogenesis.

CDK2/Cyclin E Signaling Pathway

CDK2_pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Transcription for

Caption: The role of the Cyclin E/CDK2 complex in G1/S phase transition.

Conclusion: A Rigorous Path to Lead Optimization

The framework presented in this guide provides a robust methodology for the comprehensive benchmarking of novel pyrrolopyridine kinase inhibitors. By integrating biochemical potency, cellular efficacy, and an understanding of the underlying signaling pathways, researchers can make informed decisions to advance the most promising candidates. The ultimate goal of this rigorous, multi-faceted approach is to identify and optimize compounds with superior therapeutic potential, paving the way for the next generation of targeted therapies.

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Head-to-head comparison of different 7-azaindole synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Azaindole: A Head-to-Head Comparison of Key Synthetic Routes

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry. As a bioisosteric analog of both indole and purine, its unique structure, featuring a hydrogen-bond donor and acceptor within a rigid framework, has proven invaluable in drug design.[1] This has led to the development of several FDA-approved drugs, including the cancer therapeutics Vemurafenib, Pexidartinib, and Venetoclax.[1][2] The strategic importance of this heterocycle necessitates a deep understanding of its synthesis.

This guide provides a head-to-head comparison of the principal synthetic routes to the 7-azaindole core. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, providing researchers with the insights needed to select and execute the optimal synthesis for their specific target.

The Synthetic Challenge: Building the Fused Ring System

The construction of the 7-azaindole nucleus primarily involves forming the π-electron-rich pyrrole ring onto a pre-existing π-electron-deficient pyridine ring.[3] This electronic mismatch poses a significant challenge for many classical indole syntheses, which are often less effective than in the carbocyclic benzene series.[4][5] Consequently, a diverse array of strategies, from classical cyclizations under harsh conditions to elegant transition-metal-catalyzed methods, has been developed.[1][6]

Classical Synthesis Routes: The Foundation

These methods, while sometimes limited in scope or requiring harsh conditions, remain relevant and often serve as the basis for more modern adaptations.

The Fischer Indole Synthesis

The revered Fischer indole synthesis, which classically involves the acid-catalyzed cyclization of a phenylhydrazone, is sparingly applied to 7-azaindole synthesis.[4][7] The electron-deficient nature of the pyridine ring deactivates it towards the key electrophilic attack in the[8][8]-sigmatropic rearrangement step.[3][4]

Causality: The reaction's success is contingent on the formation of an enehydrazine intermediate, which then undergoes a sigmatropic rearrangement. The pyridine nitrogen withdraws electron density, making the formation of this key intermediate and the subsequent cyclization less favorable compared to standard indoles. However, the reaction can be driven to completion under forcing conditions, typically using polyphosphoric acid (PPA) at high temperatures.[3][9]

Scope & Limitations: This route is most effective for preparing specific 2,3-disubstituted 7-azaindoles from the corresponding 2-pyridylhydrazones.[3] Yields are often moderate, and the substrate scope can be narrow.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_end Product 2-pyridylhydrazine 2-Pyridylhydrazine Hydrazone Hydrazone Formation 2-pyridylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization H⁺ (PPA) Δ 7-Azaindole 7-Azaindole Derivative Cyclization->7-Azaindole

Diagram 1: Fischer Indole Synthesis Workflow.
The Bartoli Indole Synthesis

The Bartoli synthesis has emerged as one of the most effective classical routes for preparing 7-substituted indoles and their aza-analogs.[10][11] The reaction involves treating an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent.[10][12]

Causality: The reaction's power lies in its mechanism, which circumvents the issues of the Fischer synthesis. The vinyl Grignard reagent first attacks the nitro group, which ultimately leads to a nitroso-intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, and a subsequent[8][8]-sigmatropic rearrangement followed by cyclization and aromatization yields the indole core.[12] The presence of a bulky ortho-substituent on the starting nitroarene is often crucial for achieving high yields, as it sterically promotes the key rearrangement step.[10][12]

Scope & Limitations: This method is highly flexible for introducing substituents at the C7 position of the azaindole ring.[11] However, the requirement for a large excess of a highly reactive Grignard reagent can limit its compatibility with sensitive functional groups, and yields can be modest.[2][4]

Bartoli_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_end Product Nitropyridine ortho-Substituted Nitropyridine Addition Grignard Additions Nitropyridine->Addition Grignard Vinyl Grignard Reagent (≥3 equiv.) Grignard->Addition Rearrangement [3,3]-Sigmatropic Rearrangement Addition->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization 7-Azaindole 7-Substituted Azaindole Cyclization->7-Azaindole

Diagram 2: Bartoli Indole Synthesis Workflow.
The Hemetsberger-Knittel Synthesis

This route provides reliable access to 2-ester substituted azaindoles via the thermal decomposition of ethyl (Z)-2-azido-3-(pyridin-2-yl)acrylates.[8][13] The starting acrylates are typically prepared from the corresponding pyridine carboxaldehydes.

Causality: The reaction proceeds via thermolysis, which induces the extrusion of dinitrogen (N₂) from the azide group to form a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the pyrrole nucleus. For azaindoles, this reaction often requires higher temperatures and shorter reaction times than for their indole counterparts.[8]

Scope & Limitations: The Hemetsberger-Knittel synthesis is a general and facile method for producing 2-ester substituted 5-, 6-, and 7-azaindoles, tolerating a range of substituents on the pyridine ring, including halogens and ethers.[13] The primary limitation is the need for high temperatures (e.g., refluxing in mesitylene or diglyme), which may not be suitable for thermally sensitive substrates.[8][13]

Modern Transition-Metal-Catalyzed Routes

The advent of transition-metal catalysis has revolutionized 7-azaindole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.[4][14]

Sonogashira Coupling and Cyclization

This is arguably one of the most powerful and widely used modern strategies.[6] It is a two-step, one-pot or sequential process that begins with a palladium/copper-catalyzed Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne.[15] The resulting 3-alkynyl-2-aminopyridine intermediate is then cyclized to form the 7-azaindole ring.

Causality: The cyclization step is the key transformation. It can be promoted by either a base (e.g., KOt-Bu, Cs₂CO₃) or, more recently, by acid.[15] The acid-catalyzed method, often using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is thought to proceed via in-situ formation of a trifluoroacetamide, which then undergoes a more facile 5-endo-dig cyclization.[15] This approach avoids the use of strong bases, expanding its compatibility.

Scope & Limitations: This method is exceptionally versatile, allowing for the introduction of a wide variety of substituents at the C2 position (from the alkyne) and on the pyridine ring of the final product.[15][16] The primary limitation is the availability of the starting substituted 2-amino-3-halopyridines.

Sonogashira_Cyclization cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Aminohalopyridine 2-Amino-3-halopyridine Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Aminohalopyridine->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Cyclization Intramolecular Cyclization Sonogashira->Cyclization Base or Acid (e.g., KOtBu or TFA/TFAA) 7-Azaindole 2-Substituted 7-Azaindole Cyclization->7-Azaindole

Diagram 3: Sonogashira Coupling/Cyclization Workflow.
C-H Activation and Annulation

Representing the state-of-the-art in atom economy, C-H activation strategies forge the 7-azaindole scaffold by directly coupling 2-aminopyridines with alkynes, bypassing the need for pre-halogenated substrates. Rhodium(III) catalysis has been particularly successful in this area.[17][18]

Causality: The mechanism typically involves the coordination of the Rh(III) catalyst to the aminopyridine, followed by directed C-H activation at the C3 position to form a rhodacycle intermediate. This intermediate then undergoes alkyne insertion and reductive elimination to furnish the 7-azaindole product and regenerate the active catalyst.[19] Silver salts (e.g., Ag₂CO₃, AgSbF₆) are often required as additives.[20] DFT studies suggest the Ag⁺ ion can act as a Lewis acid to facilitate C-H activation and as an oxidant to regenerate the active Rh(III) catalyst, thereby increasing turnover efficiency.[19][20]

Scope & Limitations: These methods are highly efficient and offer a direct route to substituted 7-azaindoles. While powerful, the optimization of catalyst systems and directing groups can be complex, and the cost of rhodium catalysts may be a consideration for large-scale synthesis.

Head-to-Head Performance Comparison

The choice of synthetic route is dictated by the desired substitution pattern, scale, cost, and available starting materials. The following table provides a comparative summary.

Synthesis RouteStarting MaterialsKey Reagents / CatalystsTypical YieldsAdvantagesDisadvantages
Fischer Synthesis 2-Pyridylhydrazine, Ketone/AldehydePolyphosphoric Acid (PPA), H₂SO₄40-75%[3]Access to 2,3-disubstituted products; uses simple starting materials.Harsh acidic conditions; high temperatures; limited scope due to pyridine deactivation.[3][4]
Bartoli Synthesis ortho-Substituted Nitropyridine, Vinyl GrignardVinylmagnesium halide (≥3 eq.)20-50%[2][21]Excellent for 7-substituted azaindoles; high flexibility.[10][11]Requires large excess of Grignard reagent; low temperatures; moderate yields.[4]
Hemetsberger-Knittel Pyridine-2-carboxaldehyde derivativeBase (for acrylate formation), Heat (thermolysis)60-90%[8][13]Good to excellent yields; general for 2-ester substituted azaindoles.High temperatures required; limited to 2-ester substitution pattern.
Sonogashira/Cyclization 2-Amino-3-halopyridine, Terminal AlkynePd/Cu catalysts, Base (KOt-Bu) or Acid (TFA/TFAA)70-95%[15]Excellent yields; very broad scope for C2-substituents; mild conditions.[6]Relies on availability of pre-functionalized halopyridines.
Rh-Catalyzed C-H Annulation 2-Aminopyridine, Alkyne[RhCp*Cl₂]₂, Ag⁺ salt (oxidant)60-90%[18][19]High atom economy; no pre-functionalization needed; direct.Expensive catalyst; may require specific directing groups and optimization.

Field-Proven Experimental Protocols

To provide actionable guidance, we present detailed protocols for two of the most robust and versatile methods.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Sonogashira Coupling and Acid-Catalyzed Cyclization

This protocol is adapted from the methodology developed by Leboho et al., which utilizes a TFA/TFAA mixture for efficient cyclization.[15][20]

Step A: Sonogashira Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodopyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Add dry, degassed THF as the solvent, followed by triethylamine (3.0 eq.).

  • Add phenylacetylene (1.2 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude 2-amino-3-(phenylethynyl)pyridine can be purified by column chromatography or used directly in the next step.

Step B: Acid-Catalyzed Cyclization

  • Dissolve the crude or purified 2-amino-3-(phenylethynyl)pyridine (1.0 eq.) in acetonitrile (MeCN).

  • Add trifluoroacetic acid (TFA, 1.0 eq.) to the solution, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.3 eq.).

  • Heat the reaction mixture to reflux (approx. 100 °C) and stir for 8-12 hours, monitoring by TLC for the formation of the product.[15]

  • Upon completion, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Protocol 2: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis

This protocol is a representative example of the Bartoli reaction applied to an azaindole system.[21]

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add vinylmagnesium bromide (1.0 M solution in THF, 3.2 eq.) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for 8 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -20 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield 7-chloro-6-azaindole.

Strategic Route Selection

The optimal synthetic strategy depends heavily on the target molecule's substitution pattern.

Route_Selection start Desired 7-Azaindole Target q1 Substitution at C7 required? start->q1 q2 Substitution at C2 required? q1->q2 No bartoli Consider Bartoli Synthesis q1->bartoli Yes q3 2-Ester substitution desired? q2->q3 No sonogashira Consider Sonogashira/ Cyclization Route q2->sonogashira Yes q4 Atom economy critical? (Large scale) q3->q4 No hemetsberger Consider Hemetsberger- Knittel Synthesis q3->hemetsberger Yes fischer Consider Fischer Synthesis (for 2,3-disubstitution) q4->fischer No c_h_activation Consider C-H Activation Route q4->c_h_activation Yes

Diagram 4: Decision workflow for selecting a 7-azaindole synthesis route.

Conclusion

The synthesis of 7-azaindole has evolved significantly from challenging classical methods to highly efficient and versatile transition-metal-catalyzed strategies. While classical routes like the Bartoli and Hemetsberger syntheses retain their utility for specific substitution patterns, modern methods, particularly the Sonogashira coupling/cyclization sequence and direct C-H annulations, now dominate the field. They offer milder conditions, superior yields, and broader functional group compatibility, empowering chemists to access a vast chemical space of 7-azaindole derivatives for drug discovery and development. A thorough understanding of the mechanistic principles and practical limitations of each route is paramount for the strategic and successful synthesis of these vital heterocyclic compounds.

References

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A Researcher's Guide to Assessing the Therapeutic Index of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics with a wide therapeutic window is a cornerstone of modern drug discovery. The (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. These compounds have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases. However, potency alone does not make a successful drug; a thorough understanding of a compound's therapeutic index is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of this important class of molecules, integrating both efficacy and safety evaluations.

The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole and has proven to be a versatile scaffold for the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have led to the development of numerous potent inhibitors targeting enzymes such as TNIK, c-Met, Cdc7, JAK3, FGFR, and ATM.[1][2][3][4][5][6] The methanamine substituent at the 6-position provides a crucial vector for introducing further diversity and optimizing pharmacokinetic and pharmacodynamic properties.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[6] A higher TI indicates a wider margin of safety. In preclinical studies, the TI is often calculated as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50).[6]

TI = TD50 / ED50

A comprehensive assessment of the TI requires a multi-faceted approach, encompassing both in vitro and in vivo studies to determine a compound's efficacy and toxicity profile.

Methodology for a Comprehensive Therapeutic Index Assessment

A robust evaluation of the therapeutic index involves a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. The following sections detail the key experimental protocols.

Part 1: In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of TI assessment focuses on determining a compound's potency against its intended target and its general cytotoxicity against both cancerous and healthy cells.

Experimental Workflow for In Vitro Assessment

cluster_0 In Vitro Efficacy cluster_1 In Vitro Cytotoxicity cluster_2 Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) on Target Cancer Cell Lines (EC50) Kinase_Assay->Cell_Proliferation Identifies potent compounds Selectivity_Index Calculate In Vitro Selectivity Index (SI = CC50 / EC50) Cell_Proliferation->Selectivity_Index Normal_Cell_Cytotoxicity Cytotoxicity Assay on Normal Human Cell Lines (e.g., Fibroblasts, Hepatocytes) (CC50) Normal_Cell_Cytotoxicity->Selectivity_Index

Caption: Workflow for in vitro therapeutic index assessment.

Detailed Protocols:

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

  • Methodology:

    • Immobilize the purified recombinant kinase on a microplate.

    • Prepare a serial dilution of the this compound-derived inhibitor.

    • Add the inhibitor dilutions to the wells containing the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled or coupled to a luminescent or fluorescent readout).

    • Incubate for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of product formed.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Proliferation/Viability Assay (EC50 and CC50 Determination)

  • Objective: To determine the effective concentration (EC50) of the inhibitor that reduces the proliferation of target cancer cells by 50% and the cytotoxic concentration (CC50) that reduces the viability of normal cells by 50%.

  • Methodology (MTT Assay Example):

    • Seed cancer cells (for EC50) and normal human cells (for CC50) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 and CC50 values by plotting viability against compound concentration.

Part 2: In Vivo Efficacy and Toxicity Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole organism.

Experimental Workflow for In Vivo Assessment

cluster_0 In Vivo Efficacy cluster_1 In Vivo Toxicity cluster_2 Data Analysis Xenograft_Model Tumor Xenograft Model in Rodents Efficacy_Endpoint Measure Tumor Growth Inhibition (TGI) to determine ED50 Xenograft_Model->Efficacy_Endpoint TI_Calculation Calculate Therapeutic Index (TI = LD50 / ED50 or MTD / ED50) Efficacy_Endpoint->TI_Calculation MTD_Study Maximum Tolerated Dose (MTD) Study MTD_Study->TI_Calculation Acute_Toxicity Acute Toxicity Study (LD50) Acute_Toxicity->TI_Calculation

Caption: Workflow for in vivo therapeutic index assessment.

Detailed Protocols:

1. Tumor Xenograft Model (ED50 Determination)

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism and determine the dose required to achieve a 50% reduction in tumor growth.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound at various dose levels and schedules (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for each dose group and determine the ED50.

2. Maximum Tolerated Dose (MTD) and Acute Toxicity (LD50) Studies

  • Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity (MTD) and the dose that is lethal to 50% of the animals (LD50).

  • Methodology:

    • Use healthy rodents (e.g., mice or rats).

    • For MTD studies, administer escalating doses of the compound to different groups of animals over a defined period (e.g., 7-14 days). Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform hematology and clinical chemistry at the end of the study. The MTD is the highest dose that does not cause significant toxicity.

    • For acute toxicity (LD50) studies, administer a single dose of the compound at escalating levels to different groups of animals. Observe the animals for a set period (e.g., 14 days) and record mortality. The LD50 is calculated using statistical methods (e.g., probit analysis).

Comparative Analysis of Representative (1H-Pyrrolo[2,3-b]pyridine) Derivatives

Table 1: Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Class (Target)Representative CompoundIn Vitro Potency (IC50/EC50)In Vivo Efficacy (Model)Reference
TNIK Inhibitor Compound SeriesIC50 < 1 nM (biochemical)IL-2 inhibition in vitro[1][7]
FGFR Inhibitor Compound 4hFGFR1 IC50 = 7 nM; 4T1 cell EC50 ~20 nMApoptosis induction in 4T1 cells[4][8][9]
Cdc7 Inhibitor Compound 42IC50 = 7 nM (biochemical)N/A[2][5]
JAK3 Inhibitor Compound 14cJAK3 IC50 = 26 nMInhibition of T-cell proliferation[3]
ATM Inhibitor Compound 25aATM IC50 = 2.8 nMSynergistic tumor growth inhibition with irinotecan in HCT116 xenografts[10][11][12]
c-Met Inhibitor JNJ-38877605Potent c-Met inhibitionN/A (development halted)[13]

Discussion of Safety and Toxicity Profiles:

A critical aspect of the therapeutic index is the toxicity profile of the drug candidates. For the 1H-pyrrolo[2,3-b]pyridine class of kinase inhibitors, safety considerations are often target-dependent.

  • c-Met Inhibitors: Some c-Met inhibitors have been associated with potential side effects such as renal toxicity. For instance, the clinical development of JNJ-38877605, a potent c-Met inhibitor, was halted due to renal toxicity observed in patients, which was later attributed to the formation of insoluble metabolites in a species-specific manner.[13] This highlights the importance of thorough preclinical toxicology studies in relevant animal models.

  • JAK Inhibitors: The Janus kinase inhibitor class has a well-documented safety profile from clinical use. Potential adverse effects include an increased risk of infections, hematological abnormalities, and thrombosis.[14] The development of highly selective JAK3 inhibitors aims to mitigate some of the off-target effects associated with broader JAK inhibition.

  • General Kinase Inhibitor Toxicities: Off-target effects are a common concern for kinase inhibitors due to the conserved nature of the ATP-binding site. Common toxicities can include gastrointestinal issues, skin rashes, and fatigue. The high selectivity of newer generation 1H-pyrrolo[2,3-b]pyridine derivatives is a key strategy to improve their safety profile.

Structure-Activity Relationship (SAR) and Therapeutic Index Optimization

The chemical versatility of the this compound scaffold allows for systematic modifications to improve both potency and safety, thereby optimizing the therapeutic index. Key SAR insights for the broader 1H-pyrrolo[2,3-b]pyridine class include:

  • Substitutions on the Pyrrole Ring: Modifications at this position can influence interactions with the hinge region of the kinase, impacting potency.

  • The Methanamine Linker: The length and nature of the linker at the 6-position can be modulated to optimize solubility, cell permeability, and metabolic stability.

  • Terminal Functional Groups: The choice of the terminal group attached to the methanamine is critical for engaging with specific pockets in the kinase active site and can significantly affect selectivity and off-target activities. For example, in a series of JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[3]

Signaling Pathway Context

The therapeutic rationale for developing these inhibitors lies in their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation Inhibitor (1H-Pyrrolo[2,3-b]pyridine) FGFR Inhibitor Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and the point of intervention.

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[4] (1H-Pyrrolo[2,3-b]pyridine)-based inhibitors can block the autophosphorylation of FGFR, thereby inhibiting downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival.[15]

Conclusion and Future Directions

The this compound scaffold and its parent 1H-pyrrolo[2,3-b]pyridine core represent a highly promising platform for the development of potent and selective kinase inhibitors. A rigorous and systematic assessment of the therapeutic index, integrating both in vitro and in vivo efficacy and safety studies, is crucial for the successful clinical translation of these compounds. While direct comparative toxicity data is often limited in the early stages of drug discovery, a comprehensive evaluation of the available efficacy data alongside target-class-specific safety considerations can provide a strong rationale for advancing the most promising candidates. Future work should focus on developing derivatives with improved selectivity to minimize off-target toxicities and on conducting thorough preclinical safety evaluations to ensure a wide therapeutic window.

References

  • The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. PubMed. [Link]

  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • Therapeutic Index: What It Is and Why It's Important. BuzzRx. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent. PubMed Central. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. [Link]

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. UQ eSpace. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. NLM Dataset Catalog. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Scilit. [Link]

  • First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. PubMed. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PubMed Central. [Link]

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

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Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound within the pyrrolopyridine class, (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine presents a unique set of handling challenges for researchers in drug development. While specific toxicological data for this compound is not extensively documented, its structural similarity to other aminopyridines and pyrrolopyridines necessitates a cautious and well-informed approach to laboratory safety. This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Understanding the Potential Hazards

Based on data from structurally related compounds, this compound is presumed to pose several health risks. Similar compounds are known to be harmful if swallowed, inhaled, or in contact with the skin.[1] The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: May be harmful or fatal if ingested, and toxic in contact with skin.[2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5][6]

Given these potential risks, the adoption of stringent safety measures is not merely a recommendation but a critical component of responsible research.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a high potential for splashing.[4][7]Protects against accidental splashes and airborne particles that could cause serious eye damage.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[4] Don a flame-retardant and impervious lab coat or a chemical-resistant suit.[1][8]Prevents skin contact, as the substance may be absorbed through the skin, leading to systemic toxicity.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended in case of irritation.[1][2]Protects against inhalation of harmful dust or aerosols, which can cause respiratory irritation and other systemic effects.[5]
Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following plan details the procedural steps for handling this compound in a laboratory setting.

Prior to handling the compound, ensure that all necessary engineering controls are in place and functioning correctly. This includes:

  • Chemical Fume Hood: All handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors and dust.[4][5]

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Compound Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a draft shield to prevent the dispersal of dust. Minimize the generation and accumulation of dust.[2]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Keep the container closed when not in use.[6]

  • Reactions and Work-up: Conduct all reactions and subsequent work-up procedures within the chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean all contaminated surfaces.

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][10] Do not allow the product to enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly.

Waste containing this compound is considered hazardous and must be disposed of in accordance with all federal, state, and local regulations.[11]

  • Waste Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[12]

  • Incineration: The recommended method of disposal for similar pyridine-based compounds is high-temperature incineration.[11]

The following diagram illustrates the comprehensive workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Verify Engineering Controls (Fume Hood, Eyewash, Shower) DonPPE Don Full PPE Prep->DonPPE Weighing Weigh Compound DonPPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Reaction Conduct Experiment SolutionPrep->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Spill Spill Occurs Reaction->Spill DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE CollectWaste Collect Hazardous Waste DoffPPE->CollectWaste LicensedDisposal Licensed Disposal Service CollectWaste->LicensedDisposal SpillResponse Spill Response Protocol (Evacuate, Contain, Clean) Spill->SpillResponse SpillResponse->CollectWaste

Safe Handling and Disposal Workflow

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

  • Material Safety Data Sheet for 4-Aminopyridine. [Link]

  • Safety Data Sheet for 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine - Angene Chemical. [Link]

  • Toxicological Profile for Pyridine - NCBI. [Link]

  • Safety Data Sheet for 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine - AA Blocks. [Link]

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Retrosynthesis Analysis

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(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.